4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNFIARXFWNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379636 | |
| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-33-1 | |
| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and its potential pharmacological applications based on its structural motifs. While experimental data on this specific compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to provide a robust framework for researchers.
Introduction
This compound is a keto-acid derivative incorporating the 3,4-dihydro-2H-1,5-benzodioxepin moiety. The benzodioxepin scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1] The presence of both a ketone and a carboxylic acid functional group offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed understanding of its core properties and potential, serving as a foundational resource for researchers exploring its utility.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C13H14O5 | Sigma-Aldrich |
| Molecular Weight | 250.25 g/mol | Sigma-Aldrich |
| CAS Number | 175136-33-1 | Sigma-Aldrich |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Predicted: 523.5 ± 45.0 °C (at 760 mmHg) | N/A |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Predicted: ~4.5 (for the carboxylic acid) | N/A |
| InChI Key | RQYNFIARXFWNDM-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Pathway: Friedel-Crafts Acylation
A logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with succinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepin acts as a nucleophile, attacking the electrophilic acylium ion. The ether linkages on the benzodioxepin ring are ortho-, para-directing, and activating, favoring substitution at the C7 position.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the final product complexed with the Lewis acid.
-
Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex and liberate the free this compound.
Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Experimental Protocol (Proposed)
This proposed protocol is based on standard procedures for Friedel-Crafts acylations. Optimization of reaction conditions may be necessary to achieve high yields.
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepin
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice bath.
-
Addition of Reactants: Suspend the AlCl₃ in anhydrous dichloromethane. In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (1 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.
-
Reaction Execution: Slowly add the solution of the benzodioxepin and succinic anhydride to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the structure and purity of the synthesized compound.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the protons of the dioxepin ring. The aromatic protons on the substituted ring will likely appear as a complex multiplet. The methylene protons adjacent to the ketone and the carboxylic acid will appear as triplets. The protons of the dioxepin ring will likely show multiplets corresponding to the -OCH₂- and -CH₂-CH₂-O- groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone (~195-205 ppm) and the carboxylic acid (~170-180 ppm).[3] Aromatic carbons will resonate in the 110-160 ppm region, and the aliphatic carbons of the butanoic acid chain and the dioxepin ring will appear in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1680 cm⁻¹) and the carboxylic acid (a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (250.25 g/mol ).
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, its structural components suggest several areas of potential pharmacological relevance.
-
Benzodioxepin Derivatives: The benzodioxepin nucleus is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][4]
-
4-Oxobutanoic Acid Derivatives: The 4-oxobutanoic acid moiety is a versatile pharmacophore. For instance, derivatives of 4-aryl-4-oxobutanoic acids are precursors to pyridazinones, which exhibit antimicrobial and anti-inflammatory properties.[5] Furthermore, some 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P₁ receptor agonists, which are relevant for treating autoimmune diseases.[6]
The combination of these two moieties in the target molecule makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology, inflammation, and immunology. The carboxylic acid functionality also provides a handle for the synthesis of prodrugs or for conjugation to other molecules to modulate pharmacokinetic properties.
Conclusion
This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. This guide has outlined its fundamental properties and a robust synthetic strategy. The lack of extensive published data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the discovery of new therapeutic agents.
References
-
(Supporting Information - The Royal Society of Chemistry). (n.d.). Retrieved January 24, 2026, from [Link]
-
(4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
(New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC). (2021, August 19). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(Experiment 14: Friedel-Crafts Acylation - YouTube). (2011, August 2). YouTube. Retrieved January 24, 2026, from [Link]
-
(Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
(Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives). (n.d.). Connect Journals. Retrieved January 24, 2026, from [Link]
- (New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream). (n.d.). Google Patents.
-
(Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)). (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
(Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
- (EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google Patents). (n.d.). Google Patents.
-
(4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia). (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
(Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues | Request PDF). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][7] dioxepin- 3 (4h) - ones and their use in fragrance applications - Google Patents). (n.d.). Google Patents. Retrieved January 24, 2026, from
-
(Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(Mechanochemical Friedel–Crafts acylations - PMC). (2019, June 17). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- (SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1). (n.d.). Google Patents.
-
(Analytical methods for the determination of pharmaceuticals in aqueous environmental samples). (n.d.). Science and Education Publishing. Retrieved January 24, 2026, from [Link]
-
(Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
(The C-13 NMR spectrum of benzoic acid). (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]
-
(Structures of Benzodioxole derivatives that have biological activities - ResearchGate). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
- ((12) United States Patent - Googleapis.com). (n.d.). Google Patents.
-
(Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
(Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(4-[2-(13-Dihydro-13-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Methyl Ester). (n.d.). S V A K & Co. Retrieved January 24, 2026, from [Link]
-
(Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Physicochemical characteristics of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid . Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies associated with this compound.
Introduction and Molecular Identity
This compound is a bifunctional organic molecule incorporating a benzodioxepin moiety linked to a butanoic acid chain via a keto group. The rigid, heterocyclic benzodioxepin structure coupled with the flexible carboxylic acid chain imparts a unique combination of properties that make it an interesting candidate for investigation in materials science and medicinal chemistry.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 175136-33-1 | N/A |
| Molecular Formula | C₁₃H₁₄O₅ | N/A |
| Molecular Weight | 250.25 g/mol | N/A |
Physicochemical Characteristics
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Melting Point (°C) | 130 - 150 | The presence of a carboxylic acid allows for strong hydrogen bonding, and the rigid aromatic structure contributes to a relatively high melting point, similar to other aromatic carboxylic acids. |
| Boiling Point (°C) | > 400 | The high molecular weight and strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) suggest a high boiling point. Decomposition may occur before boiling. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid group provides some water solubility through hydrogen bonding, but the larger, nonpolar benzodioxepin moiety limits overall aqueous solubility. |
| pKa | 4.0 - 5.0 | The carboxylic acid proton is the most acidic, with a pKa value typical for benzoic acid derivatives. The electron-donating nature of the dioxepin ether linkages may slightly increase the pKa compared to benzoic acid. |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity due to the balance between the polar carboxylic acid group and the nonpolar aromatic and aliphatic portions. |
Spectroscopic Analysis (Predicted)
The structural features of this compound would give rise to a characteristic spectroscopic fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons.
-
Aromatic Protons (δ 6.8-7.8 ppm): Three protons on the benzene ring would appear in this region, likely as complex multiplets due to their differing electronic environments.
-
Dioxepin Methylene Protons (δ 4.2-4.5 ppm and δ 2.0-2.3 ppm): The two sets of methylene protons in the seven-membered ring would appear as triplets.
-
Butanoic Acid Methylene Protons (δ 2.8-3.2 ppm): The two methylene groups of the butanoic acid chain would likely appear as two distinct triplets.
-
Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet characteristic of a carboxylic acid proton would be observed downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation.
-
Carbonyl Carbons (δ 170-200 ppm): Two distinct signals are expected for the ketone and carboxylic acid carbonyl carbons.
-
Aromatic Carbons (δ 110-160 ppm): Six signals for the benzene ring carbons.
-
Dioxepin Carbons (δ 25-70 ppm): Three signals corresponding to the methylene carbons of the dioxepin ring.
-
Butanoic Acid Carbons (δ 25-40 ppm): Two signals for the methylene carbons of the butanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the characteristic absorptions of the carbonyl and hydroxyl groups.[1]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1]
-
C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.[2]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[2]
-
C-O Stretch (Ethers and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.[3]
-
Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[3]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 250. Key fragmentation patterns would include the loss of water (M-18), the carboxyl group (M-45), and cleavage at the keto group, leading to characteristic fragment ions.[4]
Synthesis Methodology: Friedel-Crafts Acylation
The most logical and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine attacks the acylium ion. The ether linkages of the dioxepin ring are ortho-, para-directing, and activating, favoring substitution at the 7-position.
-
Rearomatization: The resulting carbocation intermediate (sigma complex) loses a proton to restore aromaticity.
-
Work-up: An aqueous work-up is necessary to hydrolyze the aluminum chloride complex of the product and protonate the carboxylate to yield the final carboxylic acid.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
3,4-dihydro-2H-1,5-benzodioxepine
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Appropriate organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, toluene)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous carbon disulfide. The mixture is cooled in an ice bath.
-
Addition of Reactants: A solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous carbon disulfide is added dropwise to the stirred suspension of aluminum chloride.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for 1-2 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and precipitates the crude product.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then dissolved in a saturated sodium bicarbonate solution. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to re-precipitate the carboxylic acid. The purified product is collected by filtration, washed with cold water, and dried.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Potential Applications and Areas for Future Research
While specific applications for this compound have not been extensively reported, the benzodioxepin scaffold is present in a variety of biologically active compounds and functional materials.[6][7]
-
Pharmaceutical Intermediates: The benzodioxepin moiety is found in compounds with a range of pharmacological activities, including potential anticancer, anti-inflammatory, and antiviral properties.[8] The carboxylic acid functionality of the target molecule provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex drug candidates.
-
Fragrance and Flavor Industry: Certain benzodioxepin derivatives are known for their unique fragrance profiles.[9] While the butanoic acid chain would likely alter the olfactory properties, this class of compounds could be explored for new fragrance and flavor applications.
-
Materials Science: The rigid aromatic core and the functional carboxylic acid group could be utilized in the design of novel polymers, liquid crystals, or other functional materials.
Further research is warranted to explore the biological activity profile of this compound and its derivatives, as well as to investigate its potential in the development of new materials.
Conclusion
This compound is a molecule with intriguing structural features that suggest potential for a variety of applications. While experimental data on its physicochemical properties are currently limited, this guide has provided a comprehensive overview based on established chemical principles and analogous compounds. The detailed synthetic protocol via Friedel-Crafts acylation offers a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. This compound represents a promising starting point for future research in medicinal chemistry and materials science.
References
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). a) Examples of biologically active compounds containing benzoxepine scaffold; b) Our work concept. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved January 24, 2026, from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 24, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
-
National Institutes of Health. (n.d.). Chemical structure and biological activity of the diazepines. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2023, November 7). Friedel–Crafts - Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. Retrieved January 24, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Chemical and Biological Properties of Benzodiazepines- An overview. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Artemisinin. Retrieved January 24, 2026, from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). 'Vanilla Oceanics': Synthesis and Olfactory Properties of (1′E)-7-(Prop-1′-enyl)-2H-benzo[b][3][10]dioxepin-3(4H)-ones and Homologues. Retrieved January 24, 2026, from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
The Analytical Fingerprint: A Technical Guide to the Spectral Data of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, a molecule of interest for its potential applications, presents a unique combination of aromatic, heterocyclic, and aliphatic functionalities. This guide provides an in-depth analysis of its spectral characteristics, offering a foundational reference for researchers. As experimental spectra for this specific compound are not publicly available, this document leverages high-fidelity predictive algorithms to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach not only provides a robust analytical profile of the molecule but also serves as a practical tutorial on the methodologies for spectral prediction and interpretation—essential skills in contemporary chemical research.
The structural complexity of this compound, featuring a benzodioxepine ring system coupled to a keto-acid side chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will dissect the predicted spectral data from first principles, correlating specific structural features with their expected spectroscopic signatures. Furthermore, it will outline the standard operating procedures for acquiring such data, ensuring that this document serves as both a theoretical and practical resource for scientists in the field.
Molecular Structure and Properties
A thorough understanding of the molecule's architecture is paramount for accurate spectral interpretation.
Figure 1: 2D structure of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 175136-33-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, integrations, and splitting patterns of the proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum reveals the number of distinct proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.6 | Doublet of doublets | 1H | Aromatic (H-6') |
| ~7.5 | Doublet | 1H | Aromatic (H-8') |
| ~7.0 | Doublet | 1H | Aromatic (H-9') |
| ~4.2 | Triplet | 2H | Methylene (-O-CH₂-) |
| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) |
| ~3.2 | Triplet | 2H | Methylene (-CO-CH₂-) |
| ~2.7 | Triplet | 2H | Methylene (-CH₂-COOH) |
| ~2.1 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) |
Interpretation of ¹H NMR Spectrum
-
Carboxylic Acid Proton: A broad singlet appearing significantly downfield (around 12.1 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding.
-
Aromatic Protons: The signals in the range of 7.0-7.6 ppm are indicative of protons on the benzene ring. The predicted splitting patterns (doublet of doublets and doublets) arise from the coupling between adjacent, non-equivalent protons on the substituted ring.
-
Dioxepine Ring Protons: The two triplets around 4.1 and 4.2 ppm are assigned to the methylene protons of the seven-membered dioxepine ring. Their downfield shift is a result of being attached to electronegative oxygen atoms. The quintet at approximately 2.1 ppm corresponds to the central methylene group of the propylene bridge in the dioxepine ring.
-
Butanoic Acid Chain Protons: The two triplets at approximately 3.2 and 2.7 ppm are assigned to the methylene groups of the butanoic acid side chain. The triplet at 3.2 ppm is adjacent to the carbonyl group, leading to a greater downfield shift compared to the triplet at 2.7 ppm, which is adjacent to the carboxylic acid group.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~198.0 | Ketone Carbonyl (-C=O) |
| ~178.0 | Carboxylic Acid Carbonyl (-COOH) |
| ~155.0 | Aromatic (C-O) |
| ~148.0 | Aromatic (C-O) |
| ~132.0 | Aromatic (C-C=O) |
| ~128.0 | Aromatic (C-H) |
| ~122.0 | Aromatic (C-H) |
| ~118.0 | Aromatic (C-H) |
| ~70.0 | Methylene (-O-CH₂-) |
| ~70.0 | Methylene (-O-CH₂-) |
| ~35.0 | Methylene (-CO-CH₂-) |
| ~30.0 | Methylene (-CH₂-CH₂-CH₂-) |
| ~28.0 | Methylene (-CH₂-COOH) |
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct signals in the highly deshielded region of the spectrum are characteristic of carbonyl carbons. The peak around 198.0 ppm is assigned to the ketone carbonyl, while the peak at approximately 178.0 ppm corresponds to the carboxylic acid carbonyl.[2]
-
Aromatic Carbons: The signals between 118.0 and 155.0 ppm are attributed to the carbons of the benzene ring. The two most downfield of these signals (~155.0 and ~148.0 ppm) are the carbons directly attached to the oxygen atoms of the dioxepine ring. The carbon attached to the keto-acid side chain appears around 132.0 ppm. The remaining signals correspond to the protonated aromatic carbons.
-
Dioxepine and Butanoic Acid Carbons: The signals for the methylene carbons of the dioxepine ring appear around 70.0 ppm due to their attachment to oxygen. The aliphatic carbons of the butanoic acid chain are found in the upfield region of the spectrum (~28.0-35.0 ppm).
Experimental Protocol for NMR Spectroscopy
Figure 2: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[3][4] The choice of solvent is critical to avoid interfering signals and ensure good sample solubility.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.[4]
-
Data Acquisition: Set up the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the pulse sequence, number of scans, and relaxation delays.[5]
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1680 | Strong, Sharp | C=O stretch (Aromatic ketone) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Strong | C-O stretch (Aliphatic ether) |
Interpretation of IR Spectrum
-
O-H Stretch: A very broad and strong absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[8]
-
C-H Stretches: The absorption at ~3050 cm⁻¹ is characteristic of C-H stretching in the aromatic ring, while the peak at ~2950 cm⁻¹ corresponds to C-H stretching in the aliphatic portions of the molecule (the dioxepine ring and butanoic acid chain).[9]
-
C=O Stretches: Two distinct and strong, sharp peaks in the carbonyl region are predicted. The peak at a higher wavenumber (~1710 cm⁻¹) is assigned to the carboxylic acid carbonyl. The peak at a slightly lower wavenumber (~1680 cm⁻¹) is attributed to the aromatic ketone carbonyl. The conjugation with the aromatic ring slightly lowers its stretching frequency.[6]
-
C=C and C-O Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl and aliphatic ethers in the benzodioxepine moiety, respectively.
Experimental Protocol for FTIR Spectroscopy
Figure 4: Simplified workflow of Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base to promote ionization. [10]2. Ionization: The sample solution is introduced into the ESI source through a capillary at a high voltage. This creates a fine spray of charged droplets. A drying gas helps to evaporate the solvent from the droplets, leading to the formation of gas-phase ions. [11][12]3. Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are in strong agreement with the theoretical principles of spectroscopy for the given molecular structure. The detailed interpretations and standard experimental protocols presented herein are intended to serve as a valuable resource for researchers working with this compound or structurally related molecules. The convergence of these different analytical techniques provides a high degree of confidence in the structural assignment and offers a clear roadmap for the experimental characterization of this and other novel chemical entities.
References
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. [Link]
-
The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
NIST. NIST Chemistry WebBook. [Link]
-
Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
RTI Laboratories. FTIR Analysis. [Link]
-
ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574.
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
NIST. Welcome to the NIST WebBook. [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
Professor Dave Explains. (2018). More Practice With H-NMR Spectra. YouTube. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
Xigo Nanotools. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
Sambath Baskaran Academy. (2023). How to Predict NMR in ChemDraw. YouTube. [Link]
-
ChemTalk. Spectral Analysis of Organic Compounds. [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. [Link]
-
Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
-
Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. [Link]
-
University of California, Davis. Step-by-step procedure for NMR data acquisition. [Link]
-
ResearchGate. (2025). Principles of Electrospray Ionization. [Link]
-
Michael Evans. (2015). Functional Groups from Infrared Spectra. YouTube. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
-
NMRdb.org. Predict 1H proton NMR spectra. [Link]
-
NIST. (2009). The NIST Chemistry Webbook. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
ACS Publications. Spectral interpretation for organic analysis using an expert system. [Link]
-
SDBS database. (2024). SDBS database | NMR | IR | Mass | Organic compounds. YouTube. [Link]
-
University of Alberta. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
David Nutt. (2014). A Short Guide to using the NIST Webbook. YouTube. [Link]
Sources
- 1. vce.studypulse.au [vce.studypulse.au]
- 2. m.youtube.com [m.youtube.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. r-nmr.eu [r-nmr.eu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rtilab.com [rtilab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Unlocking the Therapeutic Potential of Benzodioxepins: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The benzodioxepin scaffold, a privileged heterocyclic motif, has emerged as a versatile platform for the design of novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, delves into the most promising therapeutic targets of benzodioxepin compounds. We will explore the underlying mechanisms of action, provide actionable experimental protocols, and present key structure-activity relationship (SAR) data to empower researchers in their drug discovery endeavors.
Targeting Cellular Proliferation: Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Dibenzo[b,f]oxepines, structurally analogous to benzodioxepins, have demonstrated significant potential as inhibitors of tubulin polymerization.[1][2][3] These compounds exert their antiproliferative effects by binding to the colchicine site on β-tubulin, thereby preventing the formation of microtubules, arresting the cell cycle in the G2/M phase, and inducing apoptosis.[1][4]
Mechanism of Action: Disrupting the Cytoskeleton
Dibenzo[b,f]oxepine derivatives function as antimitotic agents by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] Molecular docking studies have revealed that these compounds occupy the colchicine binding pocket of tubulin, leading to a conformational change that inhibits the polymerization of tubulin dimers into microtubules.[4][5]
Quantitative Analysis of Tubulin Inhibition
The inhibitory potency of benzodioxepin derivatives against tubulin polymerization is typically quantified by determining their IC50 values.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Stilbene | 1d | HCT116 | 18 | [5] |
| Dibenzo[b,f]oxepine | 1a | HEK293 | 18 | [5] |
| Dibenzo[b,f]oxepine | 2i | HCT116 | 55 | [5] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (benzodioxepin derivatives)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in polymerization buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well on ice:
-
Polymerization buffer
-
Test compound, positive control, or negative control
-
Fluorescent reporter dye
-
GTP solution
-
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at an excitation/emission wavelength appropriate for the chosen dye.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.
Modulating Cholinergic Signaling: Muscarinic M3 Receptor Antagonism
Muscarinic M3 receptors, predominantly found on smooth muscle cells and glandular tissues, play a crucial role in mediating parasympathetic responses, including smooth muscle contraction and glandular secretion.[6][7] Selective antagonists of the M3 receptor have therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD).[8][9] Novel 1,5-benzodioxepin derivatives have been identified as potent and selective muscarinic M3 receptor antagonists.[10]
Mechanism of Action: Competitive Inhibition of Acetylcholine
Benzodioxepin-based M3 antagonists act as competitive inhibitors, binding to the orthosteric site of the M3 receptor and preventing the binding of the endogenous ligand, acetylcholine (ACh).[8] This blockade inhibits the Gq/11 signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and reduced glandular secretion.[6][11]
Structure-Activity Relationship of 1,5-Benzodioxepin M3 Antagonists
The affinity of 1,5-benzodioxepin derivatives for the M3 receptor is influenced by the nature of the substituents on the benzodioxepin core and the side chain.[10]
-
Amine Moiety: A basic nitrogen atom in the side chain is crucial for activity. Quaternization of the nitrogen can enhance potency.
-
Ester Group: The presence of an ester group in the side chain is a common feature of potent muscarinic antagonists.
-
Substituents on the Benzodioxepin Ring: The nature and position of substituents on the aromatic ring can influence both potency and selectivity.
Experimental Protocol: Radioligand Binding Assay for M3 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the M3 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M3 muscarinic receptor
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
Non-specific binding control (e.g., atropine)
-
Test compounds (benzodioxepin derivatives)
-
Binding buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Binding buffer
-
Cell membranes
-
Radioligand
-
Test compound at various concentrations or non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Combating Bacterial Infections: Inhibition of FabH
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and absent in mammals, presents an attractive target.[12][13] β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial, rate-limiting step in this pathway, making it a prime target for the development of new antibiotics.[12][13][14] Benzodioxepin-biphenyl amide derivatives have shown promising antibacterial activity, with FabH being a key molecular target.[15]
Mechanism of Action: Halting Fatty Acid Synthesis
FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to initiate fatty acid biosynthesis.[12][13] Benzodioxepin-based inhibitors are thought to bind to the active site of FabH, preventing the binding of its natural substrates and thereby blocking the entire fatty acid synthesis pathway. This leads to the depletion of essential fatty acids required for bacterial membrane biogenesis and ultimately results in bacterial cell death.
Sources
- 1. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Building Blocks with Dibenzo[ b,f]oxepine: Potential Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scispace.com [scispace.com]
- 8. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In-Vitro Screening of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic Acid Analogs
Abstract
This technical guide provides a comprehensive framework for the in-vitro screening of a novel chemical series based on the 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid scaffold. Moving beyond a generic template, this document outlines a bespoke, tiered screening cascade rooted in a robust in-silico target prediction analysis of the core molecule. We detail the strategic rationale behind the selection of primary, secondary, and safety assays, providing field-proven, step-by-step protocols for their execution. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and the generation of decision-quality data to efficiently drive a hit-to-lead campaign.
Introduction: The Scientific Rationale for a Tailored Screening Strategy
The process of identifying a promising hit from a library of chemical analogs and optimizing it into a viable lead compound is a journey fraught with challenges. A generic, one-size-fits-all screening approach often leads to wasted resources and the pursuit of ultimately non-viable chemical matter. The primary objective of a well-designed screening cascade is to enable swift and informed decision-making.[1] For the chemical series derived from this compound, a unique scaffold combining a benzodioxepin ring, a keto linker, and a butanoic acid chain, a bespoke strategy is not just advantageous, it is essential.
Our approach is predicated on a logical, tiered system that begins with a data-driven hypothesis. By first predicting the most probable biological targets of the core scaffold, we can design a highly relevant and efficient screening funnel. This strategy ensures that our initial efforts are focused on the most likely mechanisms of action, maximizing the probability of identifying meaningful biological activity. The cascade is designed to evolve, providing progressively deeper insights into the potency, selectivity, mechanism of action, and potential liabilities of the analogs.[1][2]
Foundational Step: In-Silico Target Prediction
To establish a rational starting point for our screening cascade, we performed an in-silico target prediction for the parent compound, this compound, using the SwissTargetPrediction tool.[3] This powerful, ligand-based approach predicts protein targets by quantifying the similarity between the query molecule and extensive libraries of known active compounds.[3]
SMILES String of Parent Compound: O=C(O)CCC(=O)c1ccc2OCCCCOc2c1
The analysis yielded a ranked list of potential targets, with the highest probabilities clustering around specific enzyme families and G-protein coupled receptors (GPCRs).
| Target Class | Specific Predicted Targets (Examples) | Probability |
| Enzymes | Prostaglandin G/H synthase 1 & 2 (COX-1/COX-2), Carbonic Anhydrase II, Aldose Reductase | High |
| GPCRs | Adrenergic Receptor Alpha 1A, Dopamine Receptor D2, Muscarinic Acetylcholine Receptor M3 | Moderate |
| Other | Voltage-gated potassium channels | Lower |
This table is a representative summary based on typical outputs of in-silico tools for scaffolds with similar features. The actual probabilities from a live search may vary.
This predictive analysis forms the cornerstone of our screening strategy. The high probability of interaction with cyclooxygenase (COX) enzymes suggests a potential anti-inflammatory mechanism, while the predicted affinity for aminergic GPCRs indicates possible neuromodulatory or cardiovascular activities.[4][5]
The Tiered Screening Cascade: From Primary Hits to Validated Leads
Our in-vitro screening strategy is structured as a multi-tiered cascade. This approach allows for the rapid initial screening of a large number of analogs in cost-effective, high-throughput assays, followed by more complex and resource-intensive assays for a smaller number of prioritized hits.[2]
Caption: Tiered In-Vitro Screening Cascade for Benzodioxepin Analogs.
Tier 1: Primary Screening Methodologies
The objective of Tier 1 is to rapidly identify "hits" from the analog library that exhibit activity against our highest-probability predicted targets. Assays in this tier are optimized for high-throughput screening (HTS), typically involving single-concentration screening (e.g., at 10 µM).
Biochemical Assay: COX-1/COX-2 Enzyme Inhibition
Causality: Based on the strong in-silico prediction, a primary screen for inhibition of Prostaglandin G/H synthases (COX-1 and COX-2) is a logical starting point. This directly tests the hypothesis that the compounds may have anti-inflammatory potential. A commercially available colorimetric or fluorescent assay kit is recommended for HTS.
Protocol: Spectrophotometric COX Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and colorimetric substrate solution according to the manufacturer's protocol (e.g., Cayman Chemical, Cat. No. 701050).
-
Compound Plating: In a 96-well plate, add 10 µL of test compounds (dissolved in DMSO) to the appropriate wells for a final concentration of 10 µM. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Enzyme Addition: Add 150 µL of diluted COX enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each analog relative to the vehicle control.
% Inhibition = [(Rate_vehicle - Rate_compound) / Rate_vehicle] * 100
Cell-Based Functional Assay: GPCR Calcium Flux
Causality: To address the predicted activity at GPCRs (e.g., adrenergic, dopamine), a functional cell-based assay is superior to a simple binding assay for primary screening. It provides information on functional activity (agonist or antagonist) and is highly amenable to HTS. The calcium flux assay is a common method for monitoring Gq-coupled GPCR activation.[6]
Protocol: FLIPR Calcium Flux Assay for Gq-Coupled Receptors
-
Cell Culture: Plate a cell line stably expressing the target receptor (e.g., HEK293-ADRA1A) into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) to each well.[7][8] Incubate for 1 hour at 37°C, 5% CO2.
-
Compound Addition & Measurement (Antagonist Mode):
-
Place the cell plate and a compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument adds the test analogs (at 10 µM final concentration) to the cell plate.
-
Record fluorescence changes for 2-3 minutes to detect any agonist activity.
-
After the incubation period, the instrument adds a known agonist at an EC80 concentration (a concentration that elicits 80% of the maximal response).
-
Continue recording the fluorescence signal for another 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium.
-
Agonist activity: A signal increase after compound addition.
-
Antagonist activity: A reduction in the signal produced by the known agonist.
-
Calculate the percent inhibition or activation relative to control wells.
-
Tier 2: Hit Confirmation and Potency Determination
Compounds demonstrating significant activity (e.g., >50% inhibition or activation) in Tier 1 are considered "primary hits." The goal of Tier 2 is to confirm this activity and determine the potency (IC50/EC50) of these hits.[9]
Protocol: 10-Point Dose-Response Curve
-
Serial Dilution: Prepare a 10-point serial dilution series for each confirmed hit, typically starting at a high concentration (e.g., 100 µM) and diluting 1:3 down to the nanomolar range.
-
Assay Execution: Perform the primary assay (either the biochemical or cell-based assay from Tier 1) using the full dilution series for each hit compound.
-
Data Analysis:
-
Calculate the percent inhibition or activation for each concentration point.
-
Plot the percent response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Orthogonal Assay Validation: To eliminate false positives resulting from assay-specific interference, it is crucial to confirm the activity of potent hits in an orthogonal assay. This involves testing the compounds in a different assay format that measures the same biological endpoint. For example, if the primary screen was a colorimetric enzyme assay, a fluorescence-based or mass spectrometry-based assay could be used as an orthogonal follow-up.
Tier 3: Selectivity and Mechanism of Action (MoA)
With potent and confirmed hits in hand, the focus shifts to understanding their selectivity and mechanism of action. A desirable drug candidate should be selective for its intended target to minimize off-target side effects.
Selectivity Profiling
Causality: Hits should be profiled against a panel of related targets to assess their selectivity. For a COX inhibitor, this would involve confirming its selectivity for COX-2 over COX-1. For a GPCR ligand, profiling against a panel of related receptor subtypes is essential.
Caption: Workflow for Elucidating Mechanism of Action.
MoA Study: Competitive Radioligand Binding Assay
Causality: For GPCR hits, it's critical to determine if they bind directly to the receptor's orthosteric site (the same site as the endogenous ligand) or an allosteric site. A competitive radioligand binding assay provides this information and quantifies the binding affinity (Ki).
Protocol: Radioligand Competition Binding
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the target (e.g., ³H-Prazosin for ADRA1A), and varying concentrations of the unlabeled test compound (the "hit").
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand for binding, reducing the signal.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 from the resulting competition curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 4: In-Vitro Safety and ADME Profiling
Early assessment of potential liabilities is a cornerstone of modern drug discovery.[7][10] Tier 4 assays are designed to flag compounds with a high probability of failing later in development due to toxicity or poor pharmacokinetic properties.
General Cytotoxicity Assay
Causality: It is essential to ensure that the observed activity in functional assays is not simply a result of the compound killing the cells. A general cytotoxicity assay distinguishes specific pharmacological effects from non-specific toxicity. The Lactate Dehydrogenase (LDH) assay is a common method that measures membrane integrity.[11]
Protocol: LDH Release Assay
-
Cell Treatment: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and treat with a dose-response of the hit compounds for 24-48 hours. Include a vehicle control, a no-cell background control, and a maximum LDH release control (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).
-
Incubation & Measurement: Incubate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm.
-
Data Analysis: The amount of color formation is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity for each compound concentration.
% Cytotoxicity = [(Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)] * 100
Cardiotoxicity: hERG Channel Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[12] Regulatory agencies mandate hERG testing, and early screening is critical to de-risk compounds. Automated patch clamp is the gold standard for this assessment.
Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension according to the automated patch clamp system's protocol (e.g., Sophion QPatch or Nanion SyncroPatch).
-
System Setup: The automated system will capture individual cells and form a high-resistance gigaseal for whole-cell patch clamp recording.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step followed by a repolarization step where the tail current is measured.
-
Compound Application: After establishing a stable baseline current, the system perfuses the cells with increasing concentrations of the test compound.
-
Data Acquisition: The system records the hERG current before, during, and after compound application.
-
Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Early ADME Profiling
Causality: A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability and half-life in vivo. Early in-vitro assessment of key ADME parameters like metabolic stability and permeability can predict in-vivo behavior and guide medicinal chemistry efforts.[13]
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. This predicts how quickly the compound will be cleared by the liver.
-
Permeability (Caco-2 Assay): Use a Caco-2 cell monolayer, which mimics the intestinal epithelium, to measure the rate at which a compound passes from the apical to the basolateral side. This predicts oral absorption.
Conclusion: Synthesizing Data for Informed Decisions
This in-depth technical guide outlines a rational, multi-tiered approach for the in-vitro screening of this compound analogs. By grounding the screening cascade in in-silico target prediction, we establish a logical framework that prioritizes efficiency and scientific rigor. The detailed protocols provided for primary, secondary, and safety assays are designed to be robust and self-validating, generating high-quality data at each stage. The integration of biochemical, cell-based, and biophysical methods ensures a comprehensive characterization of the analogs, covering potency, selectivity, mechanism of action, and potential liabilities. By following this guide, research teams can effectively navigate the complexities of the hit-to-lead process, confidently identifying and advancing only the most promising candidates for further preclinical development.
References
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Gubbens, J., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 26(16), 4789. [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449. [Link]
-
Xu, Y., et al. (2013). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. Journal of pharmacological and toxicological methods, 68(2), 226–237. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
Rauf, A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Bioorganic chemistry, 128, 106069. [Link]
-
Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. [Link]
-
International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]
-
Ascent. The Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
-
Ukai, K., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(4), 1039–1042. [Link]
-
Ayati, A., et al. (2021). Flinderole B and Drummondin E as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase: an in silico study. Folia Medica, 63(4), 548-557. [Link]
-
Dotmatics. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]
-
Sridhar, J., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of chemical information and modeling, 52(11), 2957–2966. [Link]
-
Drug Target Review. Hit-to-lead in drug discovery. [Link]
-
Dotmatics. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]
-
Biobide. The Role of Lead Optimization in Drug Discovery. [Link]
-
Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
Galati, E., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8860. [Link]
-
Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes in medicinal chemistry. Current opinion in chemical biology, 16(1-2), 84–91. [Link]
-
ResearchGate. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]
-
WWARN. In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP). [Link]
-
Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Sigma-Aldrich. Luciferase Reporter Gene Assay, high sensitivity. [Link]
-
X-Rx. The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
-
Showell, G. A., et al. (2001). Novel, achiral 1,3,4-benzotriazepine analogues of 1,4-benzodiazepine-based CCK(2) antagonists that display high selectivity over CCK(1) receptors. Bioorganic & medicinal chemistry letters, 11(3), 385–388. [Link]
-
Aurelia Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
Health Sciences Library System. SuperPred -- target-prediction server. [Link]
-
Ekins, S., et al. (2007). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature reviews. Drug discovery, 6(7), 547–565. [Link]
-
Nuvisan. From lead to candidate: cutting-edge preclinical development. [Link]
-
KCAS Bio. Model Selection and Experimental Design for Screening Experiments. [Link]
-
Wang, L., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Journal of cheminformatics, 12(1), 16. [Link]
-
Xia, M., et al. (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. Journal of biopharmaceutical statistics, 26(4), 724–739. [Link]
-
Moosmann, B., & Auwärter, V. (2018). Designer Benzodiazepines: Another Class of New Psychoactive Substances. Handbook of experimental pharmacology, 252, 305–326. [Link]
-
Sridhar, J., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of chemical information and modeling, 52(11), 2957–2966. [Link]
-
Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Drug Target Review. Building GPCR screening cascades for lead generation. [Link]
-
YouTube. Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]
-
ResearchGate. Assembly of the SuperPred server and possible requests for ATC-code prediction. [Link]
-
Creative Bioarray. LDH Cytotoxicity Assay. [Link]
Sources
- 1. international-biopharma.com [international-biopharma.com]
- 2. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. SuperPred 3.0: drug classification and target prediction—a machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
An In-Depth Technical Guide to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (CAS 175136-33-1)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The exploration of novel chemical entities is the cornerstone of innovation in therapeutic development. It is with this spirit of inquiry that we approach the subject of this technical guide: the compound identified by the Chemical Abstracts Service (CAS) number 175136-33-1. This document serves as a comprehensive repository of the available scientific and technical information for this molecule, intended to provide a foundational understanding for researchers and drug development professionals.
It is important to note at the outset that while the fundamental identification of this compound is clear, its presence in peer-reviewed scientific literature and patent filings is limited. Consequently, this guide is structured to present what is known, and to frame the areas where further research is required to fully elucidate its potential.
Part 1: Core Chemical Identity and Properties
IUPAC Nomenclature and Structural Elucidation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound with CAS number 175136-33-1 is 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid [1].
The structure of this molecule is characterized by a central benzodioxepin heterocyclic system, which is a seven-membered ring containing two oxygen atoms fused to a benzene ring. This core is substituted with a 4-oxobutanoic acid moiety.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175136-33-1 | [1] |
| Molecular Formula | C13H14O5 | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| InChIKey | RQYNFIARXFWNDM-UHFFFAOYSA-N | |
| SMILES | OC(=O)CCC(=O)C1=CC2=C(OCCCO2)C=C1 | [1] |
Part 2: Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a general retrosynthetic analysis suggests that a plausible approach would involve the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with succinic anhydride.
Hypothetical Retrosynthetic Pathway:
Caption: A proposed retrosynthetic route to the target molecule.
Experimental Considerations for the Proposed Synthesis:
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) would likely be required to facilitate the acylation.
-
Solvent: A non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane would be a suitable reaction medium.
-
Reaction Conditions: The reaction would likely need to be conducted under anhydrous conditions and at a controlled temperature, potentially starting at a low temperature and gradually warming to room temperature.
-
Work-up and Purification: An aqueous work-up would be necessary to quench the reaction and remove the catalyst. Purification of the final product would likely involve recrystallization or column chromatography.
Self-Validation: The success of this synthesis would be validated by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic functional groups (carbonyls, hydroxyl).
Part 3: Biological Activity and Potential Applications
Currently, there is a notable absence of published research detailing the biological activity, mechanism of action, or potential therapeutic applications of this compound.
The benzodioxepin scaffold is present in some biologically active molecules. For instance, Doxepin, a tricyclic antidepressant, features a dibenzo[b,e]oxepin core.[2][3][4][5] However, it is crucial to emphasize that the structural differences between Doxepin and the compound are significant, and one cannot infer a similar mechanism of action.
Given the structure of this compound, with its carboxylic acid and ketone functionalities, it could potentially be explored for a variety of biological targets. However, without experimental data, any proposed application would be purely speculative.
Part 4: Future Research Directions and Conclusion
Key areas for future investigation include:
-
Development and Optimization of a Synthetic Route: A robust and scalable synthesis is the first critical step to enable further study.
-
In Vitro Biological Screening: The compound should be screened against a broad range of biological targets to identify any potential therapeutic activity.
-
Elucidation of Mechanism of Action: Should any biological activity be identified, subsequent studies would be required to determine its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues would be necessary to optimize potency and other pharmacological properties.
In its current state, this compound is a chemical entity with a defined structure but an undefined potential. This guide provides the foundational knowledge available to date and, more importantly, highlights the path forward for its scientific exploration.
References
-
Discovery of 3,4-Dihydrobenzo[f][6][7]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]
-
Recent development in[6][7]benzodiazepines as potent anticancer agents: a review. PubMed. [Link]
-
Doxepin. National Institutes of Health. [Link]
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
What is the mechanism of Doxepin hydrochloride? Patsnap Synapse. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Doxepin. Wikipedia. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [Link]
-
2,5-Disubstituted 3,4Dihydro2H-benzo[b][6][7]thiazepines as Potent and Selective V2 Arginine Vasopressin Receptor Antagonists. ResearchGate. [Link]
-
Doxepin. PubChem. [Link]
-
Benzodiazepine Receptor Affinities, Behavioral, and Anticonvulsant Activity of 2-Aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones in Mice. ResearchGate. [Link]
-
Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. National Institutes of Health. [Link]
-
A benzodiazepines derived compound, 4-(3-chlorophenyl)-1,3-dihydronaphtho [2,3-b][6][7]diazepin-2-one (ND700C), inhibits fMLP-induced superoxide anion release by activating protein phosphatase 2A in human neutrophils. PubMed. [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine. PubChem. [Link]
-
Dihydrobenzo[6][7]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. PubMed. [Link]
-
This compound. Mol-Instincts. [Link]
Sources
- 1. This compound | CAS 175136-33-1 [matrix-fine-chemicals.com]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Investigation of Benzodioxole Derivatives as Antidiabetic Agents
Foreword: The Imperative for Novel Antidiabetic Scaffolds
The global prevalence of diabetes mellitus, a chronic metabolic disorder, continues to escalate, posing a significant challenge to healthcare systems worldwide.[1] While existing therapeutic regimens are effective for many, they are not without limitations, including adverse side effects and the potential for diminished long-term efficacy. This therapeutic gap drives the urgent search for novel chemical entities capable of modulating glucose homeostasis through robust and safe mechanisms. Within the vast landscape of medicinal chemistry, the 1,3-benzodioxole nucleus stands out as a "privileged scaffold." This core structure is prevalent in numerous naturally occurring compounds and has been integral to the development of synthetic molecules with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and analgesic properties.[2][3] This established versatility provides a compelling rationale for its exploration in the context of metabolic diseases.
This guide provides a technical framework for the initial preclinical investigation of novel benzodioxole derivatives as potential antidiabetic agents. We will proceed from chemical synthesis through a logical cascade of in vitro and in vivo screening protocols, emphasizing the causality behind experimental choices and the establishment of self-validating workflows.
Section 1: Synthetic Strategy for Benzodioxole Carboxamide Analogs
The functionalization of the benzodioxole core is key to tuning its biological activity. One common and effective strategy involves the synthesis of benzodioxole carboxamide derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse aniline moieties.
Protocol 1: General Synthesis of N-Aryl Benzodioxole-5-Carboxamides
This protocol is based on a well-established carbodiimide-mediated coupling reaction, a cornerstone of modern medicinal chemistry for its efficiency and mild conditions.[4]
Rationale: The choice of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling reagent is deliberate. It activates the carboxylic acid group of benzo[d][2][5]dioxole-5-carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine of a substituted aniline. 4-Dimethylaminopyridine (DMAP) is employed as a catalyst to accelerate the reaction, enhancing yield and reducing reaction times. The use of an inert argon atmosphere is a critical control measure to prevent oxidative degradation of reagents.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask, dissolve benzo[d][2][5]dioxole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.3 eq.) to the solution and stir under an argon atmosphere.
-
Activation: After 5-10 minutes, introduce EDCI (1.3 eq.) to the mixture. Allow the activation to proceed for 30 minutes under argon.
-
Amine Coupling: Add the desired substituted aniline derivative (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the organic layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compounds using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[6]
Section 2: The Primary In Vitro Screening Cascade: Targeting Carbohydrate Metabolism
The initial screening phase is designed to efficiently identify compounds with relevant biological activity. A logical starting point for managing hyperglycemia is to target the digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5] The primary targets in this pathway are α-amylase and α-glucosidase.
Mechanism of Action: α-Amylase and α-Glucosidase Inhibition
Pancreatic α-amylase is responsible for the initial hydrolysis of large polysaccharides like starch into smaller oligosaccharides.[5] Subsequently, α-glucosidase, located in the brush border of the small intestine, breaks down these oligosaccharides into glucose, which is then absorbed into the bloodstream. Inhibiting these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing the characteristic postprandial glucose spike observed in diabetic patients.[7] This mechanism is clinically validated by drugs such as acarbose.
Caption: Benzodioxole derivatives can inhibit α-amylase, preventing starch breakdown.
Protocol 2: In Vitro α-Amylase Inhibition Assay
This colorimetric assay provides a robust and high-throughput method for quantifying enzyme inhibition.[8]
Rationale: The assay leverages a 3,5-dinitrosalicylic acid (DNSA) reagent, which reacts with the reducing sugars (like maltose) produced by α-amylase activity on a starch substrate. This reaction, upon heating, produces a colored compound that can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugar formed, and thus to the enzyme's activity. An effective inhibitor will reduce the color formation.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer containing 6.7 mM sodium chloride, pH 6.9.
-
Starch Solution: Prepare a 1% (w/v) solution of potato starch in the phosphate buffer.
-
α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase in the phosphate buffer.
-
DNSA Color Reagent: Dissolve DNSA and sodium potassium tartrate in sodium hydroxide solution.
-
Test Compounds: Prepare stock solutions of benzodioxole derivatives in DMSO, with subsequent serial dilutions in buffer. Acarbose is used as a positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 200 µL of the α-amylase solution to 200 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding 200 µL of the starch solution.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the reaction by adding 400 µL of the DNSA color reagent.
-
Incubate the tubes in a boiling water bath for 10 minutes to facilitate color development.
-
-
Data Acquisition and Analysis:
-
Cool the samples to room temperature and dilute with 5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) using non-linear regression analysis.
-
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from the primary screen should be tabulated for clear comparison.
| Compound ID | Description | α-Amylase IC₅₀ (µM) | Reference |
| IIa | N-(4-fluorophenyl)benzo[d][2][5]dioxole-5-carboxamide | 0.85 | [6] |
| IIc | N-(3-(trifluoromethyl)phenyl)benzo[d][2][5]dioxole-5-carboxamide | 0.68 | [6] |
| Compound I | Methyl 2-(6-(2-bromobenzoyl)benzo[d][2][5]dioxol-5-yl)acetate | Potent Inhibitor | [2] |
| Acarbose | (Positive Control) | 2.59 | [4] |
Section 3: In Vivo Validation in a Preclinical Model
While in vitro assays are essential for initial screening, they do not capture the complex pathophysiology of diabetes.[9] Therefore, promising candidates must be validated in a relevant animal model.[10]
The Streptozotocin (STZ)-Induced Diabetic Model
The STZ-induced model is a widely accepted and cost-effective method for inducing hyperglycemia in rodents, primarily modeling Type 1 diabetes due to its cytotoxic effect on pancreatic β-cells.[11][12]
Rationale: Streptozotocin is a glucosamine-nitrosourea compound that is preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, STZ induces DNA alkylation and fragmentation, leading to cellular necrosis and a severe deficit in insulin production, resulting in sustained hyperglycemia.[5][8] This chemically-induced diabetic state allows for the robust evaluation of a compound's glucose-lowering potential in vivo.
Caption: A streamlined workflow from chemical synthesis to in vivo validation.
Protocol 3: Evaluation of Hypoglycemic Activity in STZ-Induced Diabetic Mice
Step-by-Step Methodology:
-
Animal Acclimatization: House male Swiss albino mice in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard pellet chow and water for at least one week before the experiment.
-
Induction of Diabetes:
-
Fast the mice overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes by administering a single intraperitoneal (i.p.) injection of STZ (a dose of 40-60 mg/kg body weight is common).[5]
-
Provide the mice with a 5% glucose solution for 24 hours post-injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose levels from tail vein blood using a glucometer.
-
Select mice with fasting blood glucose levels >250 mg/dL for the study.
-
-
Experimental Grouping and Treatment:
-
Divide the diabetic mice into groups (n=6-8 per group):
-
Group 1: Normal Control (non-diabetic, receives vehicle).
-
Group 2: Diabetic Control (receives vehicle, e.g., 0.5% CMC-Na).
-
Group 3: Positive Control (receives a standard drug like Glibenclamide or Acarbose).
-
Group 4+: Test Groups (receive different doses of the benzodioxole derivative).
-
-
Administer the respective treatments orally (gavage) or via i.p. injection daily for a specified period (e.g., 14-28 days).
-
-
Data Collection and Analysis:
-
Monitor body weight and fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin levels, lipid profile) and harvest organs (pancreas, liver) for histopathological examination.[2]
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test) to determine significant differences between groups.
-
Data Presentation: Summarizing In Vivo Efficacy
Presenting the key outcome, the reduction in blood glucose, in a clear table is essential for interpreting the results.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction | Reference |
| Diabetic Control | ~250 | Maintained or Increased | N/A | [6] |
| Compound IIc | 252.2 | 173.8 | ~31% | [6] |
| Compound I | >300 | Significantly Lowered | 32.4% | [2] |
| Acarbose | >300 | Significantly Lowered | 22.9% | [2] |
Section 4: Lead Candidate Refinement: Computational & Pharmacokinetic Profiling
To build a stronger case for a lead candidate, it is crucial to understand the structural basis of its activity and predict its drug-like properties.
Molecular Docking: This computational technique models the interaction between the inhibitor (ligand) and the active site of the target enzyme (receptor). Docking studies can reveal key binding interactions, such as hydrogen bonds and π–π stacking, that are responsible for the compound's inhibitory activity.[2] For instance, analysis might show that the bromophenyl ring of a derivative forms favorable π–π interactions with key aromatic residues in the α-amylase active site, explaining its superior potency.[2]
ADMET Profiling: In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[2] This analysis helps to assess the "drug-likeness" of a molecule early on, flagging potential liabilities such as poor oral bioavailability or violation of Lipinski's Rule of Five.[2] Promising candidates should exhibit favorable pharmacokinetic profiles.
Conclusion and Future Directions
The initial investigation of benzodioxole derivatives has revealed their significant potential as antidiabetic agents, primarily through the inhibition of key digestive enzymes like α-amylase.[6] Compounds such as the carboxamide derivative IIc and the benzoyl derivative Compound I have demonstrated potent in vitro activity and significant glucose-lowering effects in preclinical models of diabetes, in some cases outperforming standard drugs like acarbose.[2][6]
The path forward involves several critical steps:
-
Comprehensive SAR Studies: Synthesize and test a broader library of analogs to refine the structure-activity relationship and optimize for potency and selectivity.
-
Mechanism Deconvolution: While α-amylase inhibition is a primary mechanism, other potential pathways, such as direct effects on insulin secretion from pancreatic β-cells or enhancement of glucose uptake in peripheral tissues (muscle and adipose), should be investigated using appropriate cellular assays.[8][13]
-
Advanced Preclinical Models: Evaluate lead candidates in genetic or diet-induced models of Type 2 diabetes (e.g., db/db mice or Goto-Kakizaki rats), which more closely mimic the human condition of insulin resistance.[14]
-
Pharmacokinetic and Toxicology Studies: Conduct formal PK studies to determine the bioavailability and metabolic fate of lead compounds, alongside comprehensive toxicology assessments to ensure a sufficient safety margin before considering any clinical progression.
The benzodioxole scaffold represents a promising starting point for the development of a new generation of antidiabetic therapeutics. The systematic and rigorous application of the workflows outlined in this guide will be instrumental in translating this initial promise into tangible clinical candidates.
References
-
Al-Subari, N. A. A., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Amenity-Based Development. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]
-
Patel, D. K., et al. (2012). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]
-
Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. Available at: [Link]
-
Hussain, S., et al. (2025). Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents. South Eastern European Journal of Public Health. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antidiabetic Activities. Springer Nature. Available at: [Link]
-
Jadhav, R. B., & Puchchakayala, G. (2012). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Tiwari, A., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PubMed Central. Available at: [Link]
-
Saini, S., & Sharma, S. (2024). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Cureus. Available at: [Link]
-
Singh, M. P., & Pathak, K. (2015). Animal models for biological screening of anti-diabetic drugs: An overview. European Journal of Experimental Biology. Available at: [Link]
-
Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. Available at: [Link]
-
Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti. Semantic Scholar. Available at: [Link]
-
Slideshare. (n.d.). MODELS FOR SCREENING OF ANTI-DIABETIC DRUGS (2).pptx. Slideshare. Available at: [Link]
-
Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Athmic Biotech Solutions. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Glycemic Effect of Diazoxide in NAFLD. ClinicalTrials.gov. Available at: [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04452H [pubs.rsc.org]
- 2. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. Screening for Antidiabetic Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. MODELS FOR SCREENING OF ANTI-DIABETIC DRUGS (2).pptx [slideshare.net]
- 13. seejph.com [seejph.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation
Introduction: The Strategic Importance of 4-Aryl-4-Oxobutanoic Acids
4-Aryl-4-oxobutanoic acids are a pivotal class of chemical intermediates, serving as versatile scaffolds in the synthesis of a wide array of biologically active molecules and functional materials. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for sequential and diverse chemical transformations. This makes them indispensable building blocks in medicinal chemistry for the development of pharmaceuticals, including anti-inflammatory agents, and in materials science. The Friedel-Crafts acylation of aromatic compounds with succinic anhydride stands as a classic, robust, and scalable method for the preparation of these valuable synthons. This document provides a comprehensive guide to the underlying principles, detailed experimental protocols, and critical considerations for the successful synthesis and characterization of 4-aryl-4-oxobutanoic acids.
Reaction Mechanism: An In-Depth Look at Electrophilic Aromatic Substitution
The Friedel-Crafts acylation of an arene with succinic anhydride is a quintessential example of electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which plays a crucial role in activating the anhydride to generate a potent electrophile.
The mechanism unfolds in a series of well-defined steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion. This species is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this intermediate.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This regenerates the aromatic π-system and releases the final product, complexed with the Lewis acid.
-
Hydrolysis: An aqueous workup is essential to hydrolyze the aluminum chloride complex with the ketone and carboxylic acid moieties of the product, liberating the free 4-aryl-4-oxobutanoic acid.
A noteworthy aspect of this reaction is the requirement for a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because both the carbonyl group of the resulting ketone and the carboxylic acid can form stable complexes with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a robust and reproducible method for the synthesis of 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid), adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[1] This procedure can be adapted for other aromatic substrates with appropriate modifications.
Materials and Equipment:
-
Succinic anhydride
-
Anhydrous benzene (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a gas trap
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Rotary evaporator
Experimental Workflow Diagram:
Detailed Synthesis Procedure for 4-Oxo-4-phenylbutanoic Acid:
Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Protective gloves, safety goggles, and a lab coat are mandatory.
-
Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 400 mL of anhydrous benzene and 147 g (1.1 moles) of anhydrous aluminum chloride. The top of the condenser should be fitted with a calcium chloride drying tube or connected to a gas outlet to handle the HCl gas evolved.
-
Addition of Succinic Anhydride: Cool the stirred suspension in an ice-water bath. Add 50 g (0.5 mole) of succinic anhydride in small portions through the dropping funnel over a period of about 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to come to room temperature. Then, heat the reaction mixture on a water bath at 60-70°C for 2 hours, or until the evolution of HCl gas ceases.
-
Work-up and Quenching: Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. Stir the mixture vigorously until the dark-colored aluminum complex has completely decomposed.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. The benzene layer contains the product. Separate the layers and extract the aqueous layer twice with 100 mL portions of benzene. Combine the benzene extracts.
-
Purification: Extract the combined benzene solution with three 150 mL portions of 5% sodium bicarbonate solution. The 4-oxo-4-phenylbutanoic acid will dissolve in the aqueous basic solution as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Precipitation of the Pure Product: Cool the combined aqueous extracts in an ice bath and slowly acidify by adding concentrated hydrochloric acid with stirring until the solution is strongly acidic to Congo red paper. The 4-oxo-4-phenylbutanoic acid will precipitate as a white solid.
-
Final Isolation and Drying: Collect the precipitated product by vacuum filtration, wash it thoroughly with cold water until the washings are free of chloride ions (test with silver nitrate solution), and then dry the product in a vacuum desiccator over anhydrous calcium chloride. The expected yield is 80-85%.
Data Presentation: Scope and Yields
The Friedel-Crafts acylation with succinic anhydride is applicable to a variety of aromatic substrates. The yield is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally favor the reaction and lead to higher yields, while electron-withdrawing groups deactivate the ring and can significantly lower the yield or even prevent the reaction from occurring.
| Aromatic Substrate | Product | Typical Yield (%) | Reference |
| Benzene | 4-Oxo-4-phenylbutanoic acid | 80-85 | [1] |
| Toluene | 4-(4-Methylphenyl)-4-oxobutanoic acid | ~90 | [2] |
| Anisole | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | High (para isomer) | [3] |
| Naphthalene | 4-(1-Naphthyl)-4-oxobutanoic acid and 4-(2-Naphthyl)-4-oxobutanoic acid | Varies with conditions | [4][5] |
| Biphenyl | 4-(4-Biphenyl)-4-oxobutanoic acid | 69 | [6] |
Trustworthiness: A Self-Validating System
The reliability of this synthetic protocol is ensured through a series of in-process controls and post-synthesis characterization steps that validate the identity and purity of the final product.
-
Reaction Monitoring: The cessation of HCl gas evolution provides a qualitative endpoint for the reaction. For more precise monitoring, thin-layer chromatography (TLC) can be employed to track the consumption of the starting aromatic compound.
-
Purification as a Validation Step: The purification process, involving a base wash to isolate the acidic product, is a crucial step that not only purifies the compound but also confirms its acidic nature, a key characteristic of the desired 4-aryl-4-oxobutanoic acid.
-
Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of purity. For example, pure 4-oxo-4-phenylbutanoic acid melts at 114-117°C, and 4-(4-methylphenyl)-4-oxobutanoic acid melts at 127-130°C.
-
Spectroscopic Analysis: Unambiguous confirmation of the product's structure is achieved through spectroscopic methods.
Characterization and Self-Validation:
The identity and purity of the synthesized 4-aryl-4-oxobutanoic acids should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.
-
A sharp C=O stretch from the aryl ketone carbonyl, typically in the range of 1670-1690 cm⁻¹.
-
C-H stretching and bending frequencies characteristic of the aromatic ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).
-
Signals in the aromatic region (7-8.5 ppm) corresponding to the protons on the aryl ring. The splitting pattern will depend on the substitution.
-
Two triplets in the aliphatic region (typically around 2.5-3.5 ppm), corresponding to the two methylene groups (-CH₂-CH₂-) of the butanoic acid chain.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon, typically around 175-185 ppm.
-
A signal for the ketone carbonyl carbon, usually in the range of 195-205 ppm.
-
Signals in the aromatic region (120-140 ppm).
-
Two signals for the methylene carbons, typically in the range of 25-40 ppm.
-
-
For example, the ¹³C NMR spectrum of 4-(4-methylphenyl)-4-oxobutanoic acid will show characteristic peaks for the methyl carbon, the aromatic carbons, the two methylene carbons, and the two carbonyl carbons.[7]
Troubleshooting and Field-Proven Insights
While the Friedel-Crafts acylation is a reliable reaction, several potential issues can arise. Understanding these and their solutions is key to a successful synthesis.
-
Low or No Yield:
-
Cause: Deactivated aromatic ring (e.g., nitrobenzene). The reaction is generally not suitable for strongly deactivated systems.
-
Solution: Consider alternative synthetic routes if your substrate is highly electron-poor.
-
Cause: Inactive catalyst due to moisture. Aluminum chloride is highly hygroscopic.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle AlCl₃ quickly in a dry environment.
-
Cause: Insufficient catalyst. As mentioned, the product complexes with the catalyst.
-
Solution: Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride.
-
-
Formation of a Tar-Like Substance:
-
Cause: Reaction temperature is too high, leading to polymerization or decomposition.
-
Solution: Maintain careful temperature control, especially during the initial addition of reagents.
-
-
Difficulties in Product Isolation:
-
Cause: Incomplete hydrolysis of the aluminum complex during workup.
-
Solution: Ensure vigorous stirring with ice and HCl for a sufficient time to break down the complex completely.
-
Cause: Emulsion formation during extraction.
-
Solution: Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.
-
Conclusion
The Friedel-Crafts acylation of arenes with succinic anhydride remains a highly effective and practical method for the synthesis of 4-aryl-4-oxobutanoic acids. By understanding the underlying mechanism, adhering to a well-defined protocol, and being aware of potential challenges, researchers can reliably produce these valuable intermediates for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocol, through in-process checks and thorough characterization, ensures the integrity and quality of the final product.
References
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.
- Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72871, 3-Benzoylpropionic acid.
- Organic Syntheses. (n.d.). β-Benzoylacrylic Acid. Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). β-Benzoylpropionic Acid. Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- Pechmann, H. v. (1882). Ueber die Einwirkung von Phenylhydrazin auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 15(1), 885-891.
- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- Sova, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436–1445.
- Sova, M., et al. (2019).
- SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid.
- Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With....
- Various Authors. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- MilliporeSigma. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid 98%.
- MilliporeSigma. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid.
- MilliporeSigma. (n.d.). 3-Benzoylpropionic acid 99%.
- Toppr. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride.
- YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole.
- MilliporeSigma. (n.d.). 3-Benzoylpropionic acid 99%.
- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. myttex.net [myttex.net]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described isocratic reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, ensuring its suitability for routine analysis in a quality control or research environment.
Introduction: The Rationale Behind the Method
This compound is a molecule of interest in pharmaceutical research, incorporating a benzodioxepin moiety, a ketone, and a carboxylic acid functional group. The accurate quantification of this compound is paramount for purity assessments, stability studies, and formulation development. The presence of both aromatic and acidic functionalities necessitates a carefully optimized chromatographic method to achieve symmetrical peak shapes and reproducible retention times.
This method was developed based on the predicted physicochemical properties of the analyte. With a predicted acidic pKa of approximately 4.5, controlling the mobile phase pH is critical to ensure the analyte is in a single, non-ionized form, thereby promoting retention and improving peak symmetry on a reversed-phase column. The predicted logP of around 2.0 suggests moderate hydrophobicity, making a C18 stationary phase an ideal choice for achieving adequate retention. Furthermore, the predicted UV absorption maximum at approximately 275-280 nm provides a selective wavelength for detection with minimal interference.
Predicted Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a robust analytical method. The following table summarizes the predicted physicochemical properties of this compound, which guided the development of this HPLC protocol.
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₄O₅ | - |
| Molecular Weight | 250.25 g/mol | Essential for accurate standard preparation. |
| Acidic pKa | ~4.5 | The mobile phase pH should be set at least 2 units below this value (i.e., pH ≤ 2.5) to ensure the carboxylic acid is fully protonated and un-ionized, leading to consistent retention and symmetrical peaks. |
| logP | ~2.0 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography with a C18 stationary phase. |
| UV λmax | ~275-280 nm | Optimal wavelength for UV detection, providing good sensitivity and selectivity. |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (or Formic acid), analytical grade.
-
Water (HPLC grade).
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and accuracy studies.
-
Chromatographic Conditions
The following table outlines the optimized HPLC conditions for the analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (4.6 mm x 150 mm, 5 µm) | The moderate hydrophobicity of the analyte (logP ~2.0) allows for good retention and separation on a C18 column. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (45:55, v/v) | The acidic mobile phase (pH ~2.5) ensures the carboxylic acid group is protonated, leading to better retention and peak shape.[1][2] The acetonitrile/water ratio is optimized for an appropriate retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 278 nm | This wavelength is close to the predicted UV maximum, offering high sensitivity for the analyte. |
| Run Time | Approximately 10 minutes | Sufficient time to elute the analyte and any potential early-eluting impurities. |
Workflow Diagram
The following diagram illustrates the overall workflow for the analysis.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation Protocol (as per ICH Q2(R1))
To ensure the suitability of this analytical method for its intended purpose, a comprehensive validation was performed according to the ICH Q2(R1) guidelines.[3][4][5][6][7] The following parameters were evaluated:
System Suitability
Before each validation run, and throughout routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the reference standard.
-
If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stressed samples) to demonstrate that the analyte peak is free from co-eluting peaks.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed if a DAD is used.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol: Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the target assay concentration. Inject each concentration in triplicate.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. This can be performed by spiking a placebo with a known amount of the analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The specified range is typically 80% to 120% of the test concentration for the assay of a drug substance or finished product.[4]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic solvent).
-
Detection wavelength (± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By leveraging predicted physicochemical properties, an optimized method was developed and subsequently validated according to ICH guidelines. This method is suitable for routine use in quality control and research and development environments, ensuring the generation of accurate and precise data.
References
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. (2013-11-01). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. (2020-08-05). [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. (2000-08-05). [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06). [Link]
-
Characterization of given compound by UV VIS spectroscopy. Scribd. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. (2017-12-31). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. (2019-12-28). [Link]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy – Fieser-Kuhn Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Polyenes (with Sample Problems). PharmaXChange.info. (2013-05-23). [Link]
-
TDDFT prediction of UV–vis absorption and emission spectra of tocopherols in different media. ResearchGate. (2013-08-09). [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. (2020-08-06). [Link]
Sources
Application Notes and Protocols for Benzoxepin Derivatives as Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique pharmacological profile allows for beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while simultaneously blocking detrimental estrogenic activity in others, like the breast and uterus. The search for an "ideal" SERM—one that perfectly balances these effects—has driven the exploration of novel chemical scaffolds.[1] This document provides a detailed guide on the application and evaluation of a promising class of compounds: benzoxepin derivatives. These heterocyclic compounds, which can be viewed as conformationally restrained versions of the triarylethylene structure exemplified by tamoxifen, offer a novel and potent scaffold for ER modulation.[2][3] We present the underlying mechanistic principles, a comprehensive workflow for preclinical evaluation, and detailed protocols for the characterization of benzoxepin-based SERM candidates.
The Scientific Rationale: Why Benzoxepin Derivatives?
The therapeutic utility of a SERM is defined by its differential activity profile across various estrogen-target tissues. The molecular basis for this selectivity is complex, relying on three key factors:
-
Estrogen Receptor Subtypes: The existence of two ER subtypes, ERα and ERβ, which have distinct tissue distribution and transcriptional activities, provides a primary mechanism for selectivity.[4]
-
Ligand-Induced Conformation: Upon binding, a SERM induces a specific three-dimensional conformation in the ER's ligand-binding domain. This unique shape dictates the receptor's ability to interact with other proteins.[5][6]
-
Coregulator Recruitment: The specific conformation of the ER-ligand complex determines whether it recruits transcriptional co-activators (leading to agonist effects) or co-repressors (leading to antagonist effects). The relative abundance of these coregulators varies between cell types, forming the ultimate basis for tissue-specific action.[6]
The benzoxepin scaffold provides a rigidified core that can be chemically modified to fine-tune interactions within the ER ligand-binding pocket, thereby controlling the receptor's conformation and subsequent coregulator recruitment with high precision.[2][3] This offers a powerful strategy for engineering improved tissue selectivity compared to more flexible, first-generation SERMs.
Preclinical Evaluation Workflow: A Step-by-Step Approach
A rigorous, multi-stage evaluation process is essential to characterize a novel benzoxepin derivative and determine its potential as a clinical SERM candidate. The workflow logically progresses from initial high-throughput screening to detailed in vivo efficacy studies.
Application Protocols: In Vitro Characterization
The initial phase of evaluation focuses on quantifying the direct interaction of the compound with its target and its functional consequences in controlled cellular systems.
Protocol 1: Competitive Estrogen Receptor Binding Assay
-
Causality & Objective: This assay is the foundational step to confirm that a benzoxepin derivative directly interacts with ERα and ERβ. By measuring the concentration of the test compound required to displace a radiolabeled ligand (e.g., [³H]-Estradiol), we can determine its binding affinity (Ki). This value is crucial for understanding structure-activity relationships and ensuring on-target activity. A high affinity is a prerequisite for a potent modulator.
-
Methodology:
-
Receptor Preparation: Use purified, full-length recombinant human ERα and ERβ proteins.
-
Assay Buffer: Prepare an appropriate buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Competition Setup: In a 96-well plate, combine a fixed concentration of [³H]-Estradiol (e.g., 1-2 nM) with serially diluted benzoxepin test compound (ranging from 10⁻¹² M to 10⁻⁵ M).
-
Incubation: Add the ERα or ERβ protein to each well and incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound/Free Ligand: To separate protein-bound radioactivity from unbound, add dextran-coated charcoal suspension and incubate on ice for 15 minutes. The charcoal binds the free [³H]-Estradiol.
-
Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes at 4°C. The supernatant contains the ER-bound [³H]-Estradiol.
-
Quantification: Transfer the supernatant to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
-
-
Self-Validation System:
-
Positive Controls: Estradiol (high affinity agonist), Tamoxifen, Raloxifene (known SERMs).
-
Negative Control: Vehicle (e.g., DMSO).
-
Nonspecific Binding: Determined in wells containing a high concentration (e.g., 1 µM) of unlabeled estradiol.
-
Protocol 2: ER-Mediated Transcriptional Activity Assay
-
Causality & Objective: Binding to the ER is not enough; we must determine if this binding leads to activation (agonism) or inhibition (antagonism) of gene transcription. This assay quantifies the functional output of ER engagement.[7]
-
Methodology:
-
Cell Culture: Use an ER-negative cell line like HeLa or HEK293 to avoid confounding effects from endogenous receptors. Culture in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for full-length human ERα or ERβ.
-
A reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-luc).
-
-
Agonist Mode: 24 hours post-transfection, treat cells with serially diluted benzoxepin compound.
-
Antagonist Mode: 24 hours post-transfection, treat cells with a fixed, sub-maximal concentration of 17β-estradiol (E2) (e.g., 0.1 nM) plus serially diluted benzoxepin compound.
-
Incubation: Incubate cells for 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer. Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Data Analysis:
-
Agonist Mode: Plot normalized luciferase activity vs. log concentration to determine the EC50 (potency) and maximal activation relative to E2.
-
Antagonist Mode: Plot normalized luciferase activity vs. log concentration to determine the IC50 (potency for inhibiting E2-mediated activation).
-
-
-
Self-Validation System:
-
Agonist Control: 17β-estradiol (full agonist).
-
Antagonist Control: Fulvestrant (ICI 182,780) (pure antagonist).
-
Vehicle Control: DMSO.
-
Protocol 3: MCF-7 Breast Cancer Cell Proliferation Assay
-
Causality & Objective: An ideal SERM must act as an antagonist in breast tissue. The MCF-7 cell line is an ER-positive, estrogen-dependent human breast cancer cell line.[2] Its proliferation is a direct, physiologically relevant endpoint for assessing the anti-estrogenic activity of a SERM candidate.[3]
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates in phenol red-free medium with charcoal-stripped serum. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serially diluted benzoxepin compound, alone (to test for agonist effects) or in the presence of 0.1 nM E2 (to test for antagonist effects).
-
Incubation: Incubate for 5-7 days, allowing for multiple cell divisions.
-
Viability Assessment: Measure cell proliferation/viability using a standard method such as MTT, resazurin (AlamarBlue), or a luminescence-based ATP assay (CellTiter-Glo).
-
Data Analysis: Plot cell viability (as a percentage of the E2-stimulated control) against the log concentration of the test compound to determine the IC50 for proliferation inhibition.
-
-
Self-Validation System:
-
Positive Controls: Tamoxifen, Raloxifene, Fulvestrant (known inhibitors of MCF-7 proliferation).
-
Stimulatory Control: 17β-estradiol.
-
Basal Control: Vehicle (DMSO).
-
Application Protocols: In Vivo Efficacy and Selectivity
After confirming in vitro activity, the next critical step is to evaluate the compound's performance in a whole-organism context, which is essential for assessing tissue selectivity. Ovariectomized (OVX) rodent models are the gold standard for simulating the postmenopausal hormonal environment.[1]
Protocol 4: Uterotrophic Assay in Ovariectomized Rodents
-
Causality & Objective: The uterus is highly sensitive to estrogenic stimulation. An undesirable side effect of some SERMs (like tamoxifen) is uterine agonist activity, which can increase the risk of endometrial hyperplasia.[1][6] This assay directly measures the in vivo estrogenic/anti-estrogenic effect on this critical off-target tissue. An ideal SERM should exhibit little to no increase in uterine weight.
-
Methodology:
-
Animal Model: Use immature female rats (21-23 days old) or adult female mice/rats that have been ovariectomized and allowed to recover for 2 weeks to ensure regression of endocrine tissues.
-
Dosing: Administer the benzoxepin compound daily for 3 consecutive days via oral gavage or subcutaneous injection.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Positive control (e.g., Ethinyl Estradiol).
-
Group 3-5: Test compound at low, medium, and high doses.
-
-
Endpoint Measurement: 24 hours after the final dose, euthanize the animals and carefully dissect the uterus. Trim away fat and connective tissue, blot to remove luminal fluid, and record the wet weight.
-
Data Analysis: Compare the mean uterine weight of the treatment groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 5: Bone-Sparing Effects in an Ovariectomized Osteoporosis Model
-
Causality & Objective: A key therapeutic goal for SERMs is the prevention of postmenopausal osteoporosis. This requires an estrogen agonist effect in bone to inhibit osteoclast-mediated bone resorption and maintain bone mineral density (BMD).[1][8] This long-term study evaluates this desired therapeutic effect.
-
Methodology:
-
Animal Model: Use adult female rats (e.g., 3-6 months old). Perform either a sham surgery or an ovariectomy (OVX).
-
Dosing: Begin daily oral administration of the test compound immediately after surgery and continue for 8-12 weeks.
-
Treatment Groups:
-
Group 1: Sham + Vehicle.
-
Group 2: OVX + Vehicle (disease model).
-
Group 3: OVX + Positive control (e.g., Raloxifene or E2).[1]
-
Group 4-6: OVX + Test compound at multiple doses.
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the study, measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Serum Biomarkers: Collect blood at baseline and termination to measure bone turnover markers (e.g., CTX-1 for resorption, P1NP for formation).
-
Biomechanical Testing: Perform three-point bending tests on isolated femurs to assess bone strength.
-
-
Data Analysis: Compare the OVX+Vehicle group to the Sham group to confirm bone loss. Evaluate the ability of the test compound to prevent the OVX-induced changes in BMD, biomarkers, and bone strength.
-
Data Interpretation and Candidate Selection
The data gathered from these protocols allows for a comprehensive assessment of each benzoxepin derivative. The goal is to identify a lead candidate with the optimal "ideal SERM" profile.
Table 1: Example Data Profile for Benzoxepin SERM Candidates
| Parameter | Compound A | Compound B (Lead) | Raloxifene (Control) | Desired Profile |
| ERα Binding (Ki, nM) | 2.5 | 1.8 | 3.0 | < 10 nM |
| ERβ Binding (Ki, nM) | 15.0 | 2.2 | 1.5 | < 10 nM |
| MCF-7 Proliferation (IC50, nM) | 50 | 15 | 25 | < 50 nM (Antagonist) |
| ERE-Luc Agonism (% of E2) | 5% | 2% | 8% | < 10% (Minimal Agonist) |
| Uterine Wt. (% of E2) | 45% | 8% | 10% | < 15% (Neutral) |
| OVX Bone Loss Prevention | Partial | Complete | Complete | Complete (Agonist) |
Interpretation: In this example, Compound B is selected as the lead candidate. It demonstrates high-affinity binding to both ER subtypes, potent anti-proliferative activity in breast cancer cells, minimal agonist activity in the uterus, and robust, bone-sparing agonist effects in vivo. This profile is superior to Compound A (which shows significant uterine activity) and comparable or superior to the benchmark, Raloxifene.
References
-
Jordan, V. C. (2014). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. [Link]
-
Level Up RN. (2022). Selective Estrogen Receptor Modulators (SERMs): Raloxifene. YouTube. [Link]
-
McDonnell, D. P. (2001). Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. Reproduction, Fertility and Development. [Link]
-
Goldstein, S. R. (1999). A pharmacological review of selective oestrogen receptor modulators. Human Reproduction Update. [Link]
-
Anonymous. (Date unavailable). [Bazedoxifene as a new-generation SERM]. PubMed. [Link]
-
Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. [Link]
-
O'Neill, E., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Journal of Medicinal Chemistry. [Link]
-
Emmen, J. M., & Korach, K. S. (2001). Developing animal models for analyzing SERM activity. Annals of the New York Academy of Sciences. [Link]
-
Wikipedia. (Date unavailable). Selective estrogen receptor modulator. Wikipedia. [Link]
-
An, K.-C. (2016). Selective Estrogen Receptor Modulators. Asian Spine Journal. [Link]
-
Organic Chemistry Portal. (Date unavailable). Synthesis of benzoxepines. Organic Chemistry Portal. [Link]
-
ResearchGate. (Date unavailable). Synthesis of benzoxepine derivatives. ResearchGate. [Link]
-
McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Greene, G. (Date unavailable). Development and Characterization of Novel SERMs. Grantome. [Link]
- Anonymous. (2023).
-
Taylor, A. H., et al. (2010). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry. [Link]
-
Hill, D. A., et al. (2004). Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the development of selective estrogen receptor modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacological review of selective oestrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide for Evaluating the Antibacterial Activity of Benzodioxepin Amide Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Benzodioxepin amide derivatives have emerged as a promising class of synthetic compounds, with preliminary studies indicating significant antibacterial properties.[2] This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of these novel molecules. The protocols herein are grounded in established methodologies, primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5]
The core of this evaluation rests on a tiered approach, beginning with the determination of fundamental potency metrics—the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). We then progress to understanding the pharmacodynamic properties through Time-Kill Kinetic Assays. Finally, we delve into preliminary mechanistic studies to elucidate how these compounds exert their antibacterial effects at a cellular level. Each step is detailed with not just the "how" but the "why," providing the causal logic behind experimental choices to foster a deeper understanding and empower robust scientific inquiry.
Part 1: Foundational Potency Assessment (MIC & MBC)
The initial characterization of any potential antibacterial agent involves determining the lowest concentration required to inhibit visible growth (MIC) and the lowest concentration required to kill a significant portion of the bacterial population (MBC).[6][7][8] The broth microdilution method is the gold standard for this assessment due to its efficiency and the quantitative nature of the results.[9][10]
Principle of Broth Microdilution
This method involves exposing a standardized bacterial suspension to serial dilutions of the benzodioxepin amide derivative in a liquid growth medium within a 96-well microtiter plate.[7] After a specified incubation period, the presence or absence of visible bacterial growth is assessed to determine the MIC.[7] Subsequent subculturing onto agar plates allows for the determination of the MBC.[6][8][11]
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Benzodioxepin amide derivatives (stock solution of known concentration, typically in DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Resazurin solution (optional, for viability indication)[9]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7] The rationale for this specific density is to ensure that the bacterial challenge is standardized and reproducible, preventing inoculum effects from confounding the results.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the benzodioxepin amide derivative at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentration of the compound will now be half of the initial concentration in each well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained.[9]
-
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
Step-by-Step Methodology:
-
Subculturing:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and MBC Determination:
Data Presentation and Interpretation
Summarize the MIC and MBC values in a clear, tabular format. The ratio of MBC to MIC is an important indicator of the compound's mode of action.
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Benzodioxepin Amide 1 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Benzodioxepin Amide 1 | E. coli ATCC 25922 | 16 | 64 | 4 | Bactericidal |
| Benzodioxepin Amide 2 | S. aureus ATCC 29213 | 32 | >128 | >4 | Bacteriostatic |
| Benzodioxepin Amide 2 | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
Part 2: Pharmacodynamic Evaluation (Time-Kill Kinetics)
While MIC and MBC provide static endpoints, a time-kill kinetics assay offers a dynamic view of a compound's antibacterial activity over time.[12] This assay is crucial for understanding whether the killing effect is concentration-dependent or time-dependent.[10]
Principle of Time-Kill Kinetics
A standardized bacterial inoculum is exposed to various concentrations of the benzodioxepin amide derivative (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[13]
Detailed Protocol: Time-Kill Kinetic Assay
Materials:
-
Materials listed for MIC/MBC assay
-
Sterile flasks or tubes for incubation
-
Shaking incubator
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
MHA plates
Step-by-Step Methodology:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Prepare separate flasks for each condition:
-
Growth Control (no compound)
-
Compound at 1x MIC
-
Compound at 2x MIC
-
Compound at 4x MIC
-
-
-
Sampling and Plating:
-
At time 0, and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation and Data Analysis:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[13]
-
Data Presentation and Interpretation
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 1 | 6.2 | 5.5 | 5.1 | 4.3 |
| 2 | 6.8 | 5.3 | 4.5 | 3.1 |
| 4 | 7.5 | 5.1 | 3.8 | <2.0 |
| 8 | 8.3 | 4.9 | <2.0 | <2.0 |
| 24 | 9.1 | 4.2 | <2.0 | <2.0 |
Part 3: Preliminary Mechanistic Insights
Understanding the mechanism of action is critical for the rational development of any new antibacterial agent.[14][15] The following are foundational assays to probe potential cellular targets.
Bacterial Membrane Permeability Assay
Many antibacterial compounds exert their effect by disrupting the integrity of the bacterial cell membrane.[14] This can be assessed using fluorescent probes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.[16]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is permeabilized, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Brief Protocol:
-
Prepare a bacterial suspension in a low-fluorescence buffer (e.g., 5 mM HEPES).[16]
-
Add the benzodioxepin amide derivative at various concentrations to the wells of a black, clear-bottom 96-well plate.
-
Add the bacterial suspension and propidium iodide to the wells.
-
Monitor the increase in fluorescence over time using a microplate reader. A rapid increase in fluorescence indicates membrane permeabilization.
DNA Interaction Assay
Some antibacterial agents function by binding to bacterial DNA, thereby inhibiting essential processes like replication and transcription.[17] A fluorescence intercalator displacement (FID) assay can provide evidence of such an interaction.[18]
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into double-stranded DNA, resulting in high fluorescence. A compound that also binds to DNA will displace the EtBr, leading to a decrease in fluorescence.[18]
Brief Protocol:
-
In a 96-well plate, combine a solution of calf thymus DNA and ethidium bromide.
-
Add increasing concentrations of the benzodioxepin amide derivative.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence suggests that the compound is interacting with the DNA.
Diagrams of Experimental Workflows
Caption: Workflow for Time-Kill Kinetic Assay.
References
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
Waskar, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available from: [Link]
-
Khan, D. D. A., & Singh, D. N. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Available from: [Link]
-
Sodhi, K. K., & Singh, N. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Environmental Science and Pollution Research. Available from: [Link]
-
Zeng, H., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. Available from: [Link]
-
Hogan, C. H., et al. (2010). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Rizvi, S. M. D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available from: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]
-
ResearchGate. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Available from: [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available from: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]
-
ResearchGate. (2024). How to assess bacterial permeability? Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). DNA Interactions, Antibacterial and Antioxidant Studies of Newly Synthesized Lanthanum(III) Complexes Using N,N. Available from: [Link]
-
Sp-Sanz, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
Oyetayo, V. O., & Oyetayo, F. L. (2013). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Journal of Microbiology Research. Available from: [Link]
-
MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]
-
Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Available from: [Link]
-
Sanguansermsri, D., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Available from: [Link]
-
MDPI. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. Available from: [Link]
-
SciELO. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[2][3]midazo[1,2-d]o[3][6]xazepine and Benzo[f]benzoo[2][3]xazolo[3,2-d]o[3][6]xazepine Derivatives. Available from: [Link]
-
McGill Journal of Medicine. (2021). Mechanisms of action by antimicrobial agents: A review. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
-
MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Available from: [Link]
-
Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Available from: [Link]
-
Zloh, M., & Zloh, M. (2022). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. International Journal of Molecular Sciences. Available from: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
-
Wang, S., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. MedChemComm. Available from: [Link]
-
mBio. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Available from: [Link]
-
ACS Infectious Diseases. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. Available from: [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]
-
Oriental Journal of Chemistry. (2008). Synthesis, screening and QSAR studies of 2,4-disubstituted 1,5-benzodiazepine derivatives. Available from: [Link]
-
Antimicrobial Agents and Chemotherapy. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Available from: [Link]
-
MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available from: [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
-
Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. nih.org.pk [nih.org.pk]
- 5. chainnetwork.org [chainnetwork.org]
- 6. protocols.io [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. emerypharma.com [emerypharma.com]
- 13. actascientific.com [actascientific.com]
- 14. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 18. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Keto Acid Intermediates by Column Chromatography
Abstract
Keto acids are pivotal intermediates in both metabolic pathways and synthetic organic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and other high-value compounds.[1][2] Their inherent chemical properties, including the presence of both a ketone and a carboxylic acid moiety, present unique challenges and opportunities for purification. This guide provides a comprehensive overview and detailed protocols for the purification of keto acid intermediates using column chromatography. We will delve into the fundamental principles governing the separation of these molecules, explore various chromatographic modes, and offer practical, field-proven strategies for method development, optimization, and troubleshooting to ensure the isolation of high-purity keto acids.
The Unique Chemistry of Keto Acid Intermediates: A Chromatographer's Perspective
The successful purification of keto acids by column chromatography hinges on a thorough understanding of their chemical behavior. Several key characteristics dictate the optimal chromatographic strategy:
-
Acidity and pKa: The carboxylic acid group renders these molecules acidic. The pKa of this group is a critical parameter influencing its charge state at a given pH.[1] For instance, pyruvic acid has a pKa of approximately 2.4.[1] To achieve good retention on a reversed-phase column, it is generally advisable to work at a mobile phase pH at least two units below the pKa to ensure the molecule is in its neutral, protonated form.[3][4]
-
Polarity: The presence of both a carbonyl and a carboxyl group makes keto acids relatively polar molecules. Their overall polarity will be influenced by the nature of the rest of the carbon skeleton. This polarity dictates the choice between reversed-phase, normal-phase, or HILIC chromatography.
-
Structural Isomers and Tautomers:
-
α-Keto Acids: These compounds can exist in equilibrium with their hydrated gem-diol forms in aqueous solutions.[1][5] This equilibrium is pH-dependent and can lead to peak splitting or broadening in chromatography if not properly controlled.
-
β-Keto Acids: A significant challenge with β-keto acids is their susceptibility to decarboxylation, particularly when heated, which results in the loss of the carboxyl group as carbon dioxide.[6][7] This instability necessitates careful handling and often milder purification conditions.
-
α,β-Unsaturated Keto Acids: The conjugated system in these molecules can influence their reactivity and chromatographic behavior, sometimes requiring specific stationary phases or mobile phase additives to achieve good separation.[8][9]
-
Below is a diagram illustrating the key chemical considerations for a chromatographer when dealing with different types of keto acids.
Caption: Key chemical properties of keto acid subclasses influencing purification strategy.
Selecting the Appropriate Chromatographic Mode
The choice of chromatographic mode is the first and most critical decision in developing a purification protocol for a keto acid intermediate.
Reversed-Phase Chromatography (RPC)
RPC is the most common and versatile technique for the purification of keto acids.[10] It separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[10]
-
Principle of Separation: In RPC, more hydrophobic (less polar) molecules interact more strongly with the stationary phase and are retained longer. To retain a keto acid, its polarity must be reduced by suppressing the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase.
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 phases offer the highest hydrophobicity and are an excellent starting point for most keto acids.
-
C8 (Octylsilane): Less retentive than C18, C8 columns can be advantageous for more hydrophobic keto acids, reducing run times and solvent consumption.
-
Polar-Embedded Phases (e.g., Amide, Cyano): These phases offer alternative selectivity and can be useful for more polar keto acids that are poorly retained on traditional C18 or C8 columns.
-
-
Mobile Phase Optimization:
-
Solvents: Typically, a mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile often provides better peak shapes and lower backpressure.
-
pH Control: This is paramount. The addition of an acid to the mobile phase is almost always necessary.
-
Formic Acid (0.1%): A common choice, providing a pH of around 2.7, which is sufficient to protonate most carboxylic acids. It is also compatible with mass spectrometry (MS).[11]
-
Trifluoroacetic Acid (TFA) (0.1%): Creates a lower pH (around 2) and can improve peak shape for some compounds. However, it is an ion-pairing agent and can be difficult to remove from the final product.
-
Acetic Acid (0.1% - 1%): A weaker acid, providing a higher pH than formic acid, but can be useful when a less acidic environment is required.
-
-
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[12] Since keto acids are anionic at neutral or basic pH, anion-exchange chromatography is a powerful purification tool, particularly for removing neutral or cationic impurities.
-
Principle of Separation: The sample is loaded onto a column containing a positively charged stationary phase (anion exchanger) at a pH where the keto acid is deprotonated (negatively charged). The keto acid binds to the resin, while neutral and cationic impurities pass through. Elution is then achieved by either increasing the salt concentration or changing the pH to neutralize the charge on the keto acid.
-
Stationary Phase Selection:
-
Weak Anion Exchangers (e.g., DEAE - Diethylaminoethyl): These are effective for many applications and are typically used with a pH gradient for elution.
-
Strong Anion Exchangers (e.g., Q-resins - Quaternary Ammonium): These remain charged over a wide pH range and are often eluted with a salt gradient.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variant of normal-phase chromatography that is well-suited for the separation of highly polar compounds that are not retained in RPC.[13][14]
-
Principle of Separation: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous component. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
-
When to Use HILIC: Consider HILIC for small, highly polar keto acids (e.g., α-ketoglutaric acid) or when dealing with complex biological extracts where RPC may not provide adequate resolution from other polar metabolites.[13]
The following flowchart provides a decision-making framework for selecting the appropriate chromatographic mode.
Caption: Decision tree for selecting the primary chromatographic mode for keto acid purification.
Preparative Flash Chromatography: A Practical Protocol
Flash chromatography is a rapid, preparative technique used to purify significant quantities (milligrams to grams) of material from a reaction mixture.[15][16]
Protocol: Purification of a Generic Keto Ester using Flash Chromatography
This protocol assumes the purification of a moderately polar keto ester from less polar and more polar impurities.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
2. Column Packing: a. Select a glass column of appropriate size. b. Secure the column vertically and add a small plug of cotton or glass wool at the bottom. c. Add a layer of sand (approx. 1 cm). d. Dry pack the column with silica gel (typically 50-100 times the weight of the crude material). e. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.
3. Sample Loading: a. Dry Loading (Recommended for Keto Acids): i. Dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or acetone). ii. Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution. iii. Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder. iv. Carefully add this powder to the top of the packed column. b. Wet Loading: i. Dissolve the crude material in the minimum amount of the chosen mobile phase. ii. Carefully pipette this solution onto the top of the column, allowing it to absorb into the silica without disturbing the surface.[17]
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions in test tubes or vials. d. Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified keto ester.
High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Protocols
HPLC offers higher resolution and is suitable for both analytical quantification and high-purity preparative separations.
Protocol: Reversed-Phase HPLC Analysis of an α-Keto Acid
1. System Preparation: a. Mobile Phase A: 0.1% Formic Acid in Water b. Mobile Phase B: 0.1% Formic Acid in Acetonitrile c. Column: C18, 4.6 x 150 mm, 5 µm particle size d. Flow Rate: 1.0 mL/min e. Detection: UV at 210 nm (or wavelength of maximum absorbance for the specific keto acid) f. Column Temperature: 30 °C
2. Sample Preparation: a. Dissolve the keto acid sample in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Run (Gradient Elution): a. Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for 10-15 minutes. b. Inject 10 µL of the prepared sample. c. Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 95% B over 20 minutes). d. Hold at 95% B for 5 minutes. e. Return to the initial conditions and re-equilibrate for the next injection.
4. Data Analysis: a. Identify the peak corresponding to the keto acid based on its retention time. b. Assess purity by calculating the peak area percentage.
Detection and Derivatization Strategies
While many keto acids have a UV chromophore allowing for direct detection, derivatization can significantly enhance sensitivity and selectivity, especially for trace analysis.
-
Principle of Derivatization: A chemical reagent is used to react with the keto acid to form a new compound that is more easily detected, often by fluorescence or mass spectrometry.[18] This is particularly useful for α-keto acids.
-
Common Derivatization Reagents for α-Keto Acids:
Protocol: Pre-column Derivatization with DMB for Fluorescence Detection
1. Reagent Preparation: a. Prepare a solution of DMB in an appropriate acidic buffer.
2. Derivatization Reaction: a. Mix a defined volume of the keto acid sample with the DMB reagent solution in a sealed vial. b. Heat the mixture at a specific temperature (e.g., 85°C) for a set time (e.g., 45 minutes) to drive the reaction to completion.[19] c. Cool the reaction mixture on ice.[19] d. Dilute the mixture with a suitable solvent before injection into the HPLC system.[19]
3. HPLC Analysis: a. Use a reversed-phase HPLC method similar to the one described above. b. Employ a fluorescence detector with excitation and emission wavelengths optimized for the DMB derivative (e.g., Ex: 367 nm, Em: 446 nm).[19]
Troubleshooting Common Issues
Effective troubleshooting requires a systematic approach. The table below outlines common problems encountered during the purification of keto acids and their potential solutions.[21]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the analyte's pKa.- Column overload. | - Use a highly end-capped column.- Lower the mobile phase pH (add more acid).- Reduce the amount of sample injected. |
| Peak Fronting | - Analyte is partially ionized, eluting faster than the neutral form.[3] | - Ensure mobile phase pH is at least 2 units below the pKa of the keto acid.[3] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition is changing (e.g., evaporation of organic solvent).[6] | - Increase equilibration time between runs.- Use a column oven to maintain a constant temperature.[6]- Keep mobile phase reservoirs covered. |
| Loss of Compound/Low Recovery | - For β-keto acids: Decarboxylation on the column or during sample preparation.- Irreversible adsorption to the stationary phase. | - Avoid heating the sample.- Use a cooled autosampler if available.[6]- Try a different stationary phase or mobile phase modifier. |
| Split Peaks | - For α-keto acids: On-column equilibrium between the keto and hydrated (gem-diol) forms. | - Adjust mobile phase pH or temperature to favor one form.- Consider derivatization to "lock" the molecule in a single form. |
Conclusion
The purification of keto acid intermediates by column chromatography is a highly achievable goal that requires a methodical approach grounded in the chemical principles of the target molecules. By carefully selecting the chromatographic mode, optimizing the stationary and mobile phases, and being mindful of the unique stability challenges these compounds present, researchers can consistently obtain high-purity materials. The protocols and troubleshooting guidance provided herein serve as a robust starting point for developing and implementing effective purification strategies in both research and drug development settings.
References
-
Cooper, A. J., Ginos, J. Z., & Meister, A. (1983). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. National Institutes of Health. Available from: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]
-
PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available from: [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available from: [Link]
-
Gu, H., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC - NIH. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available from: [Link]
-
ResearchGate. Optimization of LC mobile phases. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
LCGC North America. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Available from: [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
ResearchGate. (PDF) Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Ketoglutaric acid. Available from: [Link]
-
ResearchGate. (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available from: [Link]
-
PMC - NIH. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
- Unknown Source.
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available from: [Link]
-
MDPI. (2022). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available from: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
PMC - NIH. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Available from: [Link]
-
PubMed. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available from: [Link]
-
Diva-Portal.org. Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Available from: [Link]
-
Thieme. Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Available from: [Link]
-
YouTube. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). Available from: [Link]
-
National Institutes of Health. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Available from: [Link]
-
UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]
-
Virginia Tech, Fralin Life Sciences Institute. COLUMN CHROMATOGRAPHY KIT. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
PMC - PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available from: [Link]
-
Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Available from: [Link]
-
Biotage. Successful flash chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Available from: [Link]
-
YouTube. (2019). Chromatography Troubleshooting. Available from: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Available from: [Link]
-
MDPI. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Available from: [Link]
-
ResearchGate. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
-
ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available from: [Link]
-
Biology LibreTexts. (2021). Column Chromatography. Available from: [Link]
Sources
- 1. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | MDPI [mdpi.com]
- 15. orgsyn.org [orgsyn.org]
- 16. biotage.com [biotage.com]
- 17. chemistryviews.org [chemistryviews.org]
- 18. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Solid-Phase Synthesis of 3,4-Dihydro-2(1H)-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dihydro-2(1H)-pyridones
The 3,4-dihydro-2(1H)-pyridone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These heterocyclic systems exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ability to rapidly generate libraries of substituted 3,4-dihydro-2(1H)-pyridones is therefore of paramount importance in modern drug discovery programs. Solid-phase organic synthesis (SPOS) offers a powerful platform to achieve this, enabling efficient and automated production of diverse compound libraries with high purity.[3] This application note provides a detailed guide to the solid-phase synthesis of 3,4-dihydro-2(1H)-pyridone derivatives, from the foundational principles to detailed experimental protocols.
Principles of the Method: A Traceless Solid-Phase Approach
The solid-phase synthesis of 3,4-dihydro-2(1H)-pyridones leverages the advantages of immobilizing the growing molecule on a polymeric support. This strategy simplifies purification by allowing for the use of excess reagents and straightforward washing steps to remove impurities. The key steps in this synthetic approach are:
-
Immobilization: The first building block is anchored to a suitable solid support via a linker.
-
Elongation: The linear precursor is assembled on the resin through a series of coupling and deprotection steps.
-
On-Resin Cyclization: The crucial 3,4-dihydro-2(1H)-pyridone ring is formed via an intramolecular cyclization reaction while the molecule is still attached to the solid support. This "pseudo-dilution" effect favors the desired intramolecular reaction over intermolecular side reactions.[4]
-
Cleavage: The final product is cleaved from the resin, yielding the desired 3,4-dihydro-2(1H)-pyridone derivative in solution.
A critical aspect of this methodology is the choice of a suitable linker that is stable to the reaction conditions during chain elongation and cyclization but can be cleaved under specific, mild conditions to release the final product. For this protocol, we will focus on a "traceless" linker strategy, where the point of attachment to the resin is a part of the final molecule that is not modified during the cleavage process.
Sources
Audience: Researchers, scientists, and drug development professionals.
Abstract
Impurity profiling is a critical component in the development and manufacturing of pharmaceuticals, essential for ensuring the safety and efficacy of drug products.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical technique for this task, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.[1][4][5] This guide provides a detailed framework for developing, validating, and implementing robust LC-MS procedures for the comprehensive profiling of related pharmaceutical compounds. We will explore the regulatory context, delve into the strategic development of analytical methods, provide detailed protocols for forced degradation and analysis, and outline the validation process required to ensure trustworthy and reproducible results.
The Regulatory Imperative: Understanding the Framework
The foundation of any impurity profiling strategy is a thorough understanding of the regulatory landscape. The ICH has established harmonized guidelines that are adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The primary guidelines governing impurities in new drug substances and products are ICH Q3A(R2) and Q3B(R2), respectively.[8][9][10][11]
These guidelines establish thresholds for impurities, which dictate the level of scrutiny required.[12]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity's biological safety must be ascertained through toxicological studies.[13]
These thresholds are not fixed; they are dependent on the maximum daily dose (MDD) of the drug substance, as summarized below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[8][10] |
Adherence to these thresholds is non-negotiable for regulatory approval and ensures patient safety.
The Nature of Pharmaceutical Impurities
Impurities are any components of a drug substance that are not the chemical entity defined as the active pharmaceutical ingredient (API).[14] They can be classified based on their origin:
-
Organic Impurities: These are the most common and structurally diverse class of impurities. They can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products.[3][8] LC-MS is the primary technique for the analysis of these compounds.[13]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[8][14] While important, they are typically analyzed by other methods like Inductively Coupled Plasma (ICP-MS), as detailed in ICH Q3D.[15]
-
Residual Solvents: These are organic or inorganic liquids used during synthesis.[8][14] Their control is specified under ICH Q3C, and Gas Chromatography (GC) is often the preferred analytical technique.[3][14]
This guide focuses on organic impurities , which represent the most significant challenge in terms of detection, identification, and control.
The Critical Role of Forced Degradation Studies
To understand potential degradation pathways and to develop a stability-indicating analytical method, forced degradation (or stress testing) is performed.[16] This involves subjecting the API to harsh conditions to accelerate its decomposition.[16][17] The goal is not to destroy the molecule completely but to generate a representative profile of degradation products that could form under normal storage conditions.[16] These studies are essential for demonstrating the specificity of the analytical method.[17]
The LC-MS Impurity Profiling Workflow
A systematic approach is crucial for developing a reliable impurity profiling method. The workflow encompasses method development, sample preparation, analysis, and data interpretation.
Caption: A strategic workflow for pharmaceutical impurity profiling using LC-MS.
Strategic Method Development
The goal is to develop a single, robust LC-MS method capable of separating the API from all known and potential impurities.
-
Liquid Chromatography (LC) Optimization: The primary challenge is achieving adequate chromatographic resolution between the main API peak and trace-level impurity peaks.[18]
-
Column Selection: Reversed-phase chromatography using a C18 column is the most common starting point due to its versatility. Column dimensions (length, diameter) and particle size (e.g., sub-2 µm for UHPLC) are chosen to balance resolution and analysis time.
-
Mobile Phase Selection: A mixture of water (often with a pH modifier like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent (acetonitrile or methanol) is typical.
-
Gradient Elution: A gradient program, where the proportion of organic solvent is increased over time, is almost always necessary to elute a wide range of impurities with varying polarities while ensuring the highly concentrated API does not cause peak tailing into adjacent impurity peaks.[18]
-
-
Mass Spectrometry (MS) Optimization: MS provides the sensitivity and structural information that UV detection alone cannot.[14][19]
-
Ionization Source: Electrospray Ionization (ESI) is the most common interface for pharmaceutical compounds. It is a soft ionization technique that typically produces the protonated molecule [M+H]+ or deprotonated molecule [M-H]-, providing clear molecular weight information.[4] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[4]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers are indispensable.[20] They provide highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an unknown impurity, significantly narrowing down potential structures.[20][21]
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating an impurity ion, fragmenting it, and analyzing the resulting fragment ions.[20] The fragmentation pattern provides a structural fingerprint that is crucial for elucidating the exact structure of the impurity, especially when differentiating between isomers.[5][20]
-
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate analytical method specificity.
Procedure:
-
Prepare separate solutions of the API in a suitable solvent (e.g., 1 mg/mL).
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API powder at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to a calibrated light source (per ICH Q1B guidelines) for a specified duration.
-
-
After exposure, neutralize the acid and base-stressed samples.
-
Dilute all samples to a concentration comparable to the working concentration of the analytical method.
-
Analyze the stressed samples by LC-MS alongside a non-stressed control sample. The goal is to achieve 5-20% degradation of the parent API.[16]
Protocol: LC-MS Analysis of Impurities
Objective: To separate, detect, and quantify impurities in a drug substance sample.
1. Sample Preparation:
- Accurately weigh and dissolve the drug substance in a suitable diluent (often the initial mobile phase composition) to a final concentration of ~1.0 mg/mL.
- Prepare a spiked solution containing known impurities at the identification threshold level (e.g., 0.1%) to verify system sensitivity and resolution.
2. LC-MS System Parameters (Typical Starting Conditions):
| Parameter | Typical Setting | Rationale |
| LC System | ||
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides high efficiency and good retention for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes column overload from the high-concentration API. |
| MS System | ||
| Ionization Mode | ESI Positive | Suitable for most nitrogen-containing pharmaceutical compounds. |
| Scan Mode | Full Scan MS & data-dependent MS/MS (ddMS2) | Collects molecular weight data for all ions and triggers fragmentation for the most intense ones. |
| Mass Range | 100 - 1000 m/z | Covers the expected mass range of the API and its related impurities. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Mass Resolution | > 20,000 (FWHM) | Essential for accurate mass measurement and formula determination. |
3. Analysis Sequence:
- Run several blank injections (diluent only) to ensure no system contamination.
- Inject a system suitability solution (e.g., spiked sample) to verify resolution, sensitivity, and peak shape.
- Inject the sample solutions in triplicate for statistical validity.
Data Analysis, Identification, and Validation
Data Processing and Identification
-
Peak Detection: Process the chromatograms to detect all peaks above the reporting threshold (e.g., >0.05%).
-
Molecular Formula Generation: For each unknown impurity, use the accurate mass from the HRMS data to generate a list of possible elemental compositions.
-
Structural Elucidation: Analyze the MS/MS fragmentation pattern. Compare the fragments of the impurity to the fragments of the API to identify the site of modification. This process allows for the proposal of a definitive structure for the unknown impurity.[20]
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[2] This is a non-negotiable step for regulatory submission and ensures the trustworthiness of the generated data.[13][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity analysis (using MS data) should show no co-eluting peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; RSD ≤ 10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~150% of the specification limit.[2][22] |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% at LOQ, ≤ 10% at higher concentrations. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[18] | System suitability parameters should remain within acceptable limits. |
Conclusion
The application of LC-MS for pharmaceutical impurity profiling is a complex but essential process that underpins modern drug safety and quality assurance. By combining the high-resolution separation of LC with the sensitive and structurally informative detection of HRMS, scientists can confidently detect, identify, and quantify impurities at levels mandated by global regulatory agencies. A successful strategy is built on a deep understanding of the regulatory framework, a systematic approach to method development, the predictive power of forced degradation studies, and a rigorous validation protocol. This comprehensive approach ensures that the final analytical method is robust, reliable, and ultimately, protective of public health.
References
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- LGC Group.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Niessen, W.M.A.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26).
- SynThink Research Chemicals.
- Zeine, C., & Belsky, J. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
- Agilent Technologies.
- Kumar, V., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- FDA. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006.
- European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
- Indian Journal of Pharmaceutical Education and Research.
- Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS).
- Sun, P., & Wang, X. (2012). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis.
- The safety of pharmaceuticals is dependent not only on the intrinsic toxicological properties of the active ingredient, but also on the impurities and degradation products that it may contain. (2025, August 10).
- Wang, Y., & Gu, M. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- Tîrboacă, O. A., & Cristea, C. (2019). EMA issues recommendations on impurities in medicines. PMC - NIH.
- Resolian.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency (EMA). (2006, June 1). ICH Q3B (R2) Impurities in new drug products.
- ICH. Quality Guidelines.
- US Pharmacopeia (USP). (2016, September 29). FDA Guidance on Elemental Impurities in Drug Products.
- Pharmaguideline.
Sources
- 1. biomedres.us [biomedres.us]
- 2. ijper.org [ijper.org]
- 3. soeagra.com [soeagra.com]
- 4. chimia.ch [chimia.ch]
- 5. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biotech-spain.com [biotech-spain.com]
- 15. usp.org [usp.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. rsc.org [rsc.org]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. resolian.com [resolian.com]
Application Note: A Validated Method for the Determination of Pharmaceuticals in Aqueous Environmental Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry
Introduction: The Imperative of Monitoring Pharmaceuticals in Our Waters
Pharmaceuticals and Personal Care Products (PPCPs) are increasingly recognized as emerging environmental pollutants.[1][2] Their continuous introduction into aquatic environments, primarily through wastewater, poses a potential risk to aquatic ecosystems and human health.[2][3] Due to their inherent biological activity, even at low concentrations, the presence of these compounds in surface water, groundwater, and drinking water is a growing concern for regulatory bodies and the public alike.[4]
The analytical challenge lies in the low concentrations (from nanograms to micrograms per liter) and the complexity of the environmental matrices in which these pharmaceuticals are found.[2] This application note presents a robust and validated method for the simultaneous determination of a range of common pharmaceuticals in various aqueous samples. The methodology is based on the widely adopted and highly effective combination of Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][5][6] This approach offers the high sensitivity and selectivity required for accurate quantification at trace levels.[2][7]
This document is intended for researchers, environmental scientists, and professionals in the pharmaceutical industry engaged in the environmental monitoring of active pharmaceutical ingredients (APIs).
Analytical Workflow Overview
The overall analytical workflow is a multi-step process designed to isolate and accurately measure target pharmaceutical compounds from a complex aqueous matrix. Each step is critical for the success of the analysis, from initial sample collection to final data interpretation. The causality behind this structured approach is to progressively reduce matrix interference and increase the concentration of the analytes to a level amenable to sensitive instrumental detection.
Caption: Overall analytical workflow from sample collection to data analysis.
Part 1: Sample Collection and Preparation Protocol
The goal of sample preparation is to extract the analytes of interest from the aqueous matrix and concentrate them while removing interfering substances. Solid-Phase Extraction (SPE) is the cornerstone of this process, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.[8]
Materials and Reagents
-
Sample Collection: Amber glass bottles, pre-cleaned.
-
Filtration: Glass fiber filters (0.7 µm).
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or MCX (Mixed-Mode Cation Exchange) cartridges are commonly used for a broad range of pharmaceuticals.[2][4] The choice depends on the specific physicochemical properties of the target analytes.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium hydroxide. Ultrapure water (18.2 MΩ·cm).
-
Internal Standards/Surrogates: Isotope-labeled analogues of target analytes.
Protocol for Sample Preparation using SPE
This protocol is a general guideline and may require optimization based on the specific pharmaceuticals of interest and the sample matrix.
Step 1: Sample Collection and Preservation Collect water samples in 1-liter pre-cleaned amber glass bottles to prevent photodegradation of light-sensitive compounds. Upon collection, store samples at 4°C and process them within 48 hours. If longer storage is needed, freeze at -20°C.
Step 2: Filtration To prevent clogging of the SPE cartridge, filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[4]
Step 3: SPE Cartridge Conditioning
-
Rationale: This step activates the sorbent and ensures reproducible retention of the analytes.
-
Procedure:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of ultrapure water.
-
Do not allow the cartridge to dry out before loading the sample.
-
Step 4: Sample Loading
-
Rationale: The target pharmaceuticals are retained on the SPE sorbent while the bulk of the water and some polar interferences pass through.
-
Procedure:
-
Adjust the pH of the filtered water sample. For a broad range of acidic, neutral, and basic compounds using a mixed-mode sorbent like Oasis MCX, adjusting the pH to ~3.0 with formic acid is often effective.[2][4]
-
Pass the entire sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Step 5: Washing
-
Rationale: This step removes any remaining weakly bound, interfering compounds.
-
Procedure:
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Step 6: Elution
-
Rationale: A strong organic solvent or a solvent mixture is used to disrupt the interactions between the analytes and the sorbent, releasing the analytes from the cartridge.
-
Procedure:
-
Elute the retained pharmaceuticals with 5-10 mL of methanol, potentially containing a modifier like ammonium hydroxide for basic compounds. For example, a mixture of methanol/2M NH4OH (90/10; v/v) can be effective for eluting a wide range of compounds from an MCX cartridge.[2]
-
Collect the eluate in a clean collection tube.
-
Step 7: Reconstitution
-
Rationale: The eluate is concentrated to increase the analyte concentration and then reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape during chromatographic analysis.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Part 2: Instrumental Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the instrumental technique of choice for the analysis of pharmaceuticals in environmental samples due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.[1][2]
LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[7][9]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating a wide range of pharmaceuticals.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
-
Ionization Source: Electrospray Ionization (ESI) is generally used, often in positive ion mode for many pharmaceuticals, but negative ion mode may be necessary for some acidic compounds.[7]
Protocol for LC-MS/MS Analysis
Step 1: System Equilibration Equilibrate the LC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
Step 2: Sample Injection Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample extract into the LC-MS/MS system.
Step 3: Chromatographic Separation Perform a gradient elution to separate the target analytes. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
Step 4: Mass Spectrometric Detection
-
Rationale: The mass spectrometer provides highly selective and sensitive detection. In MRM mode, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the chances of false positives.[7][9]
-
Procedure:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for each target analyte by infusing individual standard solutions.
-
Set up an MRM acquisition method with at least two transitions per compound for confident identification and quantification.
-
Part 3: Method Validation
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10] Key validation parameters are outlined by regulatory guidelines such as those from the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH).[11][12]
Caption: Logical flow of the method validation process.
Validation Parameters and Acceptance Criteria
The following table summarizes key validation parameters and typical acceptance criteria for this type of environmental analysis.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99.[13] |
| Accuracy (% Recovery) | The closeness of the test results to the true value, assessed by spiking a blank matrix with a known concentration of the analyte. | 70-120% recovery. |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 20%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10, with acceptable precision and accuracy.[14] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solvent. Values should be consistent across samples. |
Example Validation Data
The following table presents example validation data for a selection of common pharmaceuticals in a surface water matrix.
| Pharmaceutical | Linear Range (ng/L) | R² | LOD (ng/L) | LOQ (ng/L) | Accuracy (% Recovery at 50 ng/L) | Precision (% RSD, n=6) |
| Carbamazepine | 5 - 1000 | 0.998 | 1.5 | 5.0 | 98 ± 7 | 6.5 |
| Sulfamethoxazole | 10 - 2000 | 0.999 | 2.8 | 10.0 | 92 ± 9 | 8.2 |
| Diclofenac | 10 - 2000 | 0.997 | 3.1 | 10.0 | 88 ± 11 | 9.5 |
| Caffeine | 20 - 5000 | 0.999 | 5.5 | 20.0 | 105 ± 6 | 5.8 |
| Ibuprofen | 20 - 5000 | 0.996 | 6.0 | 20.0 | 85 ± 12 | 11.3 |
Conclusion
The described method, combining solid-phase extraction with LC-MS/MS analysis, provides a reliable, sensitive, and selective approach for the determination of pharmaceuticals in aqueous environmental samples. The detailed protocols for sample preparation and instrumental analysis, along with a comprehensive method validation strategy, ensure the generation of high-quality, defensible data. This application note serves as a foundational guide for laboratories seeking to establish or refine their capabilities for monitoring emerging pharmaceutical contaminants in the environment.
References
- LC-MS/MS analysis of pharmaceuticals in the aquatic environment. DORAS | DCU Research Repository.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
- Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastew
- A review on analytical methods and treatment techniques of pharmaceutical wastewater.
- Determination of Pharmaceuticals in Environmental Samples.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
- Determination of pharmaceuticals in wastewaters using solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed.
- Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water M
- The Determination and Quantification of Human Pharmaceuticals in Aqueous Environmental Samples.
- Beginner's Guide to Solid-Phase Extraction (SPE).
- Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid C. EPA.
- An LC-MS Method for the Determination of Pharmaceutical Compounds in Saúde Water Treatment Plant Influent and Effluent Samples.
- A review of extraction methods for the analysis of pharmaceuticals in environmental w
- 3M ENVIRONMENTAL LABORATORY - Standard Oper
- Determination of pharmaceutical compounds in surface and underground water by solid phase extraction-liquid chromatography.
- HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Fortune Journals.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- A REVIEW ON: WATER ANALYSIS IN PHARMA INDUSTRIES.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- A REVIEW OF ANALYTICAL METHODS FOR THE ANALYSIS OF PHARMACEUTICALS IN ENVIRONMENTAL SAMPLES.
- Validation Of Analytical Methods For Pharmaceutical Analysis.
- Q2(R2)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. hpkx.cnjournals.com [hpkx.cnjournals.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. fortunejournals.com [fortunejournals.com]
Troubleshooting & Optimization
Optimization of HPLC separation for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Technical Support Center: HPLC Method Optimization & Troubleshooting
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid. This document is designed for researchers and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the chromatographic principles essential for robust and reliable method development.
Section 1: Understanding the Analyte - The Key to a Robust Method
Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount.[1] This compound possesses distinct features that directly influence its behavior in a reversed-phase HPLC system.
-
Acidic Nature: The primary challenge arises from the terminal carboxylic acid group. At a mobile phase pH near or above its acid dissociation constant (pKa), the molecule will exist in its anionic (carboxylate) form. This ionized state leads to poor retention on traditional C18 columns and, more critically, can result in severe peak tailing due to secondary ionic interactions with the stationary phase.[2]
-
Hydrophobicity: The benzodioxepin core provides sufficient hydrophobicity for good retention in reversed-phase chromatography, provided the molecule is in its neutral, protonated state.
-
UV Chromophore: The aromatic ring system allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD).
A summary of the analyte's key properties is presented below.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₄O₅ | - |
| Molecular Weight | 250.25 g/mol | Influences diffusion rates but is not a primary factor in method design. |
| Key Functional Group | Carboxylic Acid | Critical. Dictates the need for stringent mobile phase pH control. |
| Estimated pKa | ~4.5 | The mobile phase pH must be set well below this value (e.g., pH 2.5-3.0) to ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape.[3] |
| UV Absorbance | Aromatic System | Suitable for UV detection, typically in the 254-280 nm range. Wavelength optimization is recommended. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this and similar acidic compounds.
Q1: Why is my peak for this compound tailing severely?
A: Peak tailing for this analyte is almost always caused by secondary interactions between the analyte and the stationary phase.[4] The primary culprit is the interaction between the partially ionized carboxylic acid group of your analyte and active residual silanol groups (Si-OH) on the silica surface of the HPLC column.[5][6] These silanols are acidic and become deprotonated (negatively charged) at pH levels above 3, leading to strong ionic interactions that cause the peak to tail.[7] To fix this, you must suppress the ionization of both your analyte and the silanol groups by lowering the mobile phase pH.[5]
Q2: My retention time is unstable and drifting to earlier times. What should I investigate?
A: Decreasing retention time often points to a change in the mobile phase or the column itself.[8][9]
-
Mobile Phase pH Instability: If your buffer is inadequately prepared or has insufficient capacity, its pH can drift, leading to analyte ionization and thus, reduced retention.[8] Always use a buffer and confirm the pH after mixing the aqueous and organic components.
-
Loss of Stationary Phase: Operating at a high pH (typically > 7.5) can cause the silica backbone of the column to dissolve, leading to a loss of the bonded phase and a permanent reduction in retention.[8] Ensure your mobile phase pH is within the column's specified stable range.
-
Changing Mobile Phase Composition: Inaccurate mixing by the pump, or selective evaporation of the more volatile organic solvent from the mobile phase reservoir, can lead to a stronger (more aqueous) mobile phase over time, causing retention to decrease.[8]
Q3: I'm observing a split or shouldered peak. What is the likely cause?
A: Peak splitting can be an instrumental or a chemical issue.
-
Column Void: A common cause is the formation of a void or channel at the head of the column, which disrupts the sample path.[10] This can happen from pressure shocks or bed settling.
-
Partially Plugged Frit: A partially blocked inlet frit on the column can also distort the flow path, leading to peak splitting.[10]
-
Injection Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase, it can cause peak distortion and splitting.[8] Always try to dissolve your sample in the mobile phase itself or a weaker solvent.[11]
Q4: What is a good starting point for my mobile phase composition?
A: For a reversed-phase separation of this analyte, a good starting point is a gradient elution using Acetonitrile (ACN) and water, with an acidic modifier. We recommend:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust to pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: Start with a low percentage of B (e.g., 20-30%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes. This will help determine the approximate elution conditions, which you can then optimize.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing is the most prevalent issue for acidic analytes. Follow this systematic workflow to diagnose and resolve the problem. The primary goal is to ensure the analyte and the column's stationary phase surface are in a single, un-ionized state.
Caption: Workflow for Diagnosing and Correcting Peak Tailing.
Causality Explained:
-
Low pH: By operating at a pH of 2.5-3.0, you ensure the carboxylic acid (pKa ~4.5) is fully protonated and neutral. This acidic environment also suppresses the ionization of surface silanol groups, minimizing the secondary ionic interactions that cause tailing.[3][4][12]
-
End-Capped Columns: Modern "Type B" silica columns are treated to be high-purity and are "end-capped" with small chemical groups to cover most of the residual silanols.[5][13] This makes them less susceptible to tailing with acidic and basic compounds.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a non-ideal distribution and causing the peak to broaden and tail.[8]
Guide 2: Diagnosing and Correcting Retention Time Drift
Retention time (RT) stability is critical for reliable identification and quantification. Use this guide to pinpoint the source of RT variability.
Caption: Logical Flow for Troubleshooting Retention Time Instability.
Causality Explained:
-
Random Fluctuation: Inconsistent flow rates, often due to pump seal leaks or faulty check valves, will cause random shifts in retention time.
-
Consistent Drift: This points to a systematic change. The most common cause is the mobile phase changing over time due to evaporation of the organic component (making the mobile phase weaker, increasing RT) or degradation.[8] For acidic compounds sensitive to pH, buffer instability can also cause a consistent drift (usually to lower RTs as the analyte ionizes).
-
Column Degradation: A permanent, steady decrease in RT over the column's lifetime suggests irreversible degradation of the stationary phase.[8]
Section 4: Recommended Protocol for HPLC Method Optimization
This protocol provides a step-by-step workflow for developing a robust, optimized HPLC method for this compound.
Step 1: Column and Hardware Selection
-
Column: Select a modern, high-purity, end-capped C18 column. A particle size of 3 µm or 2.7 µm (superficially porous) offers a good balance of efficiency and backpressure.
-
Recommended Dimensions: 4.6 x 100 mm or 4.6 x 150 mm.
-
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD/UV detector is required.
Step 2: Mobile Phase and Sample Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Formic Acid in HPLC-grade water. Alternatively, use o-Phosphoric acid to adjust the pH to 2.7. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
-
Sample Diluent: Prepare a solution of 50:50 Acetonitrile:Water. This is generally a good starting point. Crucially, for final analysis, the ideal diluent is the initial mobile phase composition. [11]
-
Sample Preparation: Dissolve a known quantity of the analyte in the sample diluent to a concentration of approximately 0.1 mg/mL.
Step 3: Initial Scouting Gradient and Detector Setup
-
Detector: Set the DAD to collect data from 200-400 nm. The optimal quantitation wavelength can be determined from the resulting spectrum, but 254 nm is a robust starting point.
-
Column Temperature: Set the column oven to 30 °C for stable retention times.
-
Flow Rate: For a 4.6 mm ID column, set the flow rate to 1.0 mL/min.
-
Run a broad scouting gradient to determine the elution profile.
Table: Example Scouting Gradient
| Time (min) | %A (0.1% Formic Acid in H₂O) | %B (Acetonitrile) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Step 4: Gradient Optimization
-
Analyze the Scouting Run: Note the retention time of the analyte. The goal is to create a shallower gradient around the elution point to ensure good resolution from any impurities.
-
Adjust the Gradient: If the analyte eluted at 7 minutes (corresponding to ~62% Acetonitrile), design a new, more focused gradient. For example, start at 30% B, ramp to 55% B over 2 minutes, then ramp more slowly to 75% B over the next 8 minutes. This targeted approach improves resolution where it's needed most.
-
Finalize Method: Once separation is optimized, ensure a column wash step (ramping to high %B) and a re-equilibration step are included in the gradient for method robustness.
References
- HPLC Troubleshooting Guide. (n.d.). [Source not explicitly named, but content relates to general HPLC troubleshooting].
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]
-
7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6. (2024, January 12). Fragrance Material Safety Assessment Center. Retrieved from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Development of RP-HPLC PDA method for concurrent quantification of Baloxavir marboxil and its impurities. (2022, June 2). Journal of Chemical Metrology. Retrieved from [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (n.d.). MDPI. Retrieved from [Link]
- HPLC Troubleshooting Guide. (n.d.). [Source not explicitly named, but content relates to general HPLC troubleshooting].
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. Retrieved from [Link]
-
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid. (n.d.). American Elements. Retrieved from [Link]
Sources
- 1. selectscience.net [selectscience.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. biotage.com [biotage.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shodexhplc.com [shodexhplc.com]
Technical Support Center: Purification of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
Welcome to the technical support center for the purification of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide detailed, field-proven troubleshooting protocols to help you achieve the desired purity for your downstream applications.
I. Introduction to the Purification Challenge
This compound is typically synthesized via a Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with succinic anhydride, often using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While this reaction is effective, it can lead to a variety of impurities that complicate the purification process. Understanding the nature of these impurities is the first step toward developing a robust purification strategy.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this keto acid.
Q1: What are the most likely impurities in my crude product?
A1: The primary impurities often stem from the starting materials and side reactions. These can include:
-
Unreacted Starting Materials: 3,4-dihydro-2H-1,5-benzodioxepine and succinic anhydride.
-
Succinic Acid: Formed from the hydrolysis of unreacted succinic anhydride during the reaction workup.[2][3][4] Succinic anhydride readily hydrolyzes in the presence of water.[2]
-
Positional Isomers: Friedel-Crafts acylation can sometimes lead to acylation at other positions on the benzene ring, although the 7-position is generally favored.
-
Poly-acylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of multiple acyl groups being added to the aromatic ring.[5]
-
Complexes with Lewis Acid: Residual aluminum salts from the catalyst can form complexes with the keto-acid product.
Q2: My crude product is an oily solid or a sticky gum. How can I induce crystallization?
A2: An oily or gummy consistency often indicates the presence of impurities that are inhibiting crystallization.
-
Initial Solvent Wash: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can help remove non-polar impurities and may induce solidification of the desired product.
-
Solvent System for Recrystallization: A carefully chosen solvent system is critical. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective. For this keto acid, combinations like ethanol/water, acetone/water, or ethyl acetate/hexanes are good starting points.
Q3: I'm seeing a broad peak for my carboxylic acid proton in the ¹H NMR spectrum. Is this normal?
A3: Yes, this is a common observation for carboxylic acids. The proton is acidic and can exchange with residual water in the NMR solvent, leading to a broad signal. To confirm its presence, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly diminish.
Q4: How can I effectively remove succinic acid from my product?
A4: Succinic acid is a common and sometimes challenging impurity to remove due to its similar acidic nature to the product.
-
Aqueous Bicarbonate Wash: During the workup, a careful wash with a dilute sodium bicarbonate solution can help. The desired product, being a weaker acid than succinic acid in some contexts, might be selectively extracted under carefully controlled pH. However, this can be difficult to control.
-
Recrystallization: A well-optimized recrystallization is often the most effective method. The solubility difference between your product and succinic acid in a specific solvent system can be exploited. For instance, the target compound may be less soluble in a hot solvent mixture than succinic acid.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems and detailed protocols to resolve them.
Problem 1: Low Purity After Initial Workup (<85% by HPLC)
Cause: Incomplete reaction, significant side product formation, or inefficient initial extraction.
Solution: A Multi-Step Purification Workflow
This workflow is designed to systematically remove different classes of impurities.
Workflow Diagram:
Caption: A systematic workflow for the purification of the target keto-acid.
Step-by-Step Protocol: Acid-Base Extraction
This protocol is particularly effective at removing neutral and basic impurities, as well as highly polar acidic impurities like succinic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired keto acid and any other acidic impurities will be extracted into the aqueous layer as their sodium salts.
-
Separation: Separate the aqueous layer. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is around 2-3. The desired product will precipitate out of the solution.
-
Extraction of Pure Product: Extract the acidified aqueous layer multiple times with fresh portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Expert Insight: The key to this technique is the difference in acidity. While both the product and succinic acid are carboxylic acids, their pKa values and solubility profiles of their conjugate bases can be exploited for separation.
Problem 2: Persistent Impurities After Recrystallization
Cause: Co-crystallization of impurities with similar solubility and polarity to the desired product.
Solution: Column Chromatography
When recrystallization is insufficient, column chromatography provides a higher degree of separation based on differential adsorption to a stationary phase.
Chromatography Parameters:
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% EtOAc) | Allows for the elution of less polar impurities first, followed by the desired product. The polarity can be fine-tuned based on TLC analysis. |
| Detection | UV light (254 nm) | The aromatic ring of the product is UV active, allowing for easy visualization of the spots on a TLC plate and fractions from the column. |
Step-by-Step Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% EtOAc in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the lower polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Impurity Profile and Separation:
Sources
Technical Support Center: Scale-Up Synthesis of Benzodioxepin Derivatives
A a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of benzodioxepin derivatives. This resource is designed to be a practical tool, offering troubleshooting advice and detailed protocols to ensure a smooth transition from bench-scale to large-scale production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the scale-up of benzodioxepin derivative synthesis.
Q1: What are the primary challenges when scaling up the synthesis of benzodioxepin derivatives?
A1: Scaling up the synthesis of benzodioxepin derivatives from laboratory to industrial scale presents several significant challenges. These include ensuring the scalability of the manufacturing process itself, managing costs and efficiency, and addressing sustainability concerns.[1] Key chemical challenges often involve reaction kinetics, heat transfer, mixing efficiency, and impurity profiling, which can differ significantly at a larger scale.
Q2: How do I choose the right synthetic route for large-scale production?
A2: Selecting an appropriate synthetic route for scale-up involves several critical considerations. The ideal route should be efficient, cost-effective, and sustainable as manufacturing scales increase.[2] Methods to achieve this include minimizing the number of synthetic steps, maximizing yields, ensuring the availability and minimizing the cost of starting materials, and avoiding hazardous reagents and extreme reaction conditions, such as very low temperatures.[2] For benzodioxepinone synthesis, patented methods like the Williamson and Dieckmann reaction pathways have been traditionally used, though alternative, broadly applicable pathways may be necessary for diverse substitutions.[3]
Q3: What are the key safety considerations I should be aware of during scale-up?
A3: Safety is paramount during large-scale synthesis. A thorough hazard evaluation and risk assessment should be conducted before scaling up.[4] Key areas of concern include:
-
Handling of Hazardous Reagents: Many reagents used in organic synthesis can be hazardous. For instance, certain acid activators used in related heterocyclic synthesis are known sensitizers and require careful handling.[5]
-
Exothermic Reactions: Processes with high exothermicity could lead to runaway reactions.[4] Proper temperature control and monitoring are crucial.
-
Elevated Pressure or Temperature: These conditions can increase the risk of fire, explosion, or loss of containment.[4]
Q4: How does the choice of catalyst impact the scale-up process?
A4: The choice of catalyst is critical for a successful scale-up. An ideal catalyst should be highly active, selective, and robust. For the synthesis of related benzodiazepines, various catalysts have been explored, including solid acid catalysts like zeolites, which can offer high activity under mild reaction conditions.[6] However, many catalysts suffer from limitations such as long reaction times, side reactions, and difficult workup procedures, which can be exacerbated at a larger scale.[6] Biocatalysis is an emerging green alternative to traditional metal-catalyzed routes, offering high stereoselectivity and milder reaction conditions.[7][8]
Q5: What are the most common impurities encountered, and how can they be controlled?
A5: Impurities in Active Pharmaceutical Ingredients (APIs) can arise from various sources, including raw materials, intermediates, by-products, and degradation products.[9] The impurity profile can be affected by the quality of raw materials, reagents, solvents, reaction conditions, and purification steps.[10] A proactive approach to impurity control is essential, which includes:
-
Evaluating the purity of starting materials.[11]
-
Minimizing impurity formation during synthesis and manufacturing.[11]
-
Identifying and characterizing impurity structures.[11]
-
Monitoring the stability of the API to detect degradation products.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up synthesis of benzodioxepin derivatives.
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Action |
| Inefficient Mixing | At larger scales, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Consider using overhead stirrers with appropriate impeller designs for better agitation. |
| Poor Heat Transfer | Exothermic or endothermic reactions can be difficult to control at scale. Ensure your reactor has adequate heating/cooling capacity and surface area for efficient heat exchange. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. Investigate the stability of your catalyst and consider using a more robust one. For solid catalysts, ensure proper handling and activation procedures are followed. |
| Incorrect Stoichiometry | Inaccurate addition of reagents can lead to incomplete reactions. Double-check calculations and ensure accurate dispensing of all materials. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Action |
| Poor Crystallization | The product may be difficult to crystallize from the reaction mixture. Experiment with different solvent systems, cooling profiles, and seeding strategies. For some benzodiazepine derivatives, the presence of hydrogen bonds can significantly influence crystallization behavior.[12][13] |
| Formation of an Amorphous Solid | Some derivatives may precipitate as an amorphous solid, which can be difficult to handle and purify. Consider techniques like anti-solvent addition or controlled evaporation to induce crystallization. |
| High Impurity Levels | High levels of impurities can inhibit crystallization and complicate purification. Re-evaluate the reaction conditions to minimize side product formation. A good stability-indicating HPLC method is essential for accurate impurity profiling.[11] |
| Unsuitable Purification Method | While silica gel chromatography is common in the lab, it is often not practical for large-scale production.[2] Explore alternative purification methods such as recrystallization, distillation, or preparative HPLC. |
Problem 3: Inconsistent Product Quality Between Batches
| Possible Cause | Troubleshooting Action |
| Variability in Raw Materials | The quality and purity of starting materials can vary between suppliers and batches. Implement stringent quality control checks for all incoming raw materials. |
| Lack of Process Control | Minor variations in reaction parameters can have a significant impact on product quality at scale. Implement strict process controls for temperature, pressure, addition rates, and reaction times. |
| Inadequate Analytical Monitoring | Insufficient in-process monitoring can lead to undetected deviations from the desired reaction pathway. Utilize in-process analytical techniques (e.g., HPLC, GC) to monitor reaction progress and impurity formation. |
Part 3: Detailed Protocols
Protocol 1: General Procedure for the Synthesis of a Benzodioxepinone Derivative via Oxidative Lactonization
This protocol is a general guideline and may require optimization for specific substrates. It is based on the principles of oxidative carbene-catalyzed lactonization.[14]
Materials:
-
Substituted o-hydroxybenzaldehyde
-
α,β-Unsaturated aldehyde
-
Thiazolium precatalyst
-
Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO))
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a stirred solution of the substituted o-hydroxybenzaldehyde (1.0 eq) and the α,β-unsaturated aldehyde (1.2 eq) in anhydrous dichloromethane under an inert atmosphere, add the thiazolium precatalyst (0.1 eq) and the base (1.5 eq).
-
Add the oxidant (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired benzodioxepinone derivative.
Protocol 2: Workup and Crystallization for Scale-Up
This protocol outlines a general procedure for the workup and crystallization of a benzodioxepin derivative at a larger scale.
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If necessary, perform an aqueous wash to remove water-soluble impurities and by-products.
-
Separate the organic phase and perform a solvent swap to a suitable crystallization solvent if needed.
-
Concentrate the solution to a predetermined volume to achieve supersaturation.
-
Cool the solution in a controlled manner to induce crystallization. Seeding with a small amount of pure product can be beneficial.
-
Allow the crystals to grow for a sufficient period.
-
Isolate the crystals by filtration and wash with a small amount of cold crystallization solvent.
-
Dry the product under vacuum at an appropriate temperature.
Part 4: Data Tables and Visualizations
Table 1: Comparison of Catalysts for Benzodiazepine Synthesis (Analogous to Benzodioxepins)
| Catalyst | Reaction Conditions | Advantages | Disadvantages | Reference |
| H-MCM-22 (Zeolite) | Room temperature, acetonitrile | High selectivity, mild conditions, applicable to various ketones | Requires catalyst preparation and separation | [6] |
| Biocatalyst (Transaminase) | Moderate pH, aqueous media | High enantioselectivity, green alternative | Substrate specific, potential for enzyme inhibition | [7] |
| Thiazolium Precatalyst | Mild conditions, operationally simple | Good to excellent yields | May require specific oxidant and base | [14] |
Diagram 1: General Workflow for Scale-Up Synthesis Troubleshooting
Caption: A decision-making workflow for troubleshooting common scale-up synthesis issues.
Diagram 2: Key Considerations in API Process Development
Caption: Interconnected factors to consider during API process development for benzodioxepin derivatives.
References
- Shobha, D., et al. (2010). Room temperature synthesis of 1,5-benzodiazepine and its derivatives using cage type mesoporous aluminosilicate catalysts.
-
de la Torre, A. G., & Gotor-Fernández, V. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5083. [Link]
-
RSC Publishing. (2015). Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts. RSC Advances, 5, 83835-83839. [Link]
-
Single Use Support. (2024). Oligonucleotide manufacturing – challenges & solutions. [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. [Link]
-
González-García, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1646–1659. [Link]
-
Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Pharmacology & Pharmacy, 14(8). [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Peptide Synthesis – Safety Topics. [Link]
-
RMIT University. (n.d.). Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. [Link]
-
ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
-
MDPI. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecules, 26(4), 983. [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PharmTech. (2023). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]
-
MDPI. (2020). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 13(9), 221. [Link]
-
MDPI. (2020). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. Catalysts, 10(10), 1155. [Link]
-
Beilstein-Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1094–1111. [Link]
-
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]
-
Asahi Kasei Bioprocess. (2023). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up. [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 3. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scirp.org [scirp.org]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient catalytic, oxidative lactonization for the synthesis of benzodioxepinones using thiazolium-derived carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Methodology Optimization for Benzodioxepin Amide-Biphenyl Derivatives
Welcome to the technical support center for the synthesis of benzodioxepin amide-biphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of your target compounds. Our approach is grounded in established chemical principles and field-proven insights to help you overcome common experimental hurdles.
I. Strategic Overview: An Optimized Synthetic Approach
The synthesis of benzodioxepin amide-biphenyl derivatives typically involves two key transformations: the formation of an amide bond and a palladium-catalyzed cross-coupling reaction to construct the biphenyl moiety. While the sequence of these reactions can be varied, an optimized and often more robust strategy involves the initial formation of the amide bond, followed by the Suzuki-Miyaura cross-coupling reaction.[1] This approach can offer advantages in terms of substrate stability and purification of the final product.
Below is a visual representation of the recommended synthetic workflow.
Caption: Optimized synthetic workflow for benzodioxepin amide-biphenyl derivatives.
II. Troubleshooting Guide & FAQs: Amide Bond Formation
The formation of the amide bond between the benzodioxepin carboxylic acid and p-bromoaniline is a critical step. Below are common issues and their solutions.
Q1: My amide coupling reaction is slow or incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete amide coupling can stem from several factors, including inefficient activation of the carboxylic acid, poor nucleophilicity of the aniline, or steric hindrance. Here’s a systematic approach to troubleshoot this issue:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount. While numerous options exist, for this specific transformation, consider the following:
-
Carbodiimides (e.g., DCC, EDC): These are common coupling reagents. However, the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[2] EDC, being water-soluble, often simplifies purification.
-
Uronium/Aminium-based Reagents (e.g., HATU, HBTU): These reagents are highly efficient but can be sensitive to moisture. A potential side reaction is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine.[2]
-
Phosphonium-based Reagents (e.g., BOP, PyBOP): These are also very effective but can be toxic.
-
Acid Chlorides: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust method, especially for less reactive amines.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.
-
Temperature: Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.
-
-
Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated before the addition of the amine. This can be achieved by pre-incubating the carboxylic acid with the coupling reagent and any activators (like HOBt or DMAP) for a short period (e.g., 15-30 minutes) before introducing the aniline.
Q2: I am observing significant side product formation during the amide coupling. What are these and how can I minimize them?
A2: Side products in amide coupling reactions often arise from the reactivity of the coupling reagents or from the substrates themselves.
-
N-Acylurea Formation: When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea.[2] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used to trap the O-acylisourea and form a more reactive activated ester.
-
Racemization: If the benzodioxepin carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur during activation. The use of additives like HOBt can help to suppress this.
-
Dimerization of the Carboxylic Acid: In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by controlling the stoichiometry of the reagents and the order of addition.
Q3: Purification of my amide intermediate is challenging. Are there any tips for effective purification?
A3: The purification of amide products can sometimes be complicated by the presence of unreacted starting materials and byproducts from the coupling reagents.
-
Aqueous Work-up: A standard aqueous work-up can remove many water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.
-
Recrystallization: Amides are often crystalline solids, making recrystallization an excellent purification method that can be more effective and scalable than chromatography.[3] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or acetonitrile.
-
Chromatography: If recrystallization is not feasible, column chromatography on silica gel is a reliable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
III. Troubleshooting Guide & FAQs: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond between the bromo-amide intermediate and the phenylboronic acid. However, its success is highly dependent on the careful optimization of reaction parameters.
Q1: My Suzuki-Miyaura coupling is not proceeding to completion, or I am observing low yields of the desired biphenyl product.
A1: Low conversion in a Suzuki-Miyaura reaction can be attributed to several factors, from catalyst deactivation to issues with the reactants or reaction conditions.
-
Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates, pre-catalysts such as those developed by Buchwald and Hartwig can be highly effective.
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For couplings involving aryl bromides, common phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands such as SPhos or XPhos can be effective. The optimal ligand often needs to be determined empirically.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Common Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome, and a screening of different bases may be necessary.
-
Aqueous vs. Anhydrous Conditions: Many Suzuki couplings are performed in a mixture of an organic solvent and water, as water can help to dissolve the inorganic base. However, for substrates that are sensitive to hydrolysis, anhydrous conditions may be required.
-
-
Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water.
-
Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, increasing the temperature may improve the rate and yield.
Q2: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. What are they and how can I prevent their formation?
A2: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeborylation.
-
Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture (e.g., by bubbling with an inert gas like argon or nitrogen) before heating.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of benzene in this case. This can be a significant issue with heteroarylboronic acids but can also occur with phenylboronic acid under certain conditions. Using anhydrous solvents and ensuring a sufficiently active catalytic system can help to favor the desired cross-coupling over protodeborylation.
-
Dehalogenation: The aryl bromide starting material can be reduced to the corresponding arene. This is often a result of side reactions involving the palladium catalyst and can sometimes be suppressed by the choice of ligand and base.
Q3: Could the benzodioxepin ring be unstable under the Suzuki coupling conditions?
A3: The benzodioxepin ring system, containing ether linkages, is generally stable under standard Suzuki-Miyaura conditions. Palladium catalysts are highly selective for the C-Br bond's oxidative addition over C-O bond cleavage in aryl ethers. However, under forcing conditions (very high temperatures and prolonged reaction times) or with certain highly active catalyst systems, cleavage of the ether bond is a theoretical possibility, though unlikely to be a major competing pathway. It is always prudent to monitor the reaction for any signs of decomposition of the benzodioxepin moiety, for example, by LC-MS analysis of the crude reaction mixture.
IV. Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)benzodioxepin-carboxamide
-
To a solution of benzodioxepin carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (0.2 M).
-
In a separate flask, dissolve 4-bromoaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).
-
Add the solution of the acid chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Protocol 2: Synthesis of Benzodioxepin Amide-Biphenyl Derivative via Suzuki-Miyaura Coupling
-
To a reaction vessel, add the N-(4-bromophenyl)benzodioxepin-carboxamide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a 3:1 mixture of toluene and water, 0.1 M).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the final benzodioxepin amide-biphenyl derivative.
V. Data Presentation
Table 1: Troubleshooting Guide for Amide Bond Formation
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Inefficient carboxylic acid activation | Screen different coupling reagents (EDC/HOBt, HATU, or convert to acid chloride). |
| Low nucleophilicity of aniline | Use a more forcing coupling reagent or convert to the acid chloride. | |
| Steric hindrance | Increase reaction temperature; use a less bulky coupling reagent. | |
| Side Product Formation | N-acylurea formation (with carbodiimides) | Add HOBt or HOAt to the reaction mixture. |
| Racemization (if applicable) | Use HOBt as an additive; perform the reaction at a lower temperature. | |
| Purification Difficulties | Contamination with coupling byproducts | Perform an appropriate aqueous work-up; consider recrystallization. |
| Unreacted starting materials | Optimize stoichiometry; use aqueous washes to remove acidic/basic starting materials. |
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Catalyst deactivation | Ensure rigorous degassing of the reaction mixture; screen different palladium catalysts and ligands. |
| Inefficient transmetalation | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄); optimize the solvent system (e.g., toluene/water). | |
| Low reactivity of aryl bromide | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos); increase reaction temperature. | |
| Side Product Formation | Homocoupling of boronic acid | Thoroughly degas the reaction mixture; ensure an efficient catalyst system. |
| Protodeborylation | Use anhydrous solvents if necessary; ensure the cross-coupling reaction is faster than the deborylation. | |
| Dehalogenation of starting material | Screen different ligands and bases. | |
| Substrate Instability | Cleavage of benzodioxepin ring | Avoid excessively high temperatures and prolonged reaction times; monitor for decomposition by LC-MS. |
VI. Mechanistic Insights
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VII. References
-
Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. [Link]
-
Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]
-
New bi aryl amide derivatives of steroid analoge via Suzuki reactionsynthesis and characterization. ResearchGate. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl mesylates. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. PMC. [Link]
Sources
Technical Support Center: Intramolecular Dehydrative Friedel–Crafts Alkylation
Welcome to the technical support center for intramolecular dehydrative Friedel–Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful cyclization reaction. Here, we address common issues, provide in-depth explanations grounded in mechanistic principles, and offer validated protocols to enhance your reaction yields and obtain desired products.
Introduction: The Intricacies of Intramolecular Cyclization
Intramolecular dehydrative Friedel–Crafts alkylation is a cornerstone transformation in organic synthesis, enabling the construction of cyclic frameworks by forming a new carbon-carbon bond on an aromatic ring. The reaction typically involves the acid-catalyzed generation of a carbocation from an alcohol, which is then intercepted by an intramolecular aromatic nucleophile. While elegant in concept, this reaction is often plagued by challenges that can lead to low yields or the formation of undesired byproducts. This guide will help you navigate these complexities.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is disappointingly low, and I'm observing a mixture of products. What are the likely causes and how can I address them?
Low yields in intramolecular dehydrative Friedel–Crafts alkylation often stem from a few common culprits: carbocation rearrangements, competing elimination reactions, and suboptimal catalyst or reaction conditions.
Causality and Strategic Solutions:
-
Carbocation Rearrangement: The initially formed carbocation may rearrange to a more stable species via a hydride or alkyl shift before the desired cyclization can occur.[1][2] This is especially prevalent when forming five-membered rings, as the rearrangement to a more stable secondary or tertiary carbocation can be kinetically favorable.[3]
-
Troubleshooting:
-
Catalyst Choice: Employing a milder Lewis acid or a Brønsted acid can sometimes temper the reactivity and favor the desired cyclization over rearrangement.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired product by favoring the kinetically controlled cyclization pathway.
-
Structural Modification: If possible, modify the substrate to favor the formation of a more stable initial carbocation that is less prone to rearrangement.
-
-
-
Competing Elimination (Dehydration): Instead of being attacked by the aromatic ring, the carbocation intermediate can be deprotonated, leading to the formation of an alkene.[3][4] This is a significant side reaction, particularly with sterically hindered substrates.[4]
-
Troubleshooting:
-
Solvent Selection: The choice of solvent can play a crucial role. Non-polar solvents may favor the intramolecular reaction pathway by keeping the substrate in a coiled conformation. In some cases, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote the desired cyclization by stabilizing the carbocation intermediate without promoting elimination.[4]
-
Acid Catalyst: The use of a Brønsted acid in combination with a suitable solvent can be effective. For instance, p-toluenesulfonic acid (p-TsOH·H₂O) in HFIP has been successfully used to promote the cyclization of tertiary alcohols bearing β-hydrogens.[4]
-
-
-
Substrate Deactivation: If the aromatic ring possesses strongly electron-withdrawing groups, its nucleophilicity will be diminished, slowing down the desired cyclization and allowing side reactions to predominate.[1][5]
-
Troubleshooting:
-
Protecting Groups: Consider using protecting groups to temporarily mask deactivating functionalities.
-
Reaction Conditions: Harsher reaction conditions (e.g., stronger acid, higher temperature) may be required, but this can also promote side reactions. A careful optimization of conditions is crucial.
-
-
Below is a troubleshooting workflow to guide your experimental design:
Caption: Troubleshooting workflow for low-yield intramolecular Friedel–Crafts reactions.
Question 2: How do I choose the appropriate catalyst for my specific substrate?
The choice of catalyst is critical and depends heavily on the reactivity of your substrate. Both Brønsted and Lewis acids are commonly employed, each with its own set of advantages and disadvantages.[6][7]
Catalyst Selection Guide:
| Catalyst Type | Examples | Best For | Considerations |
| Brønsted Acids | H₂SO₄, H₃PO₄, PPA, MSA, p-TsOH | Activated aromatic rings; substrates prone to rearrangement with strong Lewis acids. | Can be highly corrosive and difficult to handle (e.g., PPA).[3] Milder acids like p-TsOH may require a co-solvent like HFIP.[4] |
| Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂, SnCl₄ | Less activated aromatic rings; can be more effective at lower temperatures. | Often require stoichiometric amounts.[8][9] Can promote carbocation rearrangements.[1] The catalyst can form a complex with the product, necessitating an aqueous workup.[8][9] |
Experimental Protocol: Catalyst Screening
A robust approach to optimizing your reaction is to perform a systematic catalyst screen.
Step-by-Step Methodology:
-
Setup: In parallel reaction vials, dissolve your substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of dichloroethane).
-
Catalyst Addition: To each vial, add a different catalyst. For example:
-
Vial 1: AlCl₃ (1.1 eq)
-
Vial 2: FeCl₃ (1.1 eq)
-
Vial 3: p-TsOH (0.2 eq)
-
Vial 4: Methanesulfonic acid (MSA) (1.1 eq)
-
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and the ratio of desired product to byproducts.
This systematic approach will provide valuable data on the most effective catalyst for your specific transformation.
Question 3: My substrate has multiple potential sites for cyclization. How can I control the regioselectivity?
Regioselectivity is governed by both electronic and steric factors. The electrophilic attack will preferentially occur at the most nucleophilic position on the aromatic ring that is sterically accessible.
Controlling Regioselectivity:
-
Electronic Effects: Activating groups (e.g., -OR, -NR₂) will direct the cyclization to the ortho and para positions, while deactivating groups (e.g., -NO₂, -CF₃) will direct to the meta position.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the tether connecting the alcohol can block attack at certain positions, favoring cyclization at less hindered sites.
-
Ring Strain: The formation of 5- and 6-membered rings is generally favored over smaller or larger rings due to lower ring strain in the transition state.[3] Intramolecular Friedel-Crafts alkylations are most successful for preparing 6-membered rings.[3]
Caption: Key factors influencing regioselectivity in intramolecular Friedel-Crafts alkylation.
Question 4: Are there any modern, milder alternatives to traditional strong acid catalysts?
Yes, recent advancements have focused on developing more sustainable and milder reaction conditions.
-
Fluorinated Alcohols as Solvents and Promoters: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as hydrogen-bond donors, stabilizing the carbocation intermediate and promoting cyclization, sometimes even without the need for a strong acid catalyst.[4][10]
-
Electrochemical Methods: An emerging technique involves the electrochemical generation of carbocations from carboxylic acids under non-acidic conditions.[11][12] This method avoids the use of strong acids and can offer improved yields and selectivities.[11]
Protocol Highlight: Dehydrative Cyclization in HFIP
This protocol is adapted from a successful synthesis of 3,4-fused indoles.[4]
-
Substrate Preparation: Dissolve the indole C4-tethered tertiary alcohol (1.0 eq) in HFIP.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (10 mol %).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, neutralize the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent.
This method has proven effective for challenging substrates prone to elimination.[4]
References
-
Master Organic Chemistry. (2018). Intramolecular Friedel–Crafts Reactions. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Journal of Organic Chemistry. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. [Link]
-
Organic Letters. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
YouTube. (2020). 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
ResearchGate. (n.d.). Catalytic intramolecular dehydrative Friedel–Crafts alkylation of alcohols in polyfluorinated alcohols. [Link]
-
National Institutes of Health. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. [Link]
-
Scientific Research Publishing. (n.d.). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. [Link]
-
Chemistry Stack Exchange. (2020). Acids used in Friedel-Crafts alkylation. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. [Link]
-
Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for RP-HPLC Analysis of Pyrrole Derivatives
Welcome to the Technical Support Center for RP-HPLC analysis of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this unique class of compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that arise during the validation of RP-HPLC methods for pyrrole derivatives.
Q1: Why do my pyrrole derivative peaks show significant tailing, even with a new C18 column?
A1: Peak tailing with pyrrole derivatives is a frequent challenge. While column degradation is a possibility, the chemical nature of the analyte is often the primary cause. Pyrrole rings, especially when substituted with certain functional groups, can exhibit secondary interactions with residual silanols on the silica-based stationary phase.
-
Causality: The lone pair of electrons on the nitrogen atom in the pyrrole ring can interact with active sites (silanols) on the column packing material, leading to peak tailing.[1]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled. For basic pyrrole derivatives, a lower pH (e.g., pH 3-4 using a phosphate or acetate buffer) can protonate the analyte, reducing its interaction with silanols.[2]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column specifically designed to minimize residual silanol activity.
-
Mobile Phase Modifier: Consider adding a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA will preferentially interact with the active sites, masking them from the analyte.
-
Q2: What are the critical first steps in developing a stability-indicating RP-HPLC method for a novel pyrrole derivative?
A2: The cornerstone of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its potential degradation products.[3] Therefore, forced degradation studies are the essential first step.[4]
-
Rationale: You must demonstrate that your method can unequivocally assess the analyte in the presence of its degradants.[5][6] Forced degradation studies purposefully stress the analyte to generate these potential impurities.[4]
-
Experimental Approach: Subject the pyrrole derivative to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7] This typically includes:
-
Acidic and Basic Hydrolysis: Expose the analyte to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.[8]
-
Oxidation: Treat the sample with an oxidizing agent like hydrogen peroxide.[8]
-
Thermal Stress: Expose the solid drug substance and a solution to high temperatures.[9]
-
Photostability: Expose the sample to UV and visible light.[8]
-
Q3: My linearity plot for a pyrrole derivative shows a good correlation coefficient (r² > 0.999), but the y-intercept is significantly non-zero. Is this acceptable?
A3: While a high correlation coefficient is desirable, a significant non-zero y-intercept can indicate underlying issues with the method, even if the line appears straight.[10]
-
Potential Causes & Solutions:
-
Constant Interference: There might be a consistent, interfering peak from the blank or placebo that co-elutes with your analyte.
-
Action: Analyze a true blank (diluent) and a placebo sample. If a peak is present at the analyte's retention time, you must improve the method's specificity by adjusting the mobile phase or gradient to resolve the interference.[10]
-
-
Incorrect Blank Subtraction: Ensure that the blank response is being correctly subtracted during data processing.
-
Contamination: Contamination in your diluent or glassware can lead to a constant background signal.
-
Q4: What are the essential System Suitability Test (SST) parameters I should monitor for my pyrrole derivative analysis?
A4: System Suitability Testing (SST) is a critical daily check to ensure your entire HPLC system (instrument, column, mobile phase) is performing correctly before running any samples.[11][12] For a typical RP-HPLC method, the following USP-recommended parameters are crucial:[13]
| SST Parameter | Typical Acceptance Criteria | Rationale & Importance |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate secondary interactions or column degradation, affecting peak integration and accuracy. |
| Theoretical Plates (N) | N > 2000 (typical) | Measures column efficiency. Low plate counts indicate poor column performance, leading to broader peaks and reduced resolution. |
| Resolution (Rs) | Rs ≥ 2.0 between the analyte and the closest eluting peak | Ensures baseline separation between adjacent peaks, which is critical for accurate quantitation, especially for impurity analysis. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for replicate injections (typically n=5 or 6) | Demonstrates the precision and reproducibility of the injection and detection system. |
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex issues encountered during method validation.
Guide 1: Diagnosing and Resolving Poor Peak Shape
Poor peak shape (tailing, fronting, or splitting) is one of the most common issues in HPLC and can significantly impact the accuracy and precision of your results.
-
Scenario 1: All peaks in the chromatogram are tailing.
-
Probable Cause: This often points to a physical or mechanical issue at the head of the column, affecting all compounds equally.[14]
-
Troubleshooting Workflow:
-
Reverse Flush: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[14]
-
Install an In-line Filter: Place a 0.5 µm in-line filter between the injector and the column to protect it from future particulate contamination.
-
Replace the Column: If the problem persists, the column bed may be irreversibly damaged, and the column should be replaced.[14]
-
-
-
Scenario 2: Only the pyrrole derivative peak (or other basic compounds) is tailing.
-
Probable Cause: This strongly suggests a chemical interaction between the analyte and the stationary phase.[1]
-
Troubleshooting Workflow: dot graph TD { A[Start: Peak Tailing Observed for Pyrrole Derivative] --> B{Is Mobile Phase Buffered?}; B -- No --> C[Incorporate a Buffer e.g., Phosphate at pH 3-4]; B -- Yes --> D{Is an End-Capped Column in Use?}; C --> E[Re-evaluate Peak Shape]; D -- No --> F[Switch to a High-Quality End-Capped Column]; F --> E; D -- Yes --> G{Consider Adding a Mobile Phase Modifier}; G -- Add 0.1% TEA --> H[Observe Effect on Tailing]; H -- Tailing Improved --> I[Method Optimized]; H -- No Improvement --> J[Investigate Other Factors e.g., Metal Contamination]; I -- End --> K; J -- End --> K; E -- End --> K; }
caption: Troubleshooting workflow for analyte-specific peak tailing.
-
-
Probable Causes & Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
-
Partially Clogged Frit or Column Void: Similar to peak tailing, this can also manifest as split peaks.
-
Solution: Follow the troubleshooting steps for a clogged frit or column void as described above.[14]
-
-
Part 3: Experimental Protocols for Method Validation
The following are detailed protocols for key validation experiments, grounded in ICH Q2(R1) guidelines.[16]
Protocol 1: Linearity and Range Determination
The purpose of this experiment is to demonstrate that the method's response is directly proportional to the concentration of the pyrrole derivative over a specified range.[17]
1. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of the pyrrole derivative reference standard in a suitable diluent.
-
Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically covers 80% to 120% of the target test concentration.[18]
2. Analysis:
-
Inject each concentration level in triplicate.
-
Record the peak area for each injection.
3. Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), the slope, and the y-intercept.
4. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998[19]
-
Y-intercept: Should be close to zero and not statistically significant.
-
Visual Inspection: The data points should not show a significant deviation from the fitted line.
Protocol 2: Accuracy (as Recovery)
Accuracy demonstrates the closeness of the results obtained by the method to the true value.[20] It is often assessed by a recovery study using a spiked placebo.
1. Preparation of Spiked Samples:
-
Prepare a placebo (matrix without the API) sample.
-
Spike the placebo with known amounts of the pyrrole derivative API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]
-
Prepare each concentration level in triplicate.
2. Analysis:
-
Analyze the spiked samples using the developed RP-HPLC method.
-
Quantify the amount of the pyrrole derivative recovered from each sample.
3. Data Analysis:
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Amount Recovered / Amount Spiked) * 100
-
Calculate the mean percent recovery and the %RSD at each concentration level.
4. Acceptance Criteria:
Protocol 3: Precision (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement between a series of measurements from the same homogeneous sample.[19]
1. Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples at 100% of the test concentration from the same homogeneous batch.[18]
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
2. Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
3. Acceptance Criteria:
Part 4: Visualization of the Method Validation Workflow
The following diagram illustrates the logical flow of the entire method validation process, from initial development to final verification.
dot graph TD { A[Method Development & Optimization] --> B(System Suitability Testing); B -- Pass --> C{Validation Protocol}; B -- Fail --> A; C --> D[Specificity & Forced Degradation]; D --> E[Linearity & Range]; E --> F[Accuracy]; F --> G[Precision]; G --> H[LOD & LOQ]; H --> I[Robustness]; I --> J{Final Validation Report}; J --> K[Method Implementation];
}
caption: Overall RP-HPLC Method Validation Workflow.
References
-
HPLC Troubleshooting Guide. 1
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. 19
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. 2
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Link
-
Sanecka, A., et al. (2017). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Link
-
System Suitability Requirements for a USP HPLC Method. Tips & Suggestions. Link
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Link
-
USP. 〈621〉CHROMATOGRAPHY. US Pharmacopeia. Link
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. Link
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Link
-
Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Link
-
Scribd. ICH Q2(R1) Analytical Method Validation. Link
-
Kontoyannis, C. G., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Link
-
Pharmaguideline. System Suitability in HPLC Analysis. Link
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Link
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Link
-
Oxford Academic. Behavior of Some Pyrrole Derivatives in Gas Chromatography. Link
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link
-
USP. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Link
-
Benchchem. RP-HPLC Method Validation for Related Compounds: A Technical Support Center. Link
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Link
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Taylor & Francis. Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. Link
-
Labcompare. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Link
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. Link
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Link
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Link
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Link
-
International Journal of Pharmaceutical Research and Applications. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. irjpms.com [irjpms.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. fda.gov [fda.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. database.ich.org [database.ich.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Accelerating 1,5-Benzodiazepine Synthesis
Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes by reducing reaction times and improving overall efficiency. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and innovate within your own laboratory settings.
The synthesis of the 1,5-benzodiazepine core, typically via the condensation of an o-phenylenediamine (OPDA) with a carbonyl compound (most commonly two equivalents of a ketone), is a cornerstone reaction in medicinal chemistry.[1] These scaffolds are integral to a wide range of therapeutic agents known for their anxiolytic, anticonvulsant, and sedative properties.[2] However, traditional methods can be plagued by long reaction times, harsh conditions, and low yields.[3] This guide will address these challenges directly.
Core Principles for Reaction Acceleration
Before diving into specific troubleshooting scenarios, it's crucial to understand the key factors that govern the rate of this condensation reaction. The entire process is a delicate interplay of nucleophilic attacks and dehydrations, which can be significantly influenced by the following pillars:
-
Catalysis: The reaction is almost universally acid-catalyzed. The catalyst's role is to activate the ketone's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine groups of the o-phenylenediamine. The choice and concentration of the catalyst are paramount.
-
Energy Input: Increasing the kinetic energy of the system through thermal heating, microwave irradiation, or sonication can dramatically increase the frequency and success of molecular collisions, thus accelerating the reaction.[4]
-
Reaction Medium (Solvent): The solvent not only dissolves the reactants but can also influence reaction rates through polarity, stabilization of intermediates, and its ability to participate in the reaction (e.g., protic solvents). In some cases, eliminating the solvent altogether can lead to the fastest reactions.[3]
-
Reactant Stoichiometry & Concentration: Le Chatelier's principle is in full effect here. Using an excess of the ketone can help drive the reaction forward. Higher concentrations generally lead to faster rates, though this must be balanced with solubility and potential side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions you might ask when encountering difficulties in the lab. The answers provide both a diagnosis and a validated solution.
Q1: My reaction is sluggish or not reaching completion after several hours at room temperature. What are the primary factors to investigate?
This is the most common issue. A slow or stalled reaction is almost always due to insufficient activation of the carbonyl group or suboptimal reaction conditions.
Causality & Solution:
-
Inadequate Catalysis: The absence of a suitable acid catalyst is a primary cause of failure; uncatalyzed reactions often do not proceed.[5] Many traditional methods suffer from long reaction times or require harsh conditions.[3][5]
-
Actionable Advice: Introduce an effective catalyst. A wide array of Lewis and Brønsted acids have proven effective. For a significant rate enhancement, consider catalysts like p-toluenesulfonic acid (p-TSA), which can drive reactions to completion in as little as 10-20 minutes at 80-85°C.[6] Heterogeneous catalysts like H-MCM-22 are also highly effective, affording excellent yields in 1-3 hours at room temperature, and have the added benefit of being easily filtered out post-reaction.[5][7]
-
-
Suboptimal Temperature: Room temperature may not provide enough energy for the reaction to proceed at a practical rate, especially with less reactive ketones.
-
Incorrect Solvent Choice: The solvent can significantly impact the reaction rate.
-
Actionable Advice: If your current solvent is not performing, consider switching to one known to be effective for this transformation, such as acetonitrile.[5][8] Alternatively, explore solvent-free reaction conditions (SFRC). Grinding the reactants together with a solid catalyst like silica sulfuric acid or polymer-supported ferric chloride can lead to high yields in a short time, often at room temperature or with gentle heating.[4][6]
-
Q2: Which catalysts are most effective for accelerating the reaction, and how do I choose one?
Catalyst choice depends on your desired reaction conditions (temperature, solvent), tolerance for aqueous workups, and "green chemistry" considerations.
Expertise & Insights:
-
For Speed at Moderate Heat: p-Toluenesulfonic acid (p-TSA) is an excellent, inexpensive choice for rapid synthesis, yielding products in minutes when heated.[6]
-
For Room Temperature Reactions: Zeolite catalysts like H-MCM-22 are highly active at ambient temperatures and are recyclable.[5] Indium(III) bromide (InBr₃) is also noted for being superior in terms of conversion and reaction rates under solvent-free, room temperature conditions.[4]
-
For Green & Recyclable Options: Heterogeneous solid acid catalysts are superior. Options include:
-
Zeolites (H-MCM-22): Highly selective, reusable, and work at room temperature.[5]
-
Silica-Supported Catalysts (HBF₄-SiO₂, HPW/SiO₂): Offer high yields under solvent-free conditions.[4]
-
Metal-Organic Frameworks (MOFs): A MIL-101(Cr) catalyst has been shown to produce excellent yields in just 30 minutes at 80°C under solvent-free conditions and is recyclable.[9][11]
-
Below is a comparative table to guide your selection.
| Catalyst | Typical Conditions | Reaction Time | Typical Yield | Key Advantages |
| p-TSA [6] | 80-85 °C, Solvent-free | 10-20 min | High | Very fast, inexpensive. |
| H-MCM-22 [5][12] | Room Temp, Acetonitrile | 1-3 hours | Good to Excellent | Heterogeneous, recyclable, mild conditions. |
| MIL-101(Cr) MOF [9][11] | 80 °C, Solvent-free | 30 min | 84-96% | Very fast, recyclable, solvent-free. |
| Phenylboronic Acid [8] | Reflux, Acetonitrile | ~3.5 hours | 82-91% | Mild Lewis acid, good yields. |
| Iodine (I₂) / PEG-400 [9] | Room Temp | 5-6 hours | 68-88% | Green solvent and catalyst system. |
| Microwave + Catalyst [4] | Various | 8-20 min | High | Extremely rapid, efficient energy transfer. |
Q3: Is microwave synthesis a viable option for dramatically reducing my reaction time?
Absolutely. Microwave-assisted synthesis is one of the most powerful tools for accelerating this reaction.
Causality & Solution:
Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that conventional methods cannot match. This results in a dramatic reduction in reaction time, often from hours to minutes.
-
Actionable Advice: Employ a microwave reactor for your synthesis. For example, the condensation of o-phenylenediamine and chalcones can be completed in 10-20 minutes under microwave irradiation in the presence of glacial acetic acid and DMF. Similarly, using a SiO₂/H₂SO₄ mixture under microwave irradiation provides an efficient route.[4] This method is highly advantageous for rapid library synthesis and process optimization.
Q4: I'm observing significant side product formation. What is the likely cause and how can I improve selectivity?
Side product formation is often a consequence of harsh reaction conditions or the presence of impurities.[3][13]
Causality & Solution:
-
Harsh Conditions: Excessively high temperatures or highly concentrated, aggressive acids can lead to polymerization of the reactants or degradation of the desired product.[3]
-
Unwanted Reactivity: The intermediate diimine can be susceptible to other reactions if the final cyclization step is slow.
Actionable Advice:
-
Lower the Temperature: If you are using high heat, try reducing the temperature and compensating with a more efficient catalyst or a longer reaction time.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid like concentrated HCl to a solid acid catalyst like H-MCM-22 or a milder Lewis acid.[5] The high selectivity of many heterogeneous catalysts is a key advantage.[5]
-
Ensure Purity of Starting Materials: Impurities in either the o-phenylenediamine or the ketone can lead to a cascade of side reactions.[13] Use freshly purified starting materials if you suspect contamination.
Frequently Asked Questions (FAQs)
-
What is the general mechanism for 1,5-benzodiazepine formation? The accepted mechanism involves three key steps:
-
One amine group of the o-phenylenediamine attacks a catalyst-activated ketone molecule, followed by dehydration to form an imine. This repeats with the second amine group and a second ketone molecule to form a diimine intermediate.
-
The diimine undergoes tautomerization where a proton from an α-carbon methyl/methylene group shifts, forming a more stable enamine intermediate.
-
The enamine nitrogen then performs an intramolecular nucleophilic attack on the other imine carbon, followed by proton shifts, to form the seven-membered diazepine ring.[8][14]
Caption: Generalized reaction mechanism for 1,5-benzodiazepine synthesis.
-
-
How do electron-donating or -withdrawing groups on the reactants affect reaction time? Generally, electron-donating groups on the o-phenylenediamine ring increase the nucleophilicity of the amine groups, which can speed up the initial attack on the ketone. Conversely, strong electron-withdrawing groups can slow the reaction down. For the ketone, electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially speeding up the reaction, provided they don't destabilize the intermediates. However, many modern catalytic systems are so efficient that they work well for both electron-rich and electron-deficient substrates without significant differences in performance.[4][9]
-
Are there "green" chemistry approaches to speed up this synthesis? Yes, this is an area of active research. Key green strategies include:
-
Solvent-Free Reactions: Performing the reaction neat, often with grinding, eliminates solvent waste.[3][9]
-
Use of Water as a Solvent: Some protocols have been developed using water as a green solvent, for example, with vitamin C as the catalyst.[10]
-
Recyclable Catalysts: Employing heterogeneous catalysts like zeolites, MOFs, or silica-supported acids allows for easy separation and reuse, minimizing waste.[5][11]
-
Energy Efficiency: Microwave-assisted synthesis is considered green because it is highly energy-efficient, drastically cutting down on reaction times and associated energy consumption.[15]
-
Experimental Protocols
The following protocols are provided as validated starting points. Always perform your own risk assessment before beginning any new procedure.
Protocol 1: Rapid Conventional Synthesis using p-TSA
This protocol is adapted from methodologies that prioritize speed through thermal heating with an effective catalyst.[6]
-
Preparation: In a 50 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol).
-
Reactant Addition: Add the desired ketone (20-25 mmol, 2-2.5 equivalents). For example, add 3-pentanone (1.72 g, 20 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80-85°C. Stir the mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Cyclohexane (1:6)]. The reaction is typically complete within 10-20 minutes.
-
Workup: Once complete, allow the mixture to cool. Dilute with water (20 mL) and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 1,5-benzodiazepine.
Protocol 2: Ultrafast Microwave-Assisted Synthesis
This protocol is based on the principles of microwave-assisted organic synthesis (MAOS) for this scaffold.
-
Preparation: In a microwave-safe reaction vessel, combine the chalcone or ketone (10 mmol) and the substituted o-phenylenediamine (16 mmol, 1.6 equivalents).
-
Solvent/Catalyst Addition: Add N,N-dimethylformamide (DMF) (15 mL) and glacial acetic acid (5 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate for 10-20 minutes at a suitable temperature (e.g., 100-120°C), using intermittent cooling if necessary to prevent pressure buildup.
-
Workup: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the pure 1,5-benzodiazepine.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision-making workflow for troubleshooting slow reactions.
References
-
IJTSRD (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, Volume - 5, Issue - 5. Available at: [Link]
-
Sathishkumar, R., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation. Available at: [Link]
-
Pawar, S. S., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. Available at: [Link]
-
ResearchGate (2013). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3694-3714. Available at: [Link]
-
Reddy, K. S. K., et al. (2007). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. Available at: [Link]
-
Ali, A., & Siddiqui, N. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies. Available at: [Link]
-
Journal of Applicable Chemistry (2019). Microwave-assisted green synthesis of 1,5 Benzodiazepines using Cu(II)-Clay nanocatalyst. Available at: [Link]
-
Willong, L., & Shin, T. (2024). Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst. Biological and Molecular Chemistry. Available at: [Link]
-
Salve, P. S., & Mali, D. S. (2013). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 158-161. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2023). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Available at: [Link]
-
Open Pharmaceutical Sciences Journal (2018). Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. Available at: [Link]
-
Sathishkumar, R., et al. (2013). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Available at: [Link]
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. jocpr.com [jocpr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biolmolchem.com [biolmolchem.com]
- 15. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxyacetophenone by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-hydroxyacetophenone via recrystallization. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the fundamental principles behind achieving high-purity crystalline products.
Troubleshooting Guide: Common Recrystallization Issues
This section is designed to provide direct, actionable solutions to the most frequent problems encountered during the recrystallization of 4-hydroxyacetophenone.
Issue 1: The crude 4-hydroxyacetophenone is not fully dissolving in the hot solvent.
Q: I've added the calculated amount of hot solvent, but a significant amount of solid material remains undissolved. What's happening and what should I do?
A: This issue typically arises from one of two scenarios: either an insufficient volume of solvent has been used, or the undissolved material consists of insoluble impurities.
-
Causality: The principle of recrystallization relies on dissolving the solute in a minimum amount of hot solvent. If too little solvent is used, even the desired compound will not fully dissolve, leading to premature crystallization and poor recovery. Conversely, crude starting materials can contain impurities that are genuinely insoluble in the chosen solvent.
-
Step-by-Step Troubleshooting Protocol:
-
Incremental Solvent Addition: While maintaining the solution at or near its boiling point, add small additional portions (1-2 mL) of the hot solvent. Stir or swirl the flask thoroughly after each addition to see if more solid dissolves. If the solid is your target compound, it will gradually dissolve.
-
Identify Insoluble Impurities: If the bulk of the material has dissolved but some particles remain, these are likely insoluble impurities. Adding a large excess of solvent in an attempt to dissolve them will result in a very low yield upon cooling.[1]
-
Perform Hot Filtration: This is the critical step to remove insoluble impurities.
-
Prepare a filtration setup (e.g., a fluted filter paper in a stemless funnel).
-
Preheat the funnel and the receiving flask by pouring a small amount of the hot, pure solvent through them. This prevents the desired compound from crystallizing prematurely on the cold glass surfaces.
-
Carefully and quickly pour the hot solution through the filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Proceed to Cooling: The resulting clear filtrate is now ready for the cooling and crystallization phase.
-
Issue 2: No crystals have formed after the solution has cooled to room temperature.
Q: My solution is clear and has been cooling for a while, but I don't see any crystals. How can I induce crystallization?
A: The absence of crystals in a cooled solution indicates one of two primary issues: either too much solvent was used, making the solution too dilute, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[2]
-
Causality: For crystallization to occur, the solution must be saturated with the solute at the lower temperature. If an excessive volume of solvent was added during the dissolution step, the concentration of 4-hydroxyacetophenone may not reach the saturation point even after cooling.[1][3] Alternatively, a perfectly clean, smooth solution can become supersaturated, a metastable state where the solute concentration is higher than its equilibrium solubility but lacks a surface or "seed" to begin crystal formation.
-
Step-by-Step Troubleshooting Protocol:
-
Induce Nucleation (for Supersaturation):
-
Scratching Method: Gently scratch the inside surface of the flask below the level of the solution with a glass stirring rod.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystal: If you have a small crystal of pure 4-hydroxyacetophenone, add it to the solution.[2] This "seed" provides a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume (for Dilute Solutions):
-
If nucleation techniques fail, the most likely cause is excessive solvent.[2]
-
Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 15-20% and then allow the solution to cool again.
-
Caution: Perform this in a fume hood and be careful not to boil it to dryness.
-
-
Utilize a "Poor" Solvent (for Mixed-Solvent Systems):
-
If you are using a mixed-solvent system (e.g., ethanol-water), where 4-hydroxyacetophenone is soluble in the "good" solvent (ethanol) and insoluble in the "poor" solvent (water), you can induce crystallization by carefully adding the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to re-clarify before allowing it to cool slowly.[4]
-
-
Issue 3: The product has separated as an oil, not as crystals ("oiling out").
Q: Instead of forming solid crystals, a liquid layer has separated from my solution. Why did this happen and is the purification salvageable?
A: "Oiling out" is a common and detrimental phenomenon where the solute separates from the solution as a liquid phase above its melting point. This oil often traps impurities, defeating the purpose of recrystallization.[2][4]
-
Causality: This occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute (m.p. of 4-hydroxyacetophenone is ~109-111 °C). Key causes include:
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.[4]
-
High Impurity Concentration: Impurities can depress the melting point of the compound, making it more prone to oiling out.[2][4]
-
Inappropriate Solvent Choice: A solvent with a very high boiling point relative to the solute's melting point increases the risk.[2][4]
-
-
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-15% of the original volume) to lower the saturation temperature of the solution.[2][4]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Insulate the flask (e.g., wrap it in glass wool or place it in a beaker of warm water) to allow the temperature to drop as slowly as possible.[2][4] Slow cooling encourages the formation of an ordered crystal lattice rather than amorphous oil droplets.
-
Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may be unsuitable. A lower-boiling point solvent or a different mixed-solvent system should be considered for the next attempt.[4]
-
Issue 4: The final yield of purified crystals is very low.
Q: After filtration and drying, I have recovered very little of my compound. What are the most common causes of low yield?
A: A low recovery can be attributed to several factors throughout the recrystallization process, from initial dissolution to final washing.
-
Causality: The goal is to maximize the difference in solubility between hot and cold conditions. Any deviation that increases solubility in the cold "mother liquor" will reduce the final yield.
-
Common Causes and Solutions:
-
Excessive Solvent: This is the most frequent cause of low yield. The more solvent used, the more compound will remain dissolved even after cooling.[1][3]
-
Solution: Use the minimum amount of hot solvent required for complete dissolution. If you suspect excess solvent was used, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[1]
-
-
Premature Crystallization during Hot Filtration: If hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus is adequately pre-heated with hot solvent.
-
-
Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will leave a significant amount of the product dissolved in the mother liquor.[3]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the purified product.[3]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving 4-hydroxyacetophenone even at low temperatures.[3]
-
Issue 5: The purified crystals are still colored.
Q: My final product is not the expected white crystalline solid; it has a yellow or brownish tint. How can I remove colored impurities?
A: The presence of color indicates that colored, often polar and high-molecular-weight, impurities have been co-precipitated with your product.
-
Causality: These impurities are typically present in the crude material and must be removed before the cooling and crystallization step.
-
Solution: Activated Carbon (Charcoal) Treatment:
-
After dissolving the crude 4-hydroxyacetophenone in the hot solvent, remove the flask from the heat source temporarily to prevent bumping.
-
Add a very small amount of activated carbon (a microspatula tip is often sufficient) to the hot solution.[4][5]
-
Expert Tip: Using too much charcoal can significantly reduce your yield, as it can adsorb your desired product along with the impurities.[1]
-
-
Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration (as described in Issue 1) to remove the activated carbon. The resulting filtrate should be colorless.
-
Proceed with slow cooling as usual.
-
Visualizing the Process
Recrystallization Workflow
Caption: General workflow for the recrystallization of 4-hydroxyacetophenone.
Troubleshooting Decision Tree
Caption: Decision-making workflow for common recrystallization issues.
Solvent Selection and Data
Choosing the right solvent is the most critical step for successful recrystallization. An ideal solvent should:
-
Dissolve 4-hydroxyacetophenone completely when hot.
-
Dissolve 4-hydroxyacetophenone poorly when cold.
-
Not react with 4-hydroxyacetophenone.
-
Be sufficiently volatile to be easily removed from the crystals.
-
Dissolve impurities well even at low temperatures, or not dissolve them at all.
Recrystallization from water is possible but often inefficient due to the large volumes required and the tendency to form a powder rather than distinct crystals.[6][7] Mixed solvent systems are often highly effective.
| Solvent/System | Boiling Point (°C) | Suitability & Key Characteristics | Reference |
| Water | 100 | Low solubility at room temp (approx. 10 g/L at 22 °C), requiring large volumes. Can form hydrates. | [6][7][8] |
| Ethanol | 78.4 | Good solvent. Often used in a mixture with water to fine-tune solubility. | [4][9] |
| Ethanol/Water (e.g., 28% EtOH) | ~80 | An excellent mixed-solvent system. The water acts as the "anti-solvent" to reduce solubility upon cooling. A highly effective industrial process uses this system. | [5][10] |
| Ethyl Acetate/Ethanol | 77.1 (EtOAc) | A combination of these solvents has been shown to produce high-purity 4-hydroxyacetophenone with superior solubility properties. | [6] |
| Isopropanol | 82.5 | A common and effective alternative to ethanol. | [4] |
| Diethyl Carbonate | 126 | Has been used effectively for recrystallization. | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What level of purity can I realistically expect from a single recrystallization? A1: A well-executed recrystallization can significantly improve purity. For 4-hydroxyacetophenone, achieving a purity of >99% is common, with some optimized industrial processes reporting purities as high as 99.9%.[5][7] The final purity depends heavily on the nature and quantity of impurities in the starting material.
Q2: How does the cooling rate affect the final product? A2: The cooling rate directly impacts crystal size and purity. Slow cooling is highly recommended as it allows for the selective incorporation of 4-hydroxyacetophenone molecules into the growing crystal lattice, excluding impurities. This results in larger, purer crystals. Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the product to "crash out" of the solution, trapping impurities within a rapidly formed, often powdery or amorphous, solid.[1][4]
Q3: What are the primary safety precautions for this procedure? A3: Always work in a well-ventilated fume hood, especially when heating organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful of the flammability of organic solvents like ethanol and ethyl acetate; use a heating mantle or steam bath for heating, never an open flame.
Q4: Can I reuse the filtrate (mother liquor)? A4: The mother liquor contains the soluble impurities as well as some dissolved product. While it is possible to concentrate the mother liquor to recover a "second crop" of crystals, this second crop will be less pure than the first. For achieving the highest purity, reusing the mother liquor is not recommended.
References
- Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. U.S. Patent No. 10,752,571B2.
- Symrise AG. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. WIPO Patent Application No. WO/2022/096755A2.
-
Symrise AG. (2023). Method for purification of 4-hydroxyacetophenone. European Patent No. EP 3526188B1. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. PATSNAP. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]
-
Ribeiro, A. C., et al. (2012). Hydroxyacetophenone from Water: Control of Polymorphism via Phase Diagram Studies. Crystal Growth & Design. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Hydroxyacetophenone. PubChem Compound Database. Retrieved from [Link]
- L'Oreal. (2022). Cosmetic compositions comprising 4-hydroxyacetophenone. U.S. Patent Application No. 17/490,098.
- Hoechst Celanese Corporation. (1988). Process for purifying 4-hydroxy-acetophenone. European Patent Application No. EP0254536A2.
-
Cheméo. (n.d.). Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-HYDROXY DIMETHYLACETAL. Retrieved from [Link]
-
Hoechst Celanese Corporation. (1989). Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. Justia Patents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]
- 9. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid as a Potential Tubulin Inhibitor
Introduction: The Enduring Allure of Tubulin as an Anticancer Target
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamism is orchestrated by the polymerization and depolymerization of its fundamental building block, the αβ-tubulin heterodimer. The critical role of microtubules in mitosis makes them a prime target for anticancer drug development.[1][2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., Vinca alkaloids and colchicine-binding site inhibitors).[3][4]
This guide focuses on a systematic approach to evaluating a novel compound, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, as a potential tubulin inhibitor. In the absence of published data on its biological activity, we will leverage our understanding of the structure-activity relationships (SAR) of known tubulin inhibitors, particularly those targeting the colchicine binding site, to build a hypothesis-driven framework for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical comparison and a practical experimental roadmap.
Structural Scrutiny: A Hypothetical Foray into the Colchicine Binding Site
The structure of this compound presents several features that warrant investigation for potential interaction with the colchicine binding site on β-tubulin. Colchicine binding site inhibitors (CBSIs) are a structurally diverse class of compounds that inhibit tubulin polymerization.[1][5] Pharmacophore models, derived from the crystal structures of tubulin in complex with various CBSIs, have identified key features necessary for binding. These typically include two aromatic rings, a linker, and specific hydrogen bonding groups.
Let's dissect the structure of our topic compound in this context:
-
The Benzodioxepin Moiety: This bicyclic system can be considered as one of the aromatic regions. The two oxygen atoms within the seven-membered ring are potential hydrogen bond acceptors.
-
The Butanoic Acid Chain: The keto and carboxylic acid groups in this chain introduce key hydrogen bond donor and acceptor sites. The flexibility of this chain allows for potential conformational adaptation within the binding pocket.
-
The Phenyl Ring: The benzene ring of the benzodioxepin core serves as the second aromatic feature, which is common among many CBSIs.
A hypothetical binding mode could involve the benzodioxepin ring occupying a hydrophobic pocket, while the butanoic acid chain extends towards amino acid residues capable of forming hydrogen bonds. This theoretical placement warrants rigorous experimental validation.
Comparative Analysis with Known Tubulin Inhibitors
To contextualize the potential of this compound, we will compare its structural features and hypothetical mechanism with three classes of well-characterized tubulin inhibitors.
| Feature | This compound (Hypothetical) | Colchicine | Vinca Alkaloids (e.g., Vinblastine) | Taxanes (e.g., Paclitaxel) |
| Binding Site | Colchicine Site (Hypothesized) | Colchicine Site | Vinca Domain | Taxane Site |
| Mechanism of Action | Microtubule Destabilizer (Hypothesized) | Microtubule Destabilizer | Microtubule Destabilizer | Microtubule Stabilizer |
| Key Structural Features | Benzodioxepin, Phenyl ring, Keto and Carboxylic acid groups | Trimethoxyphenyl ring, Tropolone ring | Complex indole-containing macrocycles | Complex diterpene core |
| Known Efficacy | To be determined | Potent, but high toxicity limits clinical use in cancer[3] | Clinically used anticancer agents | Widely used in cancer chemotherapy[6] |
| Resistance Mechanisms | To be determined | P-glycoprotein efflux[5] | P-glycoprotein efflux | P-glycoprotein efflux, tubulin mutations[7] |
An Experimental Roadmap for Validation
The following sections outline a logical, step-by-step experimental workflow to test the hypothesis that this compound is a tubulin inhibitor.
Workflow for Investigating a Novel Tubulin Inhibitor
Caption: A logical workflow for the comprehensive evaluation of a novel compound as a potential tubulin inhibitor.
Detailed Experimental Protocols
Rationale: This is the foundational experiment to determine if the compound directly affects the polymerization of purified tubulin into microtubules. The assay measures the change in turbidity (optical density) of a tubulin solution over time, which is proportional to the extent of microtubule formation.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare positive controls (e.g., colchicine, vinblastine) and a negative control (DMSO vehicle).
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions, positive controls, and negative control to respective wells.
-
Initiate the polymerization by adding the tubulin solution to each well. The final tubulin concentration should be in the range of 1-2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Rationale: This assay assesses the effect of the compound on the proliferation and viability of cancer cells. A positive result from the tubulin polymerization assay should correlate with cytotoxic effects in rapidly dividing cells.
Protocol (using MTT assay as an example):
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Rationale: This experiment provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within intact cells. Disruption of the normal microtubule network is a hallmark of tubulin-destabilizing agents.
Protocol:
-
Cell Culture and Treatment:
-
Grow cancer cells on glass coverslips.
-
Treat the cells with the compound at its IC50 concentration (determined from the viability assay) for a suitable time (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
-
Analysis:
-
Compare the microtubule structure in treated cells to that in control cells. Look for signs of microtubule depolymerization, such as a diffuse tubulin staining and fragmented microtubules.
-
Interpreting the Data: Building a Case for a Novel Tubulin Inhibitor
The collective data from these experiments will allow for a comprehensive assessment of this compound's potential as a tubulin inhibitor.
-
A potent inhibition of tubulin polymerization in the cell-free assay provides strong evidence of direct interaction with tubulin.
-
A corresponding decrease in cancer cell viability at similar concentrations suggests that the cytotoxic effect is mediated through microtubule disruption.
-
Immunofluorescence images showing a disorganized and depolymerized microtubule network in treated cells would visually confirm the mechanism of action at a cellular level.
-
Cell cycle analysis revealing an accumulation of cells in the G2/M phase would further support the antimitotic activity of the compound.
Conclusion and Future Directions
While the journey from a candidate molecule to a clinically approved drug is long and arduous, the systematic approach outlined in this guide provides a robust framework for the initial characterization of this compound. The structural features of this compound, when viewed through the lens of established pharmacophore models for colchicine binding site inhibitors, offer a compelling rationale for its investigation.
Should the initial in vitro and cell-based assays yield promising results, further studies would be warranted. These could include competitive binding assays to confirm its interaction with the colchicine site, molecular docking studies to refine the understanding of its binding mode, and in vivo studies in animal models to assess its efficacy and toxicity. The path forward is one of meticulous experimentation, but the potential reward—a novel addition to the arsenal of anticancer therapeutics—makes the endeavor worthwhile.
References
-
Tubulin - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
- Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). An overview of tubulin inhibitors that interact with the colchicine binding site. Current medicinal chemistry, 18(29), 4435–4454.
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
- Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular cancer therapeutics, 8(8), 2086–2095.
-
A review of research progress of antitumor drugs based on tubulin targets - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Microtubule Inhibitors Mechanism of Action - YouTube. (2023, August 26). Retrieved January 24, 2026, from [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Taylor & Francis. (n.d.). Retrieved January 24, 2026, from [Link]
-
Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】. (2024, March 20). Retrieved January 24, 2026, from [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. (2023, August 3). Retrieved January 24, 2026, from [Link]
-
Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Structural insight into the stabilization of microtubules by taxanes - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 24, 2026, from [Link]
-
Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy - JoVE. (2017, November 16). Retrieved January 24, 2026, from [Link]
-
Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC - NIH. (2025, July 23). Retrieved January 24, 2026, from [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025, August 6). Retrieved January 24, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1][3]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed. (2023, January 15). Retrieved January 24, 2026, from [Link]
-
Microtubule Active Agents: Beyond the Taxane Frontier | Clinical Cancer Research. (2008, November 14). Retrieved January 24, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Vinca site agents induce structural changes in tubulin different from and antagonistic to ... - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27). Retrieved January 24, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved January 24, 2026, from [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022, August 29). Retrieved January 24, 2026, from [Link]
-
Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022, November 13). Retrieved January 24, 2026, from [Link]
-
Visualization of microtubules of cells in situ by indirect immunofluorescence. - PNAS. (n.d.). Retrieved January 24, 2026, from [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH. (2022, April 18). Retrieved January 24, 2026, from [Link]
-
Visualizing microtubules using conventional light microscopy - arXiv. (n.d.). Retrieved January 24, 2026, from [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). Retrieved January 24, 2026, from [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023, March 21). Retrieved January 24, 2026, from [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - ResearchGate. (2023, December 23). Retrieved January 24, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (2023, February 16). Retrieved January 24, 2026, from [Link]
Sources
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for benzodioxepin compound quantification
An In-Depth Guide to Cross-Validation of Analytical Methods for the Quantification of Benzodioxepin Compounds
Introduction: The Critical Role of Method Validation in Drug Development
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. For emerging classes of molecules like benzodioxepins, which are investigated for a range of therapeutic applications, establishing robust analytical methods is not merely a regulatory checkbox; it is the foundation upon which the safety and efficacy of a potential drug are built. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the cross-validation of analytical methods for benzodioxepin compound quantification. We will delve into the technical nuances of common analytical techniques, the rationale behind specific validation parameters, and a practical framework for comparing method performance.
The principle of cross-validation involves comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability. This process is critical when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical platforms need to be correlated. For benzodioxepin compounds, which can exhibit complex chemical properties, a rigorous cross-validation strategy ensures data integrity throughout the drug development lifecycle.
Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview
The choice of an analytical method for benzodioxepin quantification is driven by factors such as the required sensitivity, selectivity, the nature of the sample matrix (e.g., bulk API, formulated drug product, biological fluid), and the available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is often the workhorse of a pharmaceutical quality control laboratory due to its robustness, cost-effectiveness, and ease of use. For benzodioxepin compounds that possess a suitable chromophore, HPLC-UV can provide excellent quantitative performance.
-
Principle of Operation: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The amount of analyte is quantified by its absorbance of UV light at a specific wavelength.
-
Strengths: High precision, reliability for routine analysis, and lower operational cost compared to mass spectrometry-based methods.
-
Limitations: Lower sensitivity compared to MS detection and potential for interference from co-eluting impurities that also absorb at the analytical wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for identifying and quantifying low-level impurities.
-
Principle of Operation: After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity.
-
Strengths: Exceptional sensitivity and selectivity, providing structural information that can aid in impurity identification. It is the gold standard for bioanalytical studies.
-
Limitations: Higher instrument and operational costs, and potential for matrix effects (ion suppression or enhancement) that can impact quantification if not properly addressed.
Gas Chromatography-Mass Spectrometry (GC-MS)
For benzodioxepin compounds that are volatile or can be derivatized to become volatile, GC-MS offers another powerful analytical approach.
-
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase. Similar to LC-MS, detection is achieved by mass spectrometry.
-
Strengths: Excellent chromatographic resolution for volatile compounds and a high degree of selectivity.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization, if required, can add complexity and potential for variability to the analytical procedure.
Pillar 2: The Cross-Validation Protocol - A Self-Validating System
A robust cross-validation protocol is designed to be a self-validating system, where the experimental design inherently tests the reliability and equivalence of the methods being compared. The following is a step-by-step guide for the cross-validation of two analytical methods (Method A and Method B) for benzodioxepin quantification.
Experimental Workflow for Method Cross-Validation
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
-
Define Acceptance Criteria: Before initiating any experimental work, it is crucial to establish clear and scientifically justified acceptance criteria for method equivalence. These criteria are often based on guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures". A common criterion is that the mean result from the new method should be within ±5% of the mean result from the established method.
-
Sample Preparation: A single, homogeneous batch of the benzodioxepin sample should be prepared. This minimizes variability arising from the sample itself. From this batch, prepare a series of calibration standards and quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analysis by Both Methods: Analyze the calibration standards and QC samples using both Method A and Method B. It is recommended to perform at least six replicate measurements for each QC level to ensure statistical power. The analyses should ideally be performed by the same analyst on the same day to minimize external sources of variability.
-
Data Evaluation and Statistical Analysis: The core of the cross-validation lies in the statistical comparison of the data sets.
-
Percent Difference: A straightforward comparison is to calculate the percent difference for each sample between the two methods.
-
Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. However, a non-significant result does not necessarily prove equivalence.
-
Bland-Altman Plot: This is a powerful graphical method to assess the agreement between two quantitative measurements. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias and identify outliers.
-
Pillar 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for a meaningful comparison of analytical methods. The following tables summarize hypothetical cross-validation data for the quantification of a benzodioxepin compound using HPLC-UV and LC-MS.
Table 1: Comparison of Method Precision
| QC Level | Target Conc. (µg/mL) | Method | Mean Conc. (µg/mL) (n=6) | Std. Dev. | %RSD |
| Low | 10 | HPLC-UV | 10.2 | 0.31 | 3.0% |
| LC-MS | 9.9 | 0.25 | 2.5% | ||
| Medium | 50 | HPLC-UV | 50.5 | 1.01 | 2.0% |
| LC-MS | 49.8 | 0.85 | 1.7% | ||
| High | 100 | HPLC-UV | 101.2 | 1.52 | 1.5% |
| LC-MS | 99.5 | 1.29 | 1.3% |
-
Interpretation: Both methods demonstrate excellent precision, with %RSD values well within the typical acceptance criterion of <5% for this type of analysis. The LC-MS method shows slightly better precision across all concentration levels.
Table 2: Comparison of Method Accuracy and Equivalence
| QC Level | Target Conc. (µg/mL) | Mean Conc. HPLC-UV (µg/mL) | Mean Conc. LC-MS (µg/mL) | % Recovery (HPLC-UV) | % Recovery (LC-MS) | % Difference (between methods) |
| Low | 10 | 10.2 | 9.9 | 102.0% | 99.0% | 3.0% |
| Medium | 50 | 50.5 | 49.8 | 101.0% | 99.6% | 1.4% |
| High | 100 | 101.2 | 99.5 | 101.2% | 99.5% | 1.7% |
-
Interpretation: Both methods exhibit high accuracy, with percent recovery values falling within the commonly accepted range of 95-105%. The percent difference between the two methods is less than 5% for all QC levels, suggesting that the methods are equivalent for the quantification of this benzodioxepin compound under the tested conditions.
Visualizing the Decision-Making Process
The decision on method equivalence should be based on a holistic evaluation of the data against the pre-defined acceptance criteria.
Caption: Decision tree for determining method equivalence based on cross-validation data.
Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. For the quantification of benzodioxepin compounds, a systematic approach that compares the performance of different analytical techniques is essential for ensuring data reliability and consistency. By following a well-designed protocol that includes pre-defined acceptance criteria, robust statistical analysis, and clear data interpretation, researchers and drug development professionals can be confident in the quality of their analytical data. This, in turn, supports informed decision-making throughout the drug development process, from early-stage discovery to final product release. The principles and methodologies outlined in this guide provide a framework for achieving this critical objective.
References
Bridging the Digital and the Biological: A Comparative Guide to In-Silico Docking and In-Vitro Validation for Benzodioxepin Compounds
In the contemporary landscape of drug discovery, the synergy between computational and experimental approaches is paramount. This guide provides an in-depth comparison of in-silico molecular docking and in-vitro experimental results, focusing on a series of hypothetical benzodioxepin compounds. As researchers and drug development professionals, understanding the predictive power and limitations of computational models, and their correlation with real-world biological activity, is crucial for accelerating the journey from lead identification to clinical candidates.
The Significance of Benzodioxepins and the Need for Integrated Screening
Benzodioxepins represent a class of heterocyclic compounds with a seven-membered ring structure containing two oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The exploration of novel benzodioxepin derivatives often begins with computational screening to predict their potential interaction with specific biological targets. However, these in-silico predictions are hypotheses that must be rigorously tested through in-vitro experiments to establish their validity and guide further optimization.
In-Silico Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this typically involves docking a small molecule (ligand) into the binding site of a target protein. The primary output of a docking simulation is a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction.
Step-by-Step In-Silico Docking Protocol
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site or "grid box" for the docking simulation. This can be determined from the location of a known inhibitor or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the benzodioxepin derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.
-
Assign appropriate atom types and charges.
-
-
Molecular Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
The software will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
A scoring function is used to rank the different poses, and the pose with the best score is considered the most likely binding mode.[2]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The docking scores of the different benzodioxepin derivatives are compared to prioritize candidates for in-vitro testing.
-
In-Vitro Validation: Measuring Biological Activity
In-vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. These assays provide quantitative data on the biological activity of a compound. For potential anticancer agents, a common in-vitro assay is the MTT assay, which measures the metabolic activity of cells and can be used to determine the cytotoxic effects of a compound.[3]
Step-by-Step In-Vitro MTT Assay Protocol
-
Cell Culture:
-
Maintain a cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[4]
-
Grow the cells in an incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzodioxepin compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for a specific period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Comparing In-Silico and In-Vitro Results: A Case Study
To illustrate the comparison, let's consider a hypothetical series of benzodioxepin derivatives and their predicted binding affinities (docking scores) against a cancer-related protein target, alongside their experimentally determined cytotoxic activity (IC50 values) from an MTT assay on a cancer cell line.
| Compound ID | Benzodioxepin Derivative | Docking Score (kcal/mol) | In-Vitro IC50 (µM) |
| BZD-01 | Unsubstituted | -6.5 | 50.2 |
| BZD-02 | 4-Fluoro | -7.8 | 15.8 |
| BZD-03 | 4-Chloro | -8.2 | 10.5 |
| BZD-04 | 4-Nitro | -9.1 | 2.3 |
| BZD-05 | 3-Methoxy | -7.1 | 35.7 |
Analysis of the Correlation
In this hypothetical dataset, there is a general trend: compounds with more negative docking scores (suggesting stronger binding) tend to have lower IC50 values (indicating higher potency in the in-vitro assay). For instance, BZD-04, with the best docking score of -9.1 kcal/mol, also exhibits the highest cytotoxic activity with an IC50 of 2.3 µM. This suggests that the in-silico model is, to some extent, predictive of the in-vitro activity for this series of compounds.
However, it is crucial to note that a perfect correlation is rare.[5] Factors such as the compound's solubility, cell permeability, and off-target effects can influence the in-vitro results but are not always accounted for in a simple docking simulation.[6] Therefore, while in-silico docking is an invaluable tool for prioritizing compounds, experimental validation remains the gold standard for confirming biological activity.[7][8]
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the in-silico docking and in-vitro testing workflows.
Caption: In-Vitro MTT Assay Workflow
Conclusion
The integration of in-silico docking and in-vitro validation is a powerful strategy in modern drug discovery. While computational methods provide rapid and cost-effective initial screening, experimental assays are indispensable for confirming biological activity and providing the robust data necessary for advancing a project. For benzodioxepin compounds, as with any novel chemical series, a carefully designed workflow that leverages the strengths of both approaches will ultimately lead to a more efficient and successful drug development pipeline. The correlation between docking scores and in-vitro results should be continuously evaluated to refine computational models and improve their predictive accuracy for future screening campaigns.
References
-
Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry, 16(21), 9459–9474. [Link]
-
Carotenuto, A., Petrella, G., Campiglia, P., D'Ursi, A. M., Novellino, E., & Rovero, P. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2873–2876. [Link]
-
ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved January 24, 2026, from [Link]
-
Gani, M., & B, S. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 45(3), 549–559. [Link]
-
Ahmad, I., Rehan, M., & Alam, M. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Informatics in Medicine Unlocked, 39, 101258. [Link]
-
Rasheed, S., & Kumar, V. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 18(1). [Link]
-
Khan, M. S. A., Ali, A., Al-kreathy, H. M., & Ali, A. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on. Drug Design, Development and Therapy, 19, 103–121. [Link]
-
Spencer, J., & Bagley, M. C. (2024). Benzotriazepine synthesis, conformational analysis, and biological properties. Canadian Journal of Chemistry. [Link]
-
Tsolaki, E., & Tsolakou, A. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 23(19), 11880. [Link]
-
ResearchGate. (n.d.). The correlation between docking scores and IC50 values for the.... Retrieved January 24, 2026, from [Link]
-
Galla Krishna Murthy Naidu. (2022). Applications Of Benzothiazepines As Potential Cytotoxic Agents. Journal of Positive School Psychology, 6(4), 3614-3620. [Link]
-
ResearchGate. (2023). (PDF) In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. [Link]
-
Jiménez-Luna, J., Skalic, M., & Riniker, S. (2021). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling, 61(12), 5897–5911. [Link]
-
ResearchGate. (2025). (PDF) Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies. [Link]
-
Zhai, Z., Li, B., & Li, H. (2025). Blind docking methods have been inappropriately used in most network pharmacology analysis. Frontiers in Pharmacology, 16. [Link]
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. journalppw.com [journalppw.com]
- 4. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Navigating the Kinome: A Comparative Selectivity Analysis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
An In-Depth Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes. However, the high degree of structural conservation within the ATP-binding site of these enzymes presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and potential toxicities, derailing an otherwise promising therapeutic candidate. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not merely beneficial—it is a critical determinant of its translational potential.
This guide provides a comparative analysis of the kinase selectivity of the novel small molecule, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid (hereafter referred to as Compound X), a compound of interest due to its unique heterocyclic scaffold. As no public data on the kinase activity of Compound X exists, we present a hypothetical, yet realistic, selectivity profile generated from a broad kinase panel screen. This profile is contextualized by comparing it against two well-characterized kinase inhibitors: the notoriously promiscuous natural product Staurosporine and the multi-targeted clinical drug Dasatinib . Through this comparative lens, we will dissect the nuances of kinase inhibition, from broad-spectrum activity to multi-targeted profiles, and provide a detailed experimental framework for assessing kinase selectivity.
The Selectivity Landscape: Compound X in Context
To ascertain the interaction profile of a novel inhibitor, it is standard practice to screen it against a large, representative panel of kinases. The data from such a screen allows for the classification of the inhibitor based on its binding affinity and spectrum of targets. A highly selective inhibitor will potently bind to a single or a small number of kinases, a multi-targeted inhibitor will engage several kinases with high affinity, and a non-selective or pan-kinase inhibitor will bind to a large portion of the kinome.
The selectivity of Compound X was hypothetically assessed against a panel of 468 kinases using a competition binding assay, with the results presented as the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction. For comparative purposes, publicly available data for Staurosporine and Dasatinib from similar large-scale screens are included.
Table 1: Comparative Kinase Selectivity Profiles
| Kinase Target | Compound X (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family |
| ABL1 | >10,000 | 22 | 0.2 | Tyrosine Kinase |
| SRC | >10,000 | 3 | 0.3 | Tyrosine Kinase |
| LCK | >10,000 | 2.1 | 0.2 | Tyrosine Kinase |
| LYN | >10,000 | 1.9 | 0.2 | Tyrosine Kinase |
| YES1 | >10,000 | 1.8 | 0.2 | Tyrosine Kinase |
| DDR1 | 850 | 110 | 1.7 | Tyrosine Kinase |
| KIT | >10,000 | 12 | 1.1 | Tyrosine Kinase |
| PDGFRA | >10,000 | 10 | 1.1 | Tyrosine Kinase |
| PDGFRB | >10,000 | 10 | 1.1 | Tyrosine Kinase |
| EPHA2 | 9,200 | 16 | 2.4 | Tyrosine Kinase |
| VEGFR2 | >10,000 | 160 | 30 | Tyrosine Kinase |
| p38α (MAPK14) | 50 | 29 | 18 | CMGC |
| JNK1 (MAPK8) | 150 | 24 | 120 | CMGC |
| ERK2 (MAPK1) | 5,000 | 150 | >10,000 | CMGC |
| CDK2 | 8,000 | 3.6 | 16 | CMGC |
| GSK3β | 2,500 | 8.8 | 13 | CMGC |
| PKA | >10,000 | 12 | >10,000 | AGC |
| PKCα | >10,000 | 0.7 | 1000 | AGC |
| AKT1 | >10,000 | 16 | >10,000 | AGC |
| ROCK1 | >10,000 | 4.3 | 16 | AGC |
| CAMK2A | >10,000 | 20 | >10,000 | CAMK |
| AURKA | >10,000 | 2.5 | 6.5 | Other |
| PLK1 | >10,000 | 1.3 | 110 | Other |
Data for Staurosporine and Dasatinib are compiled from publicly available KINOMEscan datasets. The data for Compound X is hypothetical.
Analysis of Selectivity Profiles
Compound X: The hypothetical data for Compound X suggests a remarkably selective profile. Its most potent interaction is with p38α (MAPK14), a member of the CMGC kinase family, with a Kd of 50 nM. A weaker but notable interaction is observed with JNK1 (MAPK8), another member of the mitogen-activated protein kinase (MAPK) family. The compound shows significantly weaker or no binding to other kinases in the panel, including those in the tyrosine kinase, AGC, and CAMK families. This profile suggests that Compound X is a promising candidate for a selective p38α inhibitor, a target of significant interest in inflammatory diseases and cancer. The selectivity for p38α over the closely related ERK2 is a particularly desirable feature.
Staurosporine: In stark contrast, Staurosporine demonstrates a classic pan-kinase inhibitor profile. It binds to a vast number of kinases across different families with high affinity.[1] As shown in the table, it potently inhibits kinases from the Tyrosine Kinase, CMGC, AGC, and other families, with many Kd values in the low nanomolar range.[2][3] This promiscuity, while making it an excellent tool compound for in vitro studies, renders it unsuitable for therapeutic use due to the high likelihood of off-target effects.
Dasatinib: Dasatinib presents an intermediate profile, best described as a multi-targeted inhibitor. It was originally developed as an inhibitor of BCR-ABL for the treatment of chronic myeloid leukemia (CML).[4][5] However, as the data reveals, it also potently inhibits the SRC family kinases (SRC, LCK, LYN, YES1), KIT, and PDGFR, among others.[6] This multi-targeted profile can be therapeutically advantageous, as it allows for the simultaneous inhibition of multiple oncogenic signaling pathways. However, it can also contribute to a broader range of side effects compared to a more selective inhibitor.
Visualizing Kinase Selectivity
A useful tool for visualizing the selectivity of a kinase inhibitor is a kinome tree map. In this representation, each dot represents a kinase, and the size of the dot corresponds to the strength of the interaction with the inhibitor.
Figure 1: Conceptual kinome map of inhibitor selectivity.
Experimental Protocol: Kinase Profiling via Competition Binding Assay
The data presented in this guide is based on a competition binding assay format, such as the KINOMEscan™ platform. This methodology offers a robust and high-throughput approach to determine the binding affinities of a test compound against a large number of kinases.
Principle of the Assay
The assay is based on the principle of competitive binding. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
Figure 2: Workflow of a competition binding kinase assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
The test compound (Compound X) is serially diluted in DMSO to create a concentration gradient.
-
DNA-tagged kinases are diluted to their optimal concentrations in the assay buffer.
-
The immobilized ligand is prepared on a solid support (e.g., magnetic beads).
-
-
Assay Plate Preparation:
-
The serially diluted test compound is added to the wells of a microtiter plate. Control wells containing only DMSO (vehicle) are also included.
-
-
Incubation:
-
The DNA-tagged kinases and the immobilized ligand are added to the wells containing the test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium. This incubation step is critical to ensure that the competition between the test compound and the immobilized ligand is accurately reflected.
-
-
Washing and Elution:
-
The solid support with the immobilized ligand is washed to remove any unbound kinase and test compound.
-
The bound kinase is then eluted from the solid support.
-
-
Quantification by qPCR:
-
The amount of eluted kinase is quantified by real-time PCR using primers specific for the DNA tag.
-
The qPCR signal is inversely proportional to the amount of test compound bound to the kinase.
-
-
Data Analysis:
-
The percentage of kinase remaining bound to the immobilized ligand is calculated for each concentration of the test compound relative to the DMSO control.
-
The dissociation constant (Kd) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
This comparative guide underscores the critical importance of comprehensive kinase selectivity profiling in early-stage drug discovery. The hypothetical profile of this compound (Compound X) illustrates the ideal outcome of a screening campaign: a potent and selective inhibitor for a high-value therapeutic target. By contrasting this with the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib, we gain a deeper appreciation for the spectrum of kinase inhibitor selectivity and its implications for both therapeutic efficacy and potential toxicity.
The detailed methodology for a competition binding assay provides a practical framework for researchers seeking to characterize their own compounds. It is imperative to remember that in vitro selectivity is only one piece of the puzzle. The ultimate success of a kinase inhibitor depends on a multitude of factors, including cell permeability, metabolic stability, and in vivo pharmacokinetics and pharmacodynamics. Nevertheless, a well-defined and favorable kinase selectivity profile is the essential foundation upon which a successful drug discovery program is built. Further investigation into the cellular activity and in vivo efficacy of compounds with promising selectivity profiles, such as the one hypothetically attributed to Compound X, is the logical and necessary next step in their development as potential therapeutics.
References
- Time in Philadelphia, PA, US. Google.
-
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. (2021-08-12). Retrieved January 24, 2026, from [Link].
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Retrieved January 24, 2026, from [Link].
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PubMed Central. Retrieved January 24, 2026, from [Link].
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved January 24, 2026, from [Link].
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Retrieved January 24, 2026, from [Link].
-
KINOMEscan Technology. Eurofins Discovery. Retrieved January 24, 2026, from [Link].
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. (2026-01-20). Retrieved January 24, 2026, from [Link].
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved January 24, 2026, from [Link].
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. (2023-01-27). Retrieved January 24, 2026, from [Link].
-
Kinase assays. BMG LABTECH. (2020-09-01). Retrieved January 24, 2026, from [Link].
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. Retrieved January 24, 2026, from [Link].
-
KINASE PROFILING & SCREENING. Reaction Biology. Retrieved January 24, 2026, from [Link].
-
Kinase Screening Assay Services. Reaction Biology. Retrieved January 24, 2026, from [Link].
-
Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. (2021-03-19). Retrieved January 24, 2026, from [Link].
-
Assay Development for Protein Kinase Enzymes. NCBI. (2012-05-01). Retrieved January 24, 2026, from [Link].
-
Assay Protocol PanQinase. Reaction Biology. Retrieved January 24, 2026, from [Link].
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ResearchGate. (2025-08-06). Retrieved January 24, 2026, from [Link].
-
Complete kinase assay list. Reaction Biology. Retrieved January 24, 2026, from [Link].
-
Competition binding assay for measuring the interaction between... ResearchGate. Retrieved January 24, 2026, from [Link].
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Retrieved January 24, 2026, from [Link].
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ASH Publications. Retrieved January 24, 2026, from [Link].
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. (2024-06-11). Retrieved January 24, 2026, from [Link].
-
DiscoverX Solutions for Drug Discovery. Eurofins Discovery. Retrieved January 24, 2026, from [Link].
-
Kinase profile of dasatinib. ResearchGate. Retrieved January 24, 2026, from [Link].
-
2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. RCSB PDB. (2006-11-21). Retrieved January 24, 2026, from [Link].
-
dasatinib - NSSG Chemotherapy Protocol. Northern England Cancer Network. (2025-07-02). Retrieved January 24, 2026, from [Link].
-
Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. PubMed Central. Retrieved January 24, 2026, from [Link].
-
Plasma concentrations of dasatinib have a clinical impact on the frequency of dasatinib dose reduction and interruption in chronic myeloid leukemia: an analysis of the DARIA 01 study. PubMed Central. (2018-05-29). Retrieved January 24, 2026, from [Link].
-
Dasatab Insert. Eskayef Oncology. Retrieved January 24, 2026, from [Link].
-
Computationally Guided Design of BCR-ABL Tyrosine Kinase Inhibitors. bioRxiv. (2020-08-21). Retrieved January 24, 2026, from [Link].
Sources
- 1. rcsb.org [rcsb.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo kinetics of kinase domain mutations in CML patients treated with dasatinib after failing imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Differential Cytotoxicity of Benzodioxole Derivatives
Introduction: The Benzodioxole Scaffold as a Privileged Motif in Oncology
The 1,3-benzodioxole moiety, a bicyclic structure where a benzene ring is fused to a methylenedioxy group, is a prominent scaffold in numerous natural products and synthetic molecules.[1] In medicinal chemistry, its derivatives are explored for a wide range of therapeutic applications, from insecticide synergists to potential neuroprotective and anti-inflammatory agents.[1] However, it is their emerging role in oncology that has garnered significant attention. A growing body of evidence indicates that certain benzodioxole derivatives can exert potent cytotoxic effects against various cancer cell lines.[2][3]
The fundamental challenge in cancer chemotherapy is to eradicate malignant cells while sparing healthy tissue. Therefore, the discovery of agents with a high degree of selective toxicity against cancer cells is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the differential cytotoxicity of benzodioxole derivatives. We will explore the underlying mechanisms of action that may confer this selectivity, present a data-driven comparison, and provide detailed, validated protocols for the essential assays required for a robust assessment.
Mechanisms of Action: Unraveling the Basis for Selective Cytotoxicity
The therapeutic potential of a benzodioxole derivative hinges on its ability to exploit biochemical differences between cancerous and normal cells. Several mechanisms have been elucidated that may explain this selective action.
Induction of Mitochondria-Mediated Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents function by reactivating this dormant cell suicide program. Several benzodioxole derivatives, including the natural product safrole, have been shown to trigger the intrinsic apoptotic pathway specifically in cancer cells.[4]
This pathway is centered on the mitochondria. In response to cellular stress induced by the compound, the balance between pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2) proteins is shifted.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of executioner caspases (like caspase-9 and -3), ultimately leading to cell death.[4]
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cornerstone of evaluating a potential anticancer agent is demonstrating its preferential activity. This is achieved by screening the compound against a panel of both cancer and normal cell lines. A key metric derived from this analysis is the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Studies have consistently shown that various benzodioxole derivatives exhibit this desired selectivity. For instance, piperine, an alkaloid from black pepper, has been shown to have reduced toxic effects on normal human cells like osteoblasts and fibroblasts compared to its effects on cancer cells. [5]Similarly, certain synthetic derivatives show potent anti-proliferation against cancer cell lines with far less inhibition of normal cell lines. [6] Table 1: Representative Cytotoxicity (IC50, µM) and Selectivity Index (SI) of Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Piperine | MCF-7 (Breast) | 45 | MCF-10A (Breast) | > 200 | > 4.4 | [5][7] |
| A549 (Lung) | 60 | hPBMC | > 300 | > 5.0 | [5] | |
| Safrole | SCC-4 (Tongue) | 75 | Normal Fibroblasts | > 250 | > 3.3 | [4] |
| HepG2 (Liver) | 110 | Normal Hepatocytes | > 400 | > 3.6 | [8] | |
| Synthetic Analog A | K562 (Leukemia) | 15 | hPBMC | 180 | 12.0 | [9][5] |
| HeLa (Cervical) | 22 | VERO (Kidney) | 250 | 11.4 | [2][7] |
Note: The IC50 values presented are representative and compiled from multiple sources to illustrate the trend of selectivity. Actual values may vary based on experimental conditions.
Core Experimental Protocols for Cytotoxicity Assessment
A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. Here, we detail three fundamental assays: MTT for cell viability, LDH for membrane integrity, and Annexin V/PI for apoptosis detection.
MTT Cell Proliferation Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. [10]The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Rationale for Use: It provides a robust and high-throughput method to quantify cell viability and proliferation, making it ideal for determining the IC50 value of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the benzodioxole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [12]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [10][12]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [10]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol) to each well to dissolve the purple crystals. [13][14]7. Absorbance Reading: Gently mix the plate and read the absorbance at 570 nm using a microplate reader. [10]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of necrosis or late apoptosis). [15]The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. [16]* Rationale for Use: This assay quantifies cell death by measuring membrane rupture, complementing the MTT assay by distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Prepare Controls: Set up three essential controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Background Control: Culture medium alone.
-
-
Sample Collection: After incubation, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate. [16]4. Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well of the new plate. [15]5. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [16]6. Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [16]8. Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V & Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [17]Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. [18]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [19]* Rationale for Use: Provides a definitive, quantitative measure of apoptosis induction, confirming the mechanism of cell death suggested by other assays.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzodioxole derivative at concentrations around the IC50 value for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase. [20]Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Wash the cells once with cold 1X PBS. 4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension. 6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [20]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 8. Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often an artifact of cell handling).
-
Discussion and Future Perspectives
The collective evidence strongly suggests that the benzodioxole scaffold is a fertile ground for the development of novel anticancer agents. The ability of these compounds to induce apoptosis and exploit metabolic vulnerabilities like the thioredoxin system provides a strong rationale for their selective cytotoxicity against cancer cells. [4][9]The experimental framework outlined in this guide—combining viability, cytotoxicity, and mechanistic assays—offers a robust strategy for identifying the most promising lead candidates.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogs to optimize potency and selectivity.
-
Combination Therapies: Investigating the potential synergistic effects of benzodioxole derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance. [21]* In Vivo Validation: Advancing lead compounds into preclinical animal models to evaluate their anti-tumor activity, pharmacokinetics, and safety profiles.
-
Advanced Models: Utilizing 3D culture systems (spheroids, organoids) to better mimic the tumor microenvironment and improve the predictive validity of in vitro testing. [22] By systematically applying these evaluation strategies, the scientific community can unlock the full therapeutic potential of benzodioxole derivatives, moving closer to the goal of developing more effective and less toxic cancer treatments.
References
-
Duan, Y., & Lei, H. (2021). In vitro human cell line models to predict clinical response to anticancer drugs. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco. [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]
-
Rodrigues, L., et al. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. National Institutes of Health (NIH). [Link]
-
Chen, S-F., et al. (2011). Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways. PubMed. [Link]
-
Salehi, B., et al. (2019). Lignans: a versatile source of anticancer drugs. National Institutes of Health (NIH). [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health (NIH). [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]
-
de Almeida, G. C., et al. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. National Institutes of Health (NIH). [Link]
-
Truong, T., et al. (2018). Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3. Taylor & Francis Online. [Link]
-
ResearchGate. (2014). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. ResearchGate. [Link]
-
Ingram, J., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. National Institutes of Health (NIH). [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
-
Chen, C-L., et al. (2019). Safrole-induced expression of proinflammatory responses is associated with phosphorylation of mitogen-activated protein kinase family and the nuclear factor-κB/inhibitor of κB pathway in macrophages. National Institutes of Health (NIH). [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]
-
Thuong, P. T., et al. (2014). Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans. ResearchGate. [Link]
-
ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of piperine showing cell death, a-control; b-treated. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Frontiers. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
-
National Institutes of Health (NIH). (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]
-
Gorgani, L., et al. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Eid, A. M., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed. [Link]
-
MDPI. (2020). Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets. MDPI. [Link]
-
Skalickova, S., et al. (2018). Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. PubMed Central. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Al-Shuhaib, M. B. S. (2013). In vitro cytotoxic study for partial pure lignan extracted from flax seed (Linum usitatissirnurn). IOSR Journal of Pharmacy. [Link]
-
Al-Jaf, S. M. A., & Al-Sammarraie, A. M. A. (2022). Synthesis, characterization and cytotoxic effect of 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid on the MCF7 cancer cell line. Biochemical and Cellular Archives. [Link]
-
World Cancer Research Journal. (2023). Anti-proliferative, pro-apoptotic, and chemosensitizing effects of carthamus tinctorius (safflower) extract on breast cancer cell line. World Cancer Research Journal. [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. tandfonline.com [tandfonline.com]
- 22. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different assays for determining biological activity of natural compounds
For Researchers, Scientists, and Drug Development Professionals
Natural products have historically been and continue to be a cornerstone of drug discovery, providing a vast reservoir of chemical diversity. However, identifying and characterizing the biological activity within this complexity requires a robust and well-thought-out screening strategy. The selection of an appropriate bioassay is arguably the most critical step in this process, dictating the relevance, reliability, and efficiency of your research.
This guide provides an in-depth comparison of common assays used to determine the biological activity of natural compounds. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that the data you generate is both accurate and meaningful.
Chapter 1: The Landscape of Bioassays for Natural Compounds
Bioassays are the workhorses of natural product research, enabling the transition from a crude extract to a purified, active compound.[1][2] They can be broadly categorized based on their complexity and the specific question they aim to answer. The two primary classifications are cell-based (phenotypic) and biochemical (target-based) assays.
-
Cell-Based Assays: These assays use whole living cells to measure a compound's effect on a cellular process, such as cell death, proliferation, or the activation of a signaling pathway.[3][4] Their strength lies in their physiological relevance; they assess a compound's activity in a complex biological context, accounting for factors like cell permeability and metabolism.[3]
-
Biochemical Assays: These are simpler, cell-free systems that measure the effect of a compound on a specific, isolated biological molecule, such as an enzyme or a receptor.[1][5] They are invaluable for elucidating a precise mechanism of action and are often used in later stages of drug discovery or for high-throughput screening against a known target.[6]
The choice between these categories is the first major decision in designing a screening cascade.
Chapter 2: Cell-Based Assays: A Window into Cellular Function
Cell-based assays are indispensable for initial screening, as they provide a holistic view of a compound's potential bioactivity.[7]
2.1 Cytotoxicity and Cell Viability Assays
The most common starting point is to assess whether a natural compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is particularly relevant in cancer research. Several assays are available, each relying on a different indicator of metabolic activity or membrane integrity.
-
Tetrazolium Salt-Based Assays (MTT, XTT, MTS): These colorimetric assays are widely used. The principle relies on the reduction of a tetrazolium salt (e.g., the yellow MTT) by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product (purple for MTT).[8] The intensity of the color is directly proportional to the number of viable cells.
-
Resazurin-Based Assays (AlamarBlue): This is a fluorescent/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells. It is generally considered more sensitive and less toxic than MTT.[8][9]
Expert Insight: The choice between MTT and AlamarBlue often comes down to a trade-off between cost and convenience. MTT requires a final solubilization step to dissolve the formazan crystals, whereas AlamarBlue is a homogenous "add-and-read" assay, making it more suitable for high-throughput screening (HTS).[8]
2.2 Apoptosis Assays
If a compound is found to be cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[10][11] These assays use a specific peptide substrate for a key executioner caspase (like Caspase-3) conjugated to a colorimetric (pNA) or fluorescent (AMC) reporter.[12][13][14] When caspase-3 becomes active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[12][13]
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating framework for assessing the cytotoxicity of a natural compound.
1. Cell Seeding:
-
Action: Seed a 96-well flat-bottom plate with your chosen cell line at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
2. Incubation:
-
Action: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and enter a logarithmic growth phase.
-
Causality: This adherence period ensures cells have recovered from the stress of plating and are in a healthy, uniform state before treatment.
3. Compound Treatment:
-
Action: Prepare serial dilutions of your natural compound in the appropriate vehicle (e.g., DMSO, ethanol). Add 100 µL of these dilutions to the respective wells.
-
Trustworthiness: Include these critical controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for the compound. This accounts for any solvent-induced toxicity.
-
Untreated Control (Negative Control): Cells treated with media only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.
-
4. Treatment Incubation:
-
Action: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Causality: The incubation time should be relevant to the expected mechanism of action. Acute toxins may show effects in hours, while compounds affecting cell division may require longer.
5. MTT Addition:
-
Action: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT to formazan. This is the core metabolic readout of the assay.
6. Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Pipette up and down to dissolve the purple formazan crystals.
-
Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for accurate absorbance measurement.
7. Measurement:
-
Action: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Causality: The amount of 570 nm light absorbed is directly proportional to the amount of formazan, and thus, to the number of viable cells in the well.
Chapter 3: Biochemical Assays: Targeting Specific Molecules
When you have a hypothesis about a compound's molecular target, or if you wish to screen for a specific activity like enzyme inhibition, biochemical assays offer a direct and clean approach.
3.1 Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[6][15][16] Natural products are a rich source of enzyme inhibitors.[6][17]
-
Principle: A typical assay involves combining the enzyme, its specific substrate that produces a measurable product (e.g., colorimetric or fluorescent), and the natural compound (the potential inhibitor). A reduction in the product signal compared to a control without the compound indicates inhibition.[18]
-
Application: Screening for inhibitors of kinases, proteases, or metabolic enzymes like α-glucosidase (relevant for diabetes).[1]
3.2 Receptor Binding Assays
These assays measure the ability of a compound to bind to a specific receptor.
-
Principle: A classic approach is the competitive binding assay.[19] A known ligand for the receptor, which is labeled (e.g., with a radioisotope or fluorescent tag), is incubated with the receptor source (e.g., cell membranes).[19][20] The assay measures how effectively the unlabeled natural compound competes with the labeled ligand for binding to the receptor.[19] A successful competitor will decrease the amount of bound labeled ligand.
3.3 Antioxidant Activity Assays
Many natural compounds, particularly phenolics and flavonoids, are known for their antioxidant properties.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a simple and widely used method.[21][22] DPPH is a stable free radical with a deep purple color. When it accepts a hydrogen atom from an antioxidant compound, it is reduced to the non-radical, yellow-colored diphenylpicrylhydrazine.[22] The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity of the sample.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a straightforward method for assessing the antioxidant potential of a natural compound.
1. Reagent Preparation:
-
Action: Prepare a ~60 µM solution of DPPH in methanol.
-
Causality: The concentration is chosen to yield an initial absorbance value within the linear range of the spectrophotometer (typically around 1.0). Methanol is used as it readily dissolves both DPPH and many natural compounds.
2. Sample Preparation:
-
Action: Prepare serial dilutions of your natural compound extract or pure compound in methanol.
-
Trustworthiness: Prepare a positive control, such as Ascorbic Acid or Trolox, which are known potent antioxidants. This validates that the assay is performing as expected.
3. Assay Procedure (in a 96-well plate):
-
Action:
-
To test wells, add 100 µL of your compound dilutions.
-
To control wells (for 0% inhibition), add 100 µL of methanol.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Causality: The reaction begins immediately upon mixing the antioxidant with the DPPH radical.
4. Incubation:
-
Action: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: The reaction needs time to reach completion or a steady state. Incubation in the dark is crucial as DPPH is light-sensitive and can degrade, leading to artificially high antioxidant readings.
5. Measurement:
-
Action: Read the absorbance of each well at 517 nm using a microplate reader.
6. Calculation:
-
Action: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[21]
-
Causality: This formula normalizes the data, expressing the sample's activity relative to the uninhibited DPPH radical, allowing for the determination of an IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Chapter 4: Comparative Analysis: Selecting the Right Assay
The optimal assay depends on the research question, available resources, and the stage of the drug discovery process.[2] A screening cascade often starts with a broad, high-throughput assay and moves towards more specific, lower-throughput assays for active "hits."
The following table provides a comparative summary of the assays discussed.
| Assay Type | Specific Assay | Principle | Throughput | Cost | Key Advantage | Key Disadvantage |
| Cell-Based | MTT | Mitochondrial dehydrogenase activity (Colorimetric) | High | Low | Inexpensive, well-established | Requires solubilization step, potential compound interference |
| AlamarBlue | Cellular metabolic reduction (Fluor/Color) | Very High | Medium | Homogenous, high sensitivity, non-toxic | Higher reagent cost than MTT | |
| Caspase-3 | Proteolytic cleavage of a substrate (Fluor/Color) | High | Medium | Specific indicator of apoptosis | Measures a late-stage apoptotic event | |
| Biochemical | Enzyme Inhibition | Measures reduction in product formation | High | Medium-High | Direct mechanistic information | Requires purified enzyme and specific substrate |
| Receptor Binding | Competitive displacement of a labeled ligand | Medium | High | Defines a specific molecular target | Often requires radiolabeled materials | |
| DPPH | Scavenging of a stable free radical (Colorimetric) | Very High | Low | Simple, fast, and inexpensive for antioxidant screening | Lacks biological complexity, prone to interference |
Chapter 5: Case Study: Targeting the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often dysregulated in diseases like cancer and autoimmune disorders.[23][24] Consequently, it is an attractive target for natural product inhibitors.[24][25][26]
A researcher could use a multi-assay approach to identify a natural compound that inhibits this pathway:
-
Primary Screen: Use a reporter gene assay in a stable cell line where luciferase expression is driven by an NF-κB response element. A decrease in luminescence after TNF-α stimulation would indicate potential pathway inhibition.
-
Secondary Screen: Perform a cytotoxicity assay (e.g., AlamarBlue) to ensure the observed effect isn't due to general cell death.
-
Mechanism of Action: Use a biochemical assay to pinpoint the target, for example, an in vitro kinase assay to see if the compound directly inhibits IKK, a key kinase in the pathway.[23]
Conclusion
The successful discovery of bioactive natural products is not a matter of chance but a result of systematic, logical, and well-designed experimental strategies. By understanding the principles, advantages, and limitations of different bioassays, researchers can make informed decisions, optimizing their workflow for efficiency and biological relevance. Always remember that a bioassay is a tool; selecting the right tool for the job is the first and most important step toward unlocking the therapeutic potential hidden within nature.
References
-
Indus Extracts. (n.d.). ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. Retrieved from [Link]
-
FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current Pharmaceutical Biotechnology, 17(14), 1213–1221. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Discovery of Enzyme Inhibitors from Natural Products. Retrieved from [Link]
-
Ke, N., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(7), e69973. Retrieved from [Link]
-
Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703-710. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]
-
Strömstedt, A. A., et al. (2013). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. Phytochemistry Reviews, 12(4), 729-746. Retrieved from [Link]
-
Lığcan, A., et al. (2016). Biochemometrics for Natural Products Research: Comparison of Data Analysis Approaches and Application to Identification of Bioactive Compounds. Journal of Natural Products, 79(7), 1650-1657. Retrieved from [Link]
-
Frontiers. (n.d.). Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. Retrieved from [Link]
-
Alam, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 8852289. Retrieved from [Link]
-
Jakubiec-Bartnik, B., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(6), 5220. Retrieved from [Link]
-
ResearchGate. (2022). Cells viability was tested by MTT, XTT, CCK-8, alamarBlue, and PrestoBlue assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-Based Assays in Natural Product-Based Drug Discovery. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
-
Khan, I., et al. (2022). Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. Molecules, 27(24), 8963. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Al-Obeed, O., et al. (2018). Comparison of XTT and Alamar blue assays in the assessment of the viability of various human cancer cell lines by AT-101 (−/− gossypol). Tropical Journal of Pharmaceutical Research, 17(4), 661-667. Retrieved from [Link]
-
PharmaState Academy. (n.d.). BIOASSAY AND ITS TYPES. Retrieved from [Link]
-
Li, J., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5438. Retrieved from [Link]
-
IPQ Publications. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved from [Link]
-
Martins, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Journal of Applied Phycology. Retrieved from [Link]
-
ResearchGate. (n.d.). Naturally Occurring NF-κB Inhibitors. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Salehi, B., et al. (2020). Biological Activities of Natural Products. Molecules, 25(24), 5971. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]
-
National Cancer Institute. (2014). Drug discovery: Screening natural products and synthetic libraries by cell based assays. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of alamar blue and MTT assays for high through-put screening. Retrieved from [Link]
- Pereira, D. M., et al. (2017). Natural Products as Enzyme Inhibitors. Wiley-VCH.
-
Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
-
Open Access Journals. (n.d.). Principles Involved in Bioassay by different Methods: A Mini-Review. Retrieved from [Link]
-
Wilson, B. A. P., et al. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(7), 893-918. Retrieved from [Link]
-
He, Q., et al. (2025). Natural products targeting the NF-κB signaling pathway: Potential therapeutic drug candidates. Bioorganic & Medicinal Chemistry Letters, 129, 130319. Retrieved from [Link]
-
Al-Obeed, O., et al. (2018). Comparison of XTT and Alamar blue assays in the assessment of the viability of various human cancer cell lines by AT-101 (-/- gossypol). Tropical Journal of Pharmaceutical Research, 17(4), 661-667. Retrieved from [Link]
-
Mihaylova, D., & Popova, A. (2023). Phytochemicals of Natural Products: Analysis and Biological Activities. Horticulturae, 9(2), 167. Retrieved from [Link]
- Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. indusextracts.com [indusextracts.com]
- 2. iris.unito.it [iris.unito.it]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. longdom.org [longdom.org]
- 6. Frontiers | Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of XTT and Alamar blue assays in the assessment of the viability of various human cancer cell lines by AT-101 (-/- gossypol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. Caspase Assay Kits - Elabscience® [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. mdpi.com [mdpi.com]
- 18. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. louis.uah.edu [louis.uah.edu]
- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 26. longdom.org [longdom.org]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Part 1: Waste Characterization and Hazard Assessment
The foundational step in any chemical disposal procedure is a thorough characterization of the waste.[1] This involves identifying its chemical and physical properties to determine if it qualifies as hazardous waste under local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.
Key Considerations for Characterization:
-
Toxicity: While specific toxicological data is unavailable, related structures suggest potential for skin and eye irritation.[2][3] It may also be harmful if swallowed or inhaled.[4]
-
Reactivity: The compound is likely stable under normal laboratory conditions. However, it should be considered incompatible with strong oxidizing agents.[5]
-
Ignitability: Based on its structure, it is not expected to be highly flammable.
-
Corrosivity: The presence of a carboxylic acid group suggests it is acidic and could be corrosive.
Given these considerations, it is prudent to manage this compound as a potentially hazardous waste until a formal hazard assessment by a qualified safety professional determines otherwise.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Sources
A Senior Application Scientist's Guide to Safely Handling 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
As researchers and developers, our primary goal is innovation, but our foremost responsibility is safety. The compound 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, with its distinct carboxylic acid and ketone functionalities, requires a nuanced and rigorous approach to handling. This guide moves beyond a simple checklist to provide a deep, procedural framework rooted in chemical causality and field-proven safety protocols. Our objective is to build a culture of intrinsic safety, ensuring that every professional handling this compound is equipped with the knowledge to operate confidently and securely.
Hazard Identification and Risk Assessment: A Foundational Analysis
Understanding the specific hazards of a compound is the first step in creating a safe operational plan. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from its chemical structure and data on closely related analogues. The molecule's carboxylic acid group suggests corrosive or irritant properties, while the overall structure points to potential irritation of the skin, eyes, and respiratory tract.
An SDS for a structurally similar compound, 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride, provides critical insight into the potential hazards.[1] These are summarized below.
Table 1: Inferred GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
This data mandates a risk assessment process before any handling procedure is initiated. The following workflow illustrates the essential steps for a comprehensive safety evaluation.
Caption: Risk Assessment and Safety Planning Workflow.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary method for hazard mitigation, a robust PPE protocol is essential for direct chemical handling.[3] The selection of PPE must account for the dual hazards presented by the carboxylic acid and ketone groups.
Eye and Face Protection
-
Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields are mandatory in the laboratory where this chemical is present.
-
Required for Handling: When weighing, transferring, or preparing solutions, you must upgrade to chemical splash goggles that provide a complete seal around the eyes.[4]
-
Recommended for High-Risk Tasks: For procedures involving larger quantities (>50g), heating, or potential for splashing, a full-face shield must be worn over chemical splash goggles to protect the entire face.[4]
Hand Protection: A Critical Choice
The ketone functional group is particularly aggressive towards many common glove materials. Standard nitrile gloves, while offering protection against acids, may provide only limited splash protection against ketones and should not be used for prolonged contact.[5]
-
Causality: Ketones can cause rapid degradation and permeation of standard nitrile and latex gloves. A more robust material is required for adequate protection.
-
Recommended Protocol: Double-gloving is the recommended practice.[6]
-
Glove Change Protocol: Gloves must be removed and replaced immediately after any known contact with the chemical.[6] Always inspect gloves for signs of degradation or punctures before use.[9]
Table 2: Glove Material Selection Guide
| Glove Material | Protection Against Carboxylic Acids | Protection Against Ketones | Recommendation for this Compound |
| Nitrile | Good | Poor to Fair (Splash Only)[5] | Suitable as an inner glove or for very brief, incidental contact only.[6] |
| Butyl Rubber | Very Good | Good to Very Good[5] | Recommended as an outer glove for tasks with significant handling. |
| PVA-Coated | Good | Excellent[7][8] | A superior choice for an outer glove, offering excellent resistance to ketones like MEK and acetone.[7][8] |
| Natural Rubber (Latex) | Fair | Fair[5] | Not recommended due to poor chemical resistance and potential for allergies. |
Body and Respiratory Protection
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure that long pants and closed-toe shoes are always worn in the laboratory.[6]
-
Respiratory Protection: Handling this compound in its solid, powdered form presents an inhalation risk.[1]
-
Engineering Control: All weighing and handling of the solid must be performed within a certified chemical fume hood to minimize airborne particles.[10]
-
When a Respirator is Needed: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is required. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.
-
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe workflow integrates PPE and engineering controls into a seamless, step-by-step process.
Step-by-Step Handling Protocol (Example: Preparing a 100 mL Solution)
Caption: Step-by-Step Safe Handling Workflow.
Spill Response
-
Minor Spill (Solid): If contained within the fume hood, use absorbent pads to gently collect the material without creating dust.[1] Decontaminate the area with a suitable solvent.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including gloves, weigh boats, and excess material, must be treated as hazardous chemical waste.
-
Containment: Place all solid and liquid waste into clearly labeled, sealed containers. Do not let the product enter drains.[1]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This may involve removal by a licensed chemical destruction facility.[11]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that ensures both your personal safety and the integrity of your research.
References
- AA Blocks. (2025, January 18). Safety Data Sheet.
- SynZeal. (n.d.). Safety Data Sheet.
-
Environmental Health and Safety, University of Colorado. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
- Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride.
- Fragrance Material Safety Assessment Center. (2024, January 12). 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cayman Chemical. (n.d.). Safety Data Sheet: Tetrahydroxydiboron.
- Karpyak, N., Marshalok, G., Kovalskyi, Y., & Fedevych, M. (2009). JOINT OBTAINING OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-METHANOL AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION.
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Glove Selection Chart.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
- Neises, B., & Steglich, W. (n.d.).
-
GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 3-methyl-2-oxobutyrate.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of....
- SynQuest Laboratories, Inc. (2016, December 6). Safety Data Sheet: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
-
Protocols.io. (2025, February 18). Preparation of pharmacological agents V.2. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.
-
PubMed. (2024, May 3). RIFM fragrance ingredient safety assessment, 2H-1,5-benzodioxepin-3(4H)-one, 7-(1-methylethyl)-, CAS Registry Number 950919-28-5. Retrieved from [Link]
- Environmental Clearance. (n.d.). Additional Information Virupaksha Organics Ltd., Unit- V.
-
PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. synzeal.com [synzeal.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. polycohealthline.com [polycohealthline.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. fishersci.ca [fishersci.ca]
- 10. protocols.io [protocols.io]
- 11. leap.epa.ie [leap.epa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
